molecular formula Cl2H8MnO4 B7884963 Mangoral

Mangoral

Cat. No.: B7884963
M. Wt: 197.90 g/mol
InChI Key: CNFDGXZLMLFIJV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Mangoral is a useful research compound. Its molecular formula is Cl2H8MnO4 and its molecular weight is 197.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

manganese(2+);dichloride;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDGXZLMLFIJV-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Cl-].[Cl-].[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H8MnO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mangoral: A Technical Deep Dive into its Mechanism of Action for Liver MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Mangoral, an oral manganese-based contrast agent for Magnetic Resonance Imaging (MRI) of the liver. It is designed to provide a comprehensive resource for researchers, scientists, and drug development professionals working with contrast agents and liver imaging. This compound is being developed as a safer alternative to gadolinium-based contrast agents (GBCAs), particularly for patients with severe renal impairment who are at risk of nephrogenic systemic fibrosis (NSF).[1][2][3]

Core Mechanism of Action: From Oral Ingestion to Hepatocyte-Specific Contrast

This compound, with its active substance manganese (II) chloride tetrahydrate, functions as a positive contrast agent, primarily shortening the T1 relaxation time of tissues in which it accumulates.[2][4] This results in a brighter signal on T1-weighted MR images. The core of its mechanism lies in its targeted biodistribution to the liver following oral administration.

The process begins with the oral ingestion of this compound, which is formulated as a powder mixed with water.[5] The formulation includes L-alanine and Vitamin D3, which act as absorption promoters to enhance the gastrointestinal uptake of manganese.[5][6] Following absorption in the small intestine, the manganese ions are transported via the portal vein directly to the liver.[5]

In the liver, manganese undergoes a significant first-pass effect, with up to 98% of the absorbed manganese being taken up by hepatocytes.[4] This high level of hepatocyte-specific uptake is the key to its function as a liver-specific contrast agent. The manganese ions are actively transported into the hepatocytes through specific metal ion transporters.[5] This selective accumulation within healthy liver cells, and not in pathological tissues such as metastases which lack these specific transport mechanisms, creates a significant contrast difference.[7] Normal liver parenchyma appears hyperintense (brighter) on T1-weighted images, while liver lesions, which do not accumulate manganese, remain hypointense (darker).[7] This enhanced contrast improves the detection and delineation of focal liver lesions.[7][8]

Following its diagnostic window, the manganese is excreted from the hepatocytes into the bile.[5] This hepatobiliary route of excretion minimizes systemic exposure and renal clearance, a key safety advantage for patients with compromised kidney function.[7]

Cellular Uptake and Transport: The Role of ZIP and ZNT Transporters

The selective uptake of manganese by hepatocytes is a finely regulated process mediated by a family of metal transporters. The primary transporters involved are from the Zrt- and Irt-like protein (ZIP) and the Zn transporter (ZNT) families.

  • ZIP14 (SLC39A14): Located on the basolateral membrane of hepatocytes (the side facing the blood sinusoids), ZIP14 is the primary transporter responsible for the uptake of manganese from the portal blood into the liver cells.

  • ZIP8 (SLC39A8): Situated on the apical (canalicular) membrane of the hepatocytes, which borders the bile canaliculi, ZIP8 plays a role in the reuptake of manganese from the bile, contributing to manganese homeostasis within the liver.

  • ZNT10 (SLC30A10): Also located on the apical membrane, ZNT10 is responsible for the excretion of manganese from the hepatocytes into the bile, facilitating its elimination from the body.

This coordinated action of transporters ensures the efficient uptake and subsequent excretion of manganese by the liver, forming the biological basis for this compound's efficacy as a liver-specific MRI contrast agent.

Quantitative Data Presentation

The following tables summarize the key quantitative data available for this compound (CMC-001) and provide a comparison with a standard gadolinium-based contrast agent.

ParameterValueStudy PopulationSource
Optimal Dose for Efficacy 0.8 gHealthy Volunteers[6]
Diagnostic Time Window 2 to 6 hours post-administrationPatients with Liver Metastases
Peak Liver Signal Intensity Enhancement ~55% increase from baselinePatients with Liver Metastases[3]
Time to Peak Liver SI Enhancement 3 hours post-administrationPatients with Liver Metastases[3]

Table 1: Pharmacodynamic Properties of this compound (CMC-001) in Liver MRI

Time Post-AdministrationMedian Liver Signal Intensity Enhancement (%)Median Liver-Lesion Contrast
1 hour24.7%0.29
2 hours37.2%0.36
3 hours54.9%0.37
6 hours47.3%0.36

Table 2: Time Course of Liver Enhancement with this compound (0.8g and 1.6g pooled data)

ParameterThis compound (Oral)Gadobenate Dimeglumine (Intravenous)FindingSource
Lesion Visualization ComparableComparableNo significant difference[8][9]
Number of Detected Lesions ComparableComparableNo significant difference[8][9]
Lesion Border Delineation Score (Mean) 2.4 - 2.9 (post-contrast)Not reported in direct comparisonStatistically significant improvement over unenhanced MRI (p < 0.001)[8][9]
Lesion Contrast Score (Mean) 2.8 - 3.3 (post-contrast)Not reported in direct comparisonStatistically significant improvement over unenhanced MRI (p < 0.001)[8][9]
Liver-to-Lesion Contrast Ratio Significantly higher than unenhanced MRINot reported in direct comparison-[8]
Contrast-to-Noise Ratio Significantly higher than unenhanced MRINot reported in direct comparison-[8]

Table 3: Comparative Efficacy of this compound vs. Gadobenate Dimeglumine

Note: Specific r1 and r2 relaxivity values for this compound within liver tissue are not publicly available in the reviewed literature. The provided data on signal intensity enhancement serves as a quantitative measure of its contrast-generating capability.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of oral manganese-based contrast agents for liver MRI.

Preclinical Evaluation of Oral Manganese in a Rodent Model of Hepatic Tumors

Objective: To assess the efficacy of orally administered manganese chloride for enhancing the detection of hepatic tumors in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. Hepatic tumors are induced, for example, by intrahepatic implantation of tumor cells.

  • Contrast Agent Administration: Rats are fasted overnight (approximately 18 hours) prior to contrast agent administration. Manganese chloride (in a formulation similar to this compound, potentially with absorption enhancers) is administered orally via gavage at varying doses (e.g., 100-1500 µmol/kg). A control group receives a vehicle solution.[10]

  • In Vivo MRI:

    • Imaging System: A 1.5T or higher clinical or preclinical MRI scanner is used.

    • Imaging Protocol:

      • Pre-contrast: T1-weighted (e.g., spin-echo or gradient-echo) and T2-weighted sequences of the liver are acquired.

      • Post-contrast: Imaging is performed at multiple time points after oral administration (e.g., 1, 2, 3, and 6 hours) using the same T1-weighted sequences.[11]

    • Image Analysis: Regions of interest (ROIs) are drawn on the liver parenchyma and tumor tissue on the T1-weighted images. Signal-to-noise ratio (SNR) of the liver and contrast-to-noise ratio (CNR) between the liver and tumor are calculated at each time point.[10]

  • Ex Vivo Relaxometry:

    • Immediately following the final imaging session, animals are euthanized.

    • The liver, tumors, and other organs of interest (e.g., pancreas, kidney, heart) are excised.

    • T1 and T2 relaxation times of the tissue samples are measured using a relaxometer at a relevant magnetic field strength.[10]

  • Biodistribution Analysis (Optional):

    • A separate cohort of animals can be administered radiolabeled manganese (e.g., 54Mn).

    • At various time points post-administration, animals are euthanized, and organs are harvested.

    • The amount of radioactivity in each organ is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[12]

Clinical Trial Protocol for this compound in Patients with Liver Lesions (Based on SPARKLE Phase III Trial Design)

Objective: To evaluate the safety and diagnostic efficacy of this compound for the visualization of focal liver lesions in patients with severe renal impairment.[1]

Methodology:

  • Study Design: A multicenter, open-label, single-arm study. Each patient serves as their own control.[1]

  • Patient Population: Adult patients with known or suspected focal liver lesions and severe renal impairment (e.g., eGFR < 30 mL/min/1.73 m²).[1]

  • Contrast Agent Administration: A single oral dose of this compound (e.g., 800 mg manganese chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3) is self-administered by the patient 2-3 hours before the MRI scan.[8]

  • MRI Protocol:

    • Unenhanced MRI: A baseline MRI of the liver is performed without a contrast agent. This includes T1-weighted (in- and out-of-phase), T2-weighted, and diffusion-weighted imaging (DWI) sequences.

    • This compound-Enhanced MRI: Following the 2-3 hour uptake period, a post-contrast MRI is performed using at least a T1-weighted sequence (e.g., a breath-hold 3D gradient-echo sequence).[11]

  • Image Evaluation:

    • The unenhanced and this compound-enhanced MRI scans are evaluated by at least three independent, blinded radiologists.

    • Primary Efficacy Endpoints:

      • Lesion Border Delineation: Scored on a scale (e.g., 1-4, poor to excellent).[8][9]

      • Lesion Contrast: Compared to the surrounding liver parenchyma, scored on a similar scale.[8][9]

    • Secondary Efficacy Endpoints:

      • Number of detected lesions.

      • Lesion size measurements.

      • Reader confidence.

      • Quantitative analysis of liver-to-lesion contrast and contrast-to-noise ratios.[8]

  • Safety Assessment: Basic safety parameters, including adverse events and clinical laboratory tests, are monitored for a specified period (e.g., 72 hours) after this compound administration.[13]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and evaluation.

Mangoral_Mechanism_of_Action cluster_Gut Gastrointestinal Tract cluster_Portal_Vein Portal Circulation cluster_Liver Liver cluster_MRI MRI Contrast cluster_Lesion Liver Lesion (e.g., Metastasis) Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption L-alanine & Vitamin D3 Portal Vein Portal Vein Absorption->Portal Vein Manganese Ions Blood Sinusoid Blood Sinusoid Portal Vein->Blood Sinusoid Hepatocyte Hepatocyte Bile Canaliculus Bile Canaliculus Hepatocyte->Bile Canaliculus Excretion (ZNT10) T1 Shortening T1 Shortening Hepatocyte->T1 Shortening Manganese Accumulation Bile Canaliculus->Hepatocyte Reuptake (ZIP8) Blood Sinusoid->Hepatocyte Uptake (ZIP14) No Uptake No Uptake Blood Sinusoid->No Uptake Signal Enhancement Signal Enhancement T1 Shortening->Signal Enhancement Hypointense Signal Hypointense Signal No Uptake->Hypointense Signal Preclinical_Evaluation_Workflow Animal Model Rat Model with Induced Liver Tumors Fasting Overnight Fasting Animal Model->Fasting Pre-contrast MRI Baseline Liver MRI (T1w, T2w) Animal Model->Pre-contrast MRI Oral Gavage Oral Administration of this compound Fasting->Oral Gavage Post-contrast MRI Serial T1w MRI (1, 2, 3, 6 hours) Oral Gavage->Post-contrast MRI Image Analysis ROI Analysis: SNR and CNR Calculation Post-contrast MRI->Image Analysis Euthanasia Euthanasia Post-contrast MRI->Euthanasia Ex Vivo Relaxometry T1 & T2 Measurement of Excised Tissues Euthanasia->Ex Vivo Relaxometry Biodistribution Biodistribution Study (with 54Mn) Euthanasia->Biodistribution Mangoral_vs_Gadolinium cluster_Comparison Comparative Efficacy This compound This compound (Oral) - Active Agent: MnCl2 - Administration: Oral - Excretion: Primarily Biliary - Target Population: Renal Impairment Efficacy Comparable Lesion Visualization & Detection This compound->Efficacy Gadolinium Gadolinium-Based Agents (IV) - Active Agent: Gd-Chelate - Administration: Intravenous - Excretion: Primarily Renal - Contraindication: Severe Renal Impairment Gadolinium->Efficacy

References

Chemical properties of manganese chloride tetrahydrate in MRI

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Manganese Chloride Tetrahydrate in MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Manganese in MRI

Magnetic Resonance Imaging (MRI) is a premier non-invasive diagnostic tool, providing exceptional soft-tissue contrast. The utility of MRI can be significantly enhanced through the use of contrast agents. While gadolinium-based contrast agents (GBCAs) have been the clinical standard, concerns regarding nephrogenic systemic fibrosis and gadolinium deposition have spurred research into safer alternatives.[1][2] Manganese(II) ions (Mn²⁺) have emerged as a compelling alternative, primarily utilized in preclinical research through a technique known as Manganese-Enhanced MRI (MEMRI).[3][4]

Manganese is an essential trace element, naturally involved in various biological processes, unlike the exogenous gadolinium.[1][5] Its utility in MRI stems from the paramagnetic properties of the Mn²⁺ ion, which has five unpaired electrons.[1][6] This configuration effectively shortens the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity, leading to a strong positive contrast (bright signal) on T1-weighted images.[3][4][7]

Manganese chloride tetrahydrate (MnCl₂·4H₂O) is the most common salt used for these applications due to its high solubility and straightforward preparation.[8][9][10] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental protocols relevant to its application as an MRI contrast agent.

Core Chemical and Physical Properties

Manganese chloride tetrahydrate is a pink, crystalline solid.[9][10] Its fundamental properties are crucial for its preparation and application in a biological context.

PropertyValueSource
Chemical Formula MnCl₂·4H₂O[8][10]
Molar Mass 197.91 g/mol [8][9]
Appearance Pink crystalline solid[9][10]
Solubility Soluble in water and ethanol[9]
pH of Aqueous Solution ~ 4 (mildly acidic)[10]
Structure Consists of octahedral cis-[Mn(H₂O)₄Cl₂] molecules[10]

Mechanism of Action in MRI

Paramagnetic Properties and Relaxivity

The efficacy of a T1 contrast agent is quantified by its relaxivity (r1), which measures the increase in the relaxation rate (1/T1) of water protons per unit concentration of the agent.[6][7][11] Mn²⁺ is a highly effective paramagnetic agent due to its five unpaired electrons, long electronic relaxation time, and labile water exchange.[6] These properties facilitate efficient energy transfer from excited water protons, significantly shortening T1 and enhancing signal intensity on T1-weighted images.[1][12]

Biological Mechanism: A Calcium Analog

A key feature of MEMRI is its ability to provide functional and physiological information. This is possible because the Mn²⁺ ion is a biological analog of the calcium ion (Ca²⁺).[3][4][13] Due to their similar charge and ionic radius, Mn²⁺ can enter excitable cells, such as neurons and cardiomyocytes, through voltage-gated calcium channels (VGCCs).[3][4][14] This uptake is activity-dependent; regions with higher neuronal or cellular activity exhibit greater Ca²⁺ influx and, consequently, greater Mn²⁺ accumulation.[3][15] This allows MEMRI to be used for applications such as:

  • Activity-Induced Mapping: Visualizing brain regions that are active in response to a specific stimulus.[4][15]

  • Neuronal Tract Tracing: Once inside a neuron, Mn²⁺ is transported anterogradely along axons via microtubule-based transport and can cross synapses to adjacent neurons, enabling the mapping of neural circuits in vivo.[3][4][14]

  • Viability Imaging: In tissues like the myocardium, healthy cells with active calcium handling will take up Mn²⁺, while non-viable or infarcted tissue will not, allowing for direct visualization of viable heart muscle.[13][16]

Quantitative Data for MRI Applications

The following tables summarize key quantitative parameters for manganese chloride tetrahydrate derived from preclinical studies.

Table 1: Relaxivity of Manganese(II) Agents

Relaxivity is highly dependent on the molecular environment, magnetic field strength, and temperature.

Agent/ConditionMagnetic Fieldr1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)r2/r1 RatioSource
MnCl₂1.5 T~4.9~34.5~7.0[11]
MnCl₂3.0 T-Higher than at 1.5 T-[17]
Mn-DPDP (Teslascan™)Not Specified2.83.71.3[6][7]
MnO Nanocolloids (ManOC)3.0 T4.1 ± 0.918.9 ± 1.14.6[6]
Mn-EDTA complex (albumin-bound)0.47 T (20 MHz)46-51--
Table 2: In Vivo Biodistribution in Mice (Subcutaneous Injection)

Data from a study using subcutaneous injection of MnCl₂ in CD-1 mice, with Mn content measured by ICP-AES.[5][18]

OrganDosePeak Mn Concentration Time% T1 Reduction at Peak (approx.)
Liver 0.2 mmol/kg2 hours60-80%
Kidneys 0.2 mmol/kg2 hours60-80%
Heart 0.2 mmol/kg2 hours60-80%
Skeletal Muscle 0.4 mmol/kg24 hours>50%
Spleen 0.2-0.4 mmol/kg2 hoursNot specified
Lungs 0.2-0.4 mmol/kg2 hoursNot specified

Note: Doubling the dose to 0.4 mmol/kg did not produce further T1 enhancement in the heart, liver, or kidneys.[5][18]

Table 3: Acute Toxicity (LD50) of MnCl₂

Toxicity is a major consideration; doses must be carefully optimized to minimize adverse effects while achieving sufficient contrast.[19]

Administration RouteSpeciesLD50 (mmol/kg)LD50 (mg/kg)Source
Intraperitoneal (i.p.)Mouse0.73~144[5]
Subcutaneous (s.c.)Mouse1.62~320[5]
Intravenous (i.v.)Rat-93 (significant adverse effects)[19]
Intravenous (i.v.)Mouse-38 (significant adverse effects)[19]

Experimental Protocols

Protocol 1: Preparation of MnCl₂ Solution for In Vivo Injection

This protocol describes the preparation of a buffered 100 mM MnCl₂ solution suitable for systemic administration in animal models.[20]

Materials:

  • Manganese chloride tetrahydrate (MnCl₂·4H₂O, FW: 197.91 g/mol )

  • Bicine (B94160) (FW: 163.17 g/mol )

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, deionized water

  • 0.22 µm sterile filter

Methodology:

  • Prepare Bicine Buffer: Dissolve 1.63 g of bicine in 100 mL of sterile water to create a 100 mM solution.

  • Adjust pH: Adjust the pH of the bicine solution to 7.4 using NaOH. A physiological pH is critical to avoid discomfort and adverse reactions upon injection.[19]

  • Sterilize Buffer: Sterilize the buffered solution, either by autoclaving or by passing it through a 0.22 µm filter.

  • Prepare MnCl₂ Solution: Aseptically dissolve 98.95 mg of MnCl₂·4H₂O into 5 mL of the sterile, pH-adjusted bicine buffer. This yields a final concentration of 100 mM MnCl₂.

  • Final Check: Ensure the solution is clear and free of particulates before drawing it into a sterile syringe for injection.

Protocol 2: Protocol for Activation-Induced MEMRI (AIM-MRI) in Rodents

This protocol provides a generalized workflow for an AIM-MRI experiment to map brain activity.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame or suitable animal holder for the MRI scanner.[20]

    • Monitor vital signs (respiration, temperature) throughout the experiment.

    • For intravenous (i.v.) administration, catheterize the tail vein or femoral vein. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, no catheterization is needed.[15][19]

  • Baseline MRI Acquisition:

    • Acquire pre-contrast (baseline) T1-weighted anatomical scans and a quantitative T1 map of the brain. A fast T1 mapping technique is recommended for accuracy.[15]

  • MnCl₂ Administration & Stimulation:

    • Administer the prepared MnCl₂ solution. The route and dose depend on the experimental goal and must be optimized. Common systemic doses range from 20 mg/kg to 100 mg/kg.[15][19][20]

    • For AIM-MRI, apply the desired stimulus (e.g., sensory, pharmacological) during or after Mn²⁺ administration to promote its uptake in active brain regions.[4][15]

    • Note: For some protocols, particularly those targeting the brain, transient disruption of the blood-brain barrier (BBB) with mannitol (B672) may be employed to increase Mn²⁺ delivery, though this adds complexity and potential confounds.[19][21]

  • Post-Contrast MRI Acquisition:

    • Acquire post-contrast T1-weighted images and T1 maps at specific time points after administration.

    • The optimal imaging window varies. Peak Mn²⁺ concentration in the brain parenchyma typically occurs 24-48 hours after a single systemic injection, as extracellular Mn²⁺ clears, leaving the intracellular signal.[22][23]

  • Data Analysis:

    • Co-register the pre- and post-contrast images.

    • Calculate the change in signal intensity on T1-weighted images or, more quantitatively, the change in the relaxation rate (ΔR1 = 1/T1_post - 1/T1_pre).

    • Statistically map the regions with significant signal enhancement to identify areas of neuronal activation.

Visualizations: Pathways and Workflows

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) Mn_ext Mn²⁺ VGCC Voltage-Gated Calcium Channel (VGCC) Mn_ext->VGCC Entry Mn_int Free Mn²⁺ VGCC->Mn_int Mito Mitochondria (Accumulation) Mn_int->Mito Sequestration Axon Axonal Transport (Microtubule-based) Mn_int->Axon Synapse Synaptic Vesicle Release Axon->Synapse

G prep 1. Animal Preparation (Anesthesia, Monitoring) baseline 2. Baseline MRI Scan (T1-weighted & T1 Map) prep->baseline admin 3. MnCl₂ Administration (i.p., s.c., or i.v.) baseline->admin stim 4. Stimulus Application (Optional, for AIM-MRI) admin->stim wait 5. Waiting Period (e.g., 24-48 hours for brain) admin->wait stim->wait post_scan 6. Post-Contrast MRI Scan (T1-weighted & T1 Map) wait->post_scan analysis 7. Data Analysis (Image Registration, ΔR1 Calculation) post_scan->analysis

G Mn Excess Intracellular Mn²⁺ (in Microglia) NLRP3 NLRP3 Inflammasome Activation Mn->NLRP3 Signal 2 ASC ASC NLRP3->ASC Recruits Casp1 Pro-Caspase-1 ASC->Casp1 Recruits aCasp1 Active Caspase-1 Casp1->aCasp1 Cleavage IL1b Mature IL-1β (Pro-inflammatory Cytokine) aCasp1->IL1b Cleaves ProIL1b Pro-IL-1β Inflam Neuroinflammation IL1b->Inflam

Conclusion and Future Outlook

Manganese chloride tetrahydrate is a powerful and versatile contrast agent for preclinical MRI. Its ability to act as a calcium analog provides unique biological insights that are not achievable with conventional extracellular agents like GBCAs. The capacity to trace neuronal connections, map brain activity, and assess cell viability in vivo makes MEMRI an invaluable tool in neuroscience, cardiology, and oncology research.[3][16][24]

However, the translation of MEMRI to clinical practice is hindered by the neurotoxicity associated with free manganese ions.[5][19] Chronic exposure can lead to a Parkinson's-like neurological disorder known as manganism.[25] Therefore, current research focuses on optimizing administration protocols to use the lowest effective dose and developing novel chelated manganese agents or nanoparticles that improve safety and targeting while retaining the favorable relaxivity and biological interactivity of the manganese ion.[6][7] As these challenges are addressed, manganese-based agents hold the promise of becoming a safer and more functionally informative class of contrast agents in the clinical setting.

References

Preclinical Research on Mangoral: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mangoral (manganese chloride tetrahydrate), an orally administered contrast agent, is under development for magnetic resonance imaging (MRI) of the liver, specifically targeting patients with severe renal impairment for whom gadolinium-based contrast agents are contraindicated. This technical guide provides a comprehensive overview of the core preclinical research that has underpinned the clinical development of this compound. The document details the mechanism of action, pharmacokinetics, biodistribution, efficacy in liver lesion detection, and the safety profile of this compound's active pharmaceutical ingredient, manganese chloride, as established in various preclinical models. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying scientific principles and methodologies.

Introduction

This compound is a novel oral contrast agent designed to enhance the visualization of focal liver lesions in MRI.[1] Its active component is manganese (II) chloride tetrahydrate, which is formulated with L-alanine and vitamin D3 to promote absorption.[1][2] The primary advantage of this compound is its potential to provide a safe and effective alternative for patients with compromised kidney function who are at risk of developing nephrogenic systemic fibrosis (NSF) from gadolinium-based contrast agents.[3] This document synthesizes the key findings from preclinical studies that have evaluated the fundamental properties of this compound.

Mechanism of Action

Following oral administration, this compound is absorbed in the small intestine and transported to the liver via the portal vein. The manganese ions (Mn²⁺) are taken up by hepatocytes through calcium channels.[4] This uptake into healthy liver cells leads to a shortening of the T1 relaxation time, resulting in signal enhancement on T1-weighted MR images.[5][6] Liver metastases and other focal lesions, which typically lack normal hepatocytes, do not accumulate manganese to the same extent and therefore appear as hypo-intense regions against the enhanced liver parenchyma.[5][7] The manganese is subsequently eliminated from the body primarily through the biliary system.[1]

Oral Administration of this compound Oral Administration of this compound Absorption in Small Intestine Absorption in Small Intestine Oral Administration of this compound->Absorption in Small Intestine Formulation with L-alanine & Vitamin D3 enhances absorption Portal Vein Portal Vein Absorption in Small Intestine->Portal Vein Transport to Liver Hepatocyte Uptake Hepatocyte Uptake Portal Vein->Hepatocyte Uptake via Calcium Channels T1 Relaxation Time Shortening T1 Relaxation Time Shortening Hepatocyte Uptake->T1 Relaxation Time Shortening Signal Enhancement in Healthy Liver Biliary Excretion Biliary Excretion Hepatocyte Uptake->Biliary Excretion Primary Elimination Pathway Enhanced Liver-Lesion Contrast in MRI Enhanced Liver-Lesion Contrast in MRI T1 Relaxation Time Shortening->Enhanced Liver-Lesion Contrast in MRI Focal Liver Lesions Focal Liver Lesions Minimal Manganese Uptake Minimal Manganese Uptake Focal Liver Lesions->Minimal Manganese Uptake Lack of functional hepatocytes Hypo-intense Signal in MRI Hypo-intense Signal in MRI Minimal Manganese Uptake->Hypo-intense Signal in MRI

Caption: Mechanism of Action of this compound for Liver MRI.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered manganese chloride. The majority of the available data comes from studies in rats.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of oral manganese chloride in Sprague-Dawley rats.

ParameterValueAnimal ModelDosageReference
Tmax (Time to Maximum Concentration) 0.25 hoursSprague-Dawley Rat6.0 mg Mn/kg[8]
Cmax (Maximum Concentration) 0.296 µg/mLSprague-Dawley Rat6.0 mg Mn/kg[8]
Oral Bioavailability ~13%Sprague-Dawley Rat6.0 mg Mn/kg[8]
Terminal Half-life (t1/2) 4.56 hoursSprague-Dawley Rat6.0 mg Mn/kg[8]
Apparent Clearance (CL/F) 3.2 L/h·kgSprague-Dawley Rat6.0 mg Mn/kg[8]
Experimental Protocol: Pharmacokinetic Study in Rats

A representative protocol for assessing the pharmacokinetics of oral manganese chloride in rats is outlined below.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Fasting of Sprague-Dawley Rats (overnight) Fasting of Sprague-Dawley Rats (overnight) Oral Gavage Administration of MnCl2 Solution (e.g., 6.0 mg Mn/kg) Oral Gavage Administration of MnCl2 Solution (e.g., 6.0 mg Mn/kg) Fasting of Sprague-Dawley Rats (overnight)->Oral Gavage Administration of MnCl2 Solution (e.g., 6.0 mg Mn/kg) Serial blood collection from tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Serial blood collection from tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Oral Gavage Administration of MnCl2 Solution (e.g., 6.0 mg Mn/kg)->Serial blood collection from tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Serial blood collection from tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h)->Plasma Separation (Centrifugation) Manganese Concentration Measurement (e.g., AAS) Manganese Concentration Measurement (e.g., AAS) Plasma Separation (Centrifugation)->Manganese Concentration Measurement (e.g., AAS) Pharmacokinetic Parameter Calculation (e.g., Tmax, Cmax, AUC, t1/2) Pharmacokinetic Parameter Calculation (e.g., Tmax, Cmax, AUC, t1/2) Manganese Concentration Measurement (e.g., AAS)->Pharmacokinetic Parameter Calculation (e.g., Tmax, Cmax, AUC, t1/2) cluster_model Animal Model Preparation cluster_imaging MRI Protocol cluster_analysis Image Analysis Induction of Hepatic Metastases in Rats (e.g., intrasplenic injection of tumor cells) Induction of Hepatic Metastases in Rats (e.g., intrasplenic injection of tumor cells) Baseline MRI (T1-weighted sequences) Baseline MRI (T1-weighted sequences) Induction of Hepatic Metastases in Rats (e.g., intrasplenic injection of tumor cells)->Baseline MRI (T1-weighted sequences) Oral Administration of MnCl2 Oral Administration of MnCl2 Baseline MRI (T1-weighted sequences)->Oral Administration of MnCl2 Post-contrast MRI at specified time points (e.g., 2 hours) Post-contrast MRI at specified time points (e.g., 2 hours) Oral Administration of MnCl2->Post-contrast MRI at specified time points (e.g., 2 hours) Measurement of T1 relaxation times (Liver & Tumor) Measurement of T1 relaxation times (Liver & Tumor) Post-contrast MRI at specified time points (e.g., 2 hours)->Measurement of T1 relaxation times (Liver & Tumor) Calculation of SNR and CNR Calculation of SNR and CNR Measurement of T1 relaxation times (Liver & Tumor)->Calculation of SNR and CNR Qualitative assessment of lesion conspicuity Qualitative assessment of lesion conspicuity Calculation of SNR and CNR->Qualitative assessment of lesion conspicuity cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_pathology Pathology cluster_analysis Data Analysis Selection of Species (e.g., Sprague-Dawley Rats) Selection of Species (e.g., Sprague-Dawley Rats) Acclimatization Period Acclimatization Period Randomization into Dose Groups (including control) Randomization into Dose Groups (including control) Single Oral Gavage of MnCl2 at various dose levels Single Oral Gavage of MnCl2 at various dose levels Randomization into Dose Groups (including control)->Single Oral Gavage of MnCl2 at various dose levels Clinical Observations (mortality, clinical signs, body weight) for 14 days Clinical Observations (mortality, clinical signs, body weight) for 14 days Single Oral Gavage of MnCl2 at various dose levels->Clinical Observations (mortality, clinical signs, body weight) for 14 days Necropsy of all animals at study termination Necropsy of all animals at study termination Clinical Observations (mortality, clinical signs, body weight) for 14 days->Necropsy of all animals at study termination Histopathological examination of tissues Histopathological examination of tissues Necropsy of all animals at study termination->Histopathological examination of tissues Calculation of LD50 Calculation of LD50 Histopathological examination of tissues->Calculation of LD50

References

The Journey of an Oral Contrast Agent: A Technical Guide to the Pharmacokinetics and Biodistribution of Oral Manganese

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of oral manganese-based contrast agents (MBCAs), with a focus on their application in magnetic resonance imaging (MRI), particularly for liver visualization. The information presented is intended for researchers, scientists, and professionals involved in drug development and medical imaging.

Manganese, an essential trace element, possesses paramagnetic properties that make it a viable alternative to gadolinium-based contrast agents (GBCAs).[1][2] The development of oral formulations, such as those containing manganese (II) chloride tetrahydrate (e.g., ACE-MBCA, also known as Orviglance or CMC-001), offers a targeted approach for liver imaging with a favorable safety profile, especially for patients with severe renal impairment where GBCAs pose a risk.[3][4][5][6]

Pharmacokinetics: The Body's Handling of Oral Manganese

The pharmacokinetic profile of oral manganese is characterized by controlled absorption, a pronounced first-pass hepatic effect, and primary excretion through the biliary system. This pathway minimizes systemic exposure compared to intravenous administration.[7]

Absorption

Orally administered manganese is absorbed in the small intestine.[8] The natural absorption of dietary manganese is relatively low, typically ranging from 1% to 5%.[8][9] However, formulations of oral MBCAs often include absorption promoters, such as L-alanine and vitamin D3, to increase intestinal uptake sufficiently for a diagnostic effect in the liver.[1][2][10] The absorption rate can be influenced by factors like iron status, with an inverse relationship observed.[8]

Distribution and First-Pass Effect

Following absorption from the gastrointestinal tract, manganese enters the portal vein and is transported directly to the liver.[4][5][10] The liver exerts a very high first-pass effect, taking up as much as 95-98% of the absorbed manganese.[1][7] This efficient hepatic uptake is the cornerstone of its use as a liver-specific contrast agent. The uptake into hepatocytes is facilitated by the high density of mitochondria in these cells, as manganese is involved in mitochondrial functions.[2][7][11]

In the bloodstream, the small fraction of manganese that bypasses the initial liver uptake binds to proteins such as albumin, α2-macroglobulin, and transferrin for transport.[8][9][12]

Metabolism

As an essential element, manganese is not metabolized in the traditional sense but is crucial for the function of numerous enzymes involved in amino acid, cholesterol, and carbohydrate metabolism.[8][12] The body maintains stable tissue concentrations through tightly regulated homeostatic mechanisms controlling both absorption and excretion.[8][9]

Excretion

The primary route of elimination for absorbed manganese is through biliary excretion into the feces.[8][9][13] The liver removes manganese from the blood, conjugates it with bile, and secretes it into the intestine.[9] A small portion may be reabsorbed in an enterohepatic circulation process.[9] Very little manganese is excreted via urine.[8][13] The biological half-life of manganese in the body has been reported to be between 13 and 37 days.[13]

Pharmacokinetic Parameters of Oral Manganese

ParameterDescriptionCitation(s)
Route of Administration Oral[1]
Absorption Site Small Intestine[8]
Bioavailability (Typical) 1-5% (can be enhanced with promoters)[1][8][9]
First-Pass Effect High hepatic first-pass uptake (up to 98%)[1][7]
Plasma Protein Binding Binds to albumin, α2-macroglobulin, and transferrin[8][9][12]
Primary Excretion Route Biliary excretion into feces[8][9][13]
Half-Life 13-37 days[13]

Biodistribution and MRI Enhancement

The biodistribution of orally administered manganese is predominantly localized to the hepatobiliary system, which is leveraged for diagnostic imaging.

Liver and Biliary System

Normal, functioning hepatocytes readily take up manganese.[4][10] This accumulation of paramagnetic Mn(II) ions shortens the longitudinal relaxation time (T1) of surrounding water protons.[2][4][5] On T1-weighted MRI scans, this results in a significant increase in the signal intensity of healthy liver parenchyma.[7][10]

In contrast, most focal liver lesions, such as metastases, do not contain functioning hepatocytes and therefore do not accumulate manganese.[10] This creates a marked difference in signal intensity, making lesions appear hypointense (dark) against the hyperintense (bright) background of the enhanced, healthy liver tissue.[4][5] This improved contrast enhances the detection and delineation of liver lesions.[4] Clinical studies have demonstrated a diagnostic window of approximately 2 to 6 hours after administration.[2][14]

Systemic Distribution

Due to the high first-pass effect, oral administration results in minimal systemic exposure to manganese compared to intravenous injection.[1][7] Consequently, significant enhancement in other mitochondria-rich organs like the pancreas and kidneys is not typically observed with oral formulations.[7] This targeted delivery to the enterohepatic circulation is a key safety advantage of the oral route.[7]

Quantitative MRI Enhancement with Oral Manganese (CMC-001/ACE-MBCA)

Dose (MnCl₂)Time PointLiver Signal Intensity (SI) EnhancementLiver-Lesion Contrast (LLC) EnhancementCitation(s)
0.8 g & 1.6 g (pooled)1 hour24.7%Increases from 0.19 to 0.29[14]
0.8 g & 1.6 g (pooled)2 hours37.2%Increases to 0.36[14]
0.8 g & 1.6 g (pooled)3 hours54.9% (Peak)Increases to 0.37[2][14]
0.8 g & 1.6 g (pooled)6 hours47.3%Stays at 0.36[2][14]

Data represents median values from a clinical study. No statistically significant differences were found between the 0.8 g and 1.6 g doses.[14]

Key Experimental Protocols

Preclinical Evaluation in Rodent Models

A common protocol for evaluating oral manganese contrast agents in preclinical settings involves administration by oral gavage to rats or mice.

  • Animal Model: Sprague-Dawley rats are frequently used.[15][16]

  • Formulation: Manganese chloride is dissolved in water, often with uptake promoters like L-alanine and vitamin D3.[15]

  • Administration: The solution is administered directly into the stomach using a gavage needle. Dosages in studies have varied, for example, from 2.29 mg/100g to 20.6 mg/100g weight in rats.[15]

  • Imaging: MRI is performed at baseline and at various time points post-administration (e.g., 24 and 48 hours) using T1-weighted sequences to assess signal enhancement in the target organs.[15]

  • Biodistribution Analysis: After the final imaging session, animals are euthanized, and tissues (liver, kidney, brain, etc.) are harvested. Manganese concentration in the tissues is quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15]

Clinical Trial Protocol for Liver Imaging

Clinical studies evaluate the safety and efficacy of oral manganese agents in human subjects.

  • Patient Population: Patients with known or suspected focal liver lesions, such as metastases.[4][14]

  • Contrast Agent: A powder containing manganese chloride tetrahydrate (e.g., 0.8 g or 1.6 g), along with excipients, is reconstituted in water (e.g., 400 mL).[10][14]

  • Administration: Patients, typically after a period of fasting, ingest the solution.[17]

  • Imaging Protocol:

    • Scanner: 1.5T or 3T MRI scanner.

    • Sequences: A breath-hold T1-weighted gradient echo (GRE) sequence is a standard for quantitative analysis.[14]

    • Time Points: MRI scans are acquired pre-contrast (baseline) and at multiple time points post-ingestion, such as 1, 2, 3, and 6 hours, to evaluate the time course of enhancement.[14]

  • Analysis: Quantitative analysis involves placing regions of interest (ROIs) on healthy liver tissue and on lesions to calculate the percentage of signal intensity enhancement and the liver-lesion contrast.[14]

Manganese Quantification in Tissues via ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the concentration of trace elements, including manganese, in biological samples.[18][19]

  • Sample Preparation:

    • Harvested tissue samples (e.g., from preclinical studies) are weighed accurately.[18][20]

    • A micro-scale acid digestion procedure is performed. Samples are placed in digestion vessels with a strong acid mixture (e.g., nitric acid, sulfuric acid).[18][21]

    • The vessels are heated, often in a microwave digestion system, to break down the organic matrix and bring the manganese into solution.[21]

  • Analysis:

    • The digested sample solution is introduced into the ICP-MS instrument.

    • The sample is nebulized into an aerosol and transported into a high-temperature argon plasma (~6000-10,000 K).

    • The intense heat atomizes and ionizes the manganese atoms.

    • The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector counts the ions for specific manganese isotopes, allowing for precise quantification of its concentration in the original tissue sample, often expressed in μg/g or ppm.[22]

Visualized Pathways and Workflows

Oral_Manganese_Absorption_Pathway Oral Oral Administration (MnCl₂ + Promoters) GI Gastrointestinal Tract Oral->GI Ingestion Portal Portal Vein Circulation GI->Portal Absorption (1-5%) Feces Excretion (Feces) GI->Feces Elimination Liver Liver (Hepatocytes) Portal->Liver First-Pass Uptake (95-98%) Bile Bile Duct Liver->Bile Conjugation & Secretion Systemic Systemic Circulation (minor) Liver->Systemic Minor fraction (<5%) Bile->GI Biliary Excretion

Caption: Absorption and first-pass metabolism of oral manganese.

Preclinical_Experimental_Workflow start Start: Rodent Model (e.g., Sprague-Dawley Rat) admin Oral Gavage (MnCl₂ Solution) start->admin mri T1-Weighted MRI (Baseline & Post-Dose Timepoints) admin->mri analysis Image Analysis (Signal Intensity Measurement) mri->analysis euth Euthanasia & Tissue Harvest (Liver, Kidney, etc.) analysis->euth icpms ICP-MS Analysis (Quantify Mn Concentration) euth->icpms end End: Correlate MRI Data with Biodistribution icpms->end MRI_Contrast_Mechanism cluster_liver Liver Tissue cluster_mri T1-Weighted MRI Result Hepatocyte Healthy Hepatocyte (Mitochondria-rich) Bright Signal Enhancement (Hyperintense / Bright) Hepatocyte->Bright T1 Shortening Lesion Lesion / Tumor Cell (No Hepatocyte Function) Dark No Enhancement (Hypointense / Dark) Lesion->Dark Mn Oral Mn²⁺ Uptake (via Portal Vein) Mn->Hepatocyte Selective Uptake Mn->Lesion No Uptake

References

The Role of Mangoral in the Detection of Focal Liver Lesions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a cornerstone in the detection and characterization of focal liver lesions. The use of contrast agents is often crucial for enhancing the conspicuity of these lesions against the surrounding liver parenchyma. For decades, gadolinium-based contrast agents (GBCAs) have been the standard of care. However, concerns regarding gadolinium deposition and the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment have necessitated the development of safer alternatives.[1] Mangoral, an oral manganese-based contrast agent, has emerged as a promising solution, particularly for patients in whom the use of GBCAs is medically inadvisable.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, clinical trial data, and experimental protocols relevant to its application in liver imaging.

Mechanism of Action: Hepatocyte-Directed Contrast Enhancement

This compound's efficacy as a liver-specific contrast agent stems from its active uptake by hepatocytes. After oral administration, manganese is absorbed from the small intestine and transported to the liver via the portal vein.[2][3] Normal, functioning hepatocytes selectively take up the manganese, leading to a shortening of the T1 relaxation time of the liver parenchyma.[3] This results in a significant increase in signal intensity of the healthy liver tissue on T1-weighted MRI images.[4]

Focal liver lesions, such as metastases, which are composed of cells that do not share the manganese uptake mechanisms of hepatocytes, do not accumulate the contrast agent.[5] Consequently, these lesions appear hypointense relative to the enhanced, hyperintense background of the normal liver parenchyma, thereby improving lesion detection and delineation.[3] this compound is subsequently excreted from the body primarily through the biliary system.[2]

Caption: Conceptual diagram of this compound's mechanism of action.

Clinical Development and Efficacy

This compound has undergone several clinical trials to evaluate its safety and efficacy. A key focus of its development has been for use in patients with severe renal impairment, a population at risk for NSF from GBCAs.[1] The product has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for this indication.[6]

Pivotal Phase 3 Study (SPARKLE)

The SPARKLE trial (NCT04119843) is a multicenter, open-label, pivotal Phase 3 study designed to assess the safety and diagnostic efficacy of this compound in participants with known or suspected focal liver lesions and severe renal impairment.[7][8][9] The primary objective is to demonstrate improved lesion visualization with this compound-enhanced MRI compared to unenhanced MRI.[7][8][9]

The following protocol provides a detailed overview of the methodology employed in the SPARKLE trial.[7][10][11]

1. Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years) with known or suspected focal liver lesions.[8][9]

    • Severe renal impairment (eGFR < 30 mL/min/1.73 m²) or acute kidney injury.[8][9]

  • Exclusion Criteria:

    • Presence of only simple liver cysts.[9]

    • Severe hepatic impairment (Child-Pugh score C).[9]

    • History of hemochromatosis.[9]

    • Use of any investigational drug or other MRI contrast media within 6 weeks prior to the study.[9]

2. Study Drug Administration:

  • A single oral dose of this compound is administered.[9] The formulation consists of 800 mg manganese (II) chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3, mixed with 200 mL of water.[2][9]

3. MRI Acquisition:

  • Unenhanced MRI: A baseline MRI of the liver is performed without a contrast agent.[12]

  • This compound-Enhanced MRI: MRI is performed within a few hours (typically a 4-hour window) after the oral administration of this compound.[1][2]

  • Imaging Parameters: Standard liver MRI sequences are utilized, including T1-weighted and T2-weighted images.[2]

4. Efficacy Endpoints:

  • Primary Endpoints: The primary efficacy variables are the visualization of detected focal liver lesions in a combined MRI (CMRI: this compound-enhanced plus unenhanced MRI) reading compared to unenhanced MRI alone.[7][10] This is assessed based on:

    • Lesion border delineation.[10]

    • Lesion contrast.[10]

  • Secondary Endpoints: These include the number of lesions detected, lesion size measurements, and reader confidence in lesion localization.[3][7]

5. Image Evaluation:

  • The MRI scans are evaluated centrally by three independent, blinded readers experienced in liver imaging.[1][9]

  • A fourth reader tracks and matches lesions across the different imaging sets to ensure consistency.[10]

SPARKLE Phase 3 Trial Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Unenhanced MRI Unenhanced MRI Inclusion/Exclusion Criteria Met->Unenhanced MRI Oral this compound Administration Oral this compound Administration Unenhanced MRI->Oral this compound Administration This compound-Enhanced MRI This compound-Enhanced MRI Oral this compound Administration->this compound-Enhanced MRI Image Analysis Image Analysis This compound-Enhanced MRI->Image Analysis Primary Efficacy Evaluation Primary Efficacy Evaluation Image Analysis->Primary Efficacy Evaluation Blinded Readers Safety Follow-up Safety Follow-up Primary Efficacy Evaluation->Safety Follow-up

Caption: High-level experimental workflow for the SPARKLE Phase 3 trial.

Quantitative Data and Comparative Efficacy

Data from clinical studies have demonstrated the potential of this compound in improving the diagnosis of focal liver lesions. An independent re-read of a Phase 2 crossover study directly compared this compound-enhanced MRI with both unenhanced MRI and gadobenate dimeglumine-enhanced MRI (a GBCA) in patients with colorectal cancer and suspected liver metastases.[3][6]

The results indicated that this compound-enhanced MRI was statistically superior to unenhanced MRI for lesion visualization and detected a greater number of lesions.[3][13] Furthermore, the study concluded that this compound's performance in visualizing and detecting liver metastases was comparable to that of gadobenate dimeglumine.[3][13]

Efficacy ParameterUnenhanced MRIThis compound-Enhanced MRIp-valueReference
Mean Lesion Border Delineation Score 1.8 - 2.32.4 - 2.9< 0.001[3][13]
Mean Lesion Contrast Score 1.8 - 2.32.8 - 3.3< 0.001[3][13]
Mean Number of Additional Lesions Detected (vs. Unenhanced) N/A0.4 - 0.8-[3][13]
Scores are ranges across three independent readers. Higher scores indicate better outcomes.
ComparisonOutcomeReference
This compound-Enhanced MRI vs. Gadobenate Dimeglumine-Enhanced MRI Comparable visualization and detection of colorectal liver metastases. No significant differences in visualization parameters.[3][6][13]

Safety and Tolerability

Across six Phase 1 and Phase 2 clinical trials, this compound has been reported to have a good safety profile with no serious safety concerns raised.[1] This is a critical advantage, especially in the target population of patients with severe renal impairment who are at risk for adverse events from GBCAs.[1][12]

Conclusion

This compound represents a significant advancement in liver imaging, offering a safe and effective diagnostic option for the detection of focal liver lesions, particularly in patients with compromised renal function. Its unique mechanism of hepatocyte-specific uptake provides excellent contrast between lesions and normal liver parenchyma. Clinical trial data have demonstrated its superiority over unenhanced MRI and its comparability to a standard gadolinium-based contrast agent. As the first oral imaging drug being developed for liver MRI, this compound addresses a critical unmet medical need and has the potential to become an important tool in the diagnostic armamentarium for oncologic imaging.[14]

References

The Development of Mangoral (Orviglance) for Liver Imaging in Patients with Renal Impairment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of diagnostic imaging for patients with severe renal impairment is poised for a significant advancement with the development of Mangoral (now known as Orviglance). This oral manganese-based contrast agent is being specifically developed to address the unmet clinical need for a safe and effective alternative to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) of the liver in this patient population. Patients with severe renal insufficiency are at a heightened risk of developing Nephrogenic Systemic Fibrosis (NSF), a rare but serious and potentially fatal condition linked to the use of GBCAs.[1] this compound offers a promising solution by providing robust liver-specific contrast enhancement without the associated risks of gadolinium. This technical guide provides an in-depth overview of the development of this compound, summarizing key clinical trial data, experimental protocols, and its mechanism of action.

Introduction: The Unmet Need

Gadolinium-based contrast agents are the current standard for enhancing MRI scans. However, their use in patients with an estimated glomerular filtration rate (eGFR) below 30 mL/min/1.73 m² is contraindicated or requires extreme caution due to the risk of NSF.[1] This leaves a critical diagnostic gap for a significant patient population, particularly cancer patients with suspected liver metastases who often present with compromised renal function. Unenhanced MRI, the current alternative, offers suboptimal visualization of liver lesions, potentially impacting patient management and survival.[2]

This compound, an oral formulation of manganese chloride tetrahydrate, has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for its potential to address this critical unmet need.[1]

Mechanism of Action

This compound's efficacy as a liver-specific MRI contrast agent stems from the paramagnetic properties of the manganese ion (Mn²⁺).

  • Oral Administration and Absorption: Following oral administration, manganese is absorbed in the small intestine.

  • Hepatocyte Uptake: The absorbed manganese is transported to the liver, where it is taken up by healthy hepatocytes.

  • T1 Shortening: Manganese ions shorten the T1 relaxation time of surrounding water protons. This results in a significant increase in signal intensity on T1-weighted MRI images, leading to a bright enhancement of normal liver parenchyma.

  • Lesion Conspicuity: Liver metastases and other focal liver lesions, which are typically composed of cells that do not take up manganese, do not show this enhancement. This creates a high contrast between the enhanced healthy liver tissue and the unenhanced lesions, thereby improving their detection and delineation.

  • Biliary Excretion: The manganese is subsequently excreted from the liver via the biliary system.

G cluster_GI Gastrointestinal Tract cluster_Liver Liver Oral Administration Oral Administration Small Intestine Small Intestine Oral Administration->Small Intestine Transit Portal Vein Portal Vein Small Intestine->Portal Vein Absorption Hepatocytes Hepatocytes Biliary System Biliary System Hepatocytes->Biliary System Excretion MRI Signal Enhancement MRI Signal Enhancement Hepatocytes->MRI Signal Enhancement T1 Shortening Liver Lesions Liver Lesions Liver Lesions->MRI Signal Enhancement No Uptake Portal Vein->Hepatocytes Uptake Systemic Circulation Systemic Circulation

Figure 1: Mechanism of Action of this compound.

Clinical Development Program

The clinical development of this compound has encompassed a comprehensive program of nine studies, including Phase I, II, and III trials, involving a total of 286 patients and healthy volunteers.[3]

Phase I and II Studies

A total of six Phase I and II clinical trials have been completed, establishing the safety and efficacy profile of this compound.[1] While detailed quantitative data from all of these early-phase trials are not publicly available, a key Phase II study provides significant insights into the agent's performance.

A randomized, crossover Phase II study was conducted at the Karolinska Institute to compare Orviglance-enhanced MRI with unenhanced MRI and gadobenate dimeglumine-enhanced MRI in 20 patients with colorectal cancer metastases.[4] The results demonstrated that Orviglance-enhanced MRI was statistically superior to unenhanced MRI for both lesion visualization and the number of detected lesions.[4] Furthermore, the performance of Orviglance was found to be similar to that of the gadolinium-based contrast agent.[4]

A consolidated re-evaluation of imaging data from 178 individuals from the Phase I and II studies, performed by an independent blinded reader, showed a 33% increase in lesion detection with Orviglance-enhanced MRI compared to unenhanced MRI.[5] This analysis also demonstrated significant improvements in lesion visualization, conspicuity (p-value <0.0001), and delineation (p-value <0.0001).[5]

Table 1: Summary of Key Efficacy Findings from Phase II and Re-evaluation Studies

ParameterOrviglance-enhanced MRI vs. Unenhanced MRIOrviglance-enhanced MRI vs. Gadobenate Dimeglumine-enhanced MRI
Lesion Visualization Statistically significant superior visualization[4]Similar performance[4]
Number of Detected Lesions Statistically significant greater number of lesions detected[4]Similar performance[4]
Lesion Detection (Re-evaluation) 33% more lesions detected[5]Not directly compared in this analysis
Lesion Conspicuity (Re-evaluation) p-value <0.0001[5]Not directly compared in this analysis
Lesion Delineation (Re-evaluation) p-value <0.0001[5]Not directly compared in this analysis
Phase III Pivotal Study: SPARKLE

The SPARKLE (Safety and Diagnostic Efficacy of this compound in Participants With Focal Liver Lesions and Reduced Kidney Function) trial is a global, multicenter, open-label, pivotal Phase III study designed to confirm the safety and efficacy of this compound in the target patient population.

  • Objective: To evaluate the safety and diagnostic efficacy of this compound in liver MRI in participants with known or suspected focal liver lesions and severe renal impairment.

  • Study Design: A multicenter, open-label study where each patient serves as their own control.

  • Patient Population: Up to 200 adult male and female participants with severely reduced renal function (eGFR < 30 mL/min/1.73 m²) and known or suspected focal liver lesions.

  • Intervention: A single oral dose of this compound. The optimal dose was determined to be 800 mg based on Phase I/II studies.[3]

  • Imaging Protocol: MRI of the liver is performed before and within a few hours after the oral administration of this compound.

  • Primary Efficacy Endpoint: The primary endpoint is the visualization of detected focal liver lesions in the combined this compound-enhanced and unenhanced MRI (CMRI) compared to the unenhanced MRI alone. This is evaluated by three independent, blinded readers.

  • Safety Evaluation: Basic safety parameters are evaluated for 72 hours following this compound administration.

G Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Baseline Unenhanced MRI Baseline Unenhanced MRI Inclusion/Exclusion Criteria Met->Baseline Unenhanced MRI Oral Administration of this compound (800 mg) Oral Administration of this compound (800 mg) Baseline Unenhanced MRI->Oral Administration of this compound (800 mg) Post-dose Enhanced MRI Post-dose Enhanced MRI Oral Administration of this compound (800 mg)->Post-dose Enhanced MRI Safety Follow-up (72 hours) Safety Follow-up (72 hours) Oral Administration of this compound (800 mg)->Safety Follow-up (72 hours) Image Evaluation (3 Blinded Readers) Image Evaluation (3 Blinded Readers) Post-dose Enhanced MRI->Image Evaluation (3 Blinded Readers) Data Analysis Data Analysis Image Evaluation (3 Blinded Readers)->Data Analysis Safety Follow-up (72 hours)->Data Analysis

References

A Comparative Safety Analysis: Mangoral vs. Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of medical imaging has been profoundly shaped by the advent of contrast-enhanced magnetic resonance imaging (MRI). For decades, gadolinium-based contrast agents (GBCAs) have been the cornerstone of this modality, offering invaluable diagnostic insights. However, growing concerns over the safety profile of GBCAs, particularly in vulnerable patient populations, have spurred the development of alternative contrast agents. This technical guide provides a comprehensive comparative safety analysis of Mangoral, an emerging manganese-based oral contrast agent, and the established class of GBCAs.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical safety data, experimental methodologies, and the underlying mechanisms of action and toxicity. All quantitative data are summarized in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core safety considerations.

Overview of this compound and Gadolinium-Based Contrast Agents

1.1. This compound: A Novel Oral Manganese-Based Contrast Agent

This compound is an investigational oral contrast agent developed as a safer alternative to GBCAs, specifically for liver imaging in patients with severe renal impairment.[1][2] Its active pharmaceutical ingredient is manganese (II) chloride tetrahydrate, formulated with L-alanine and vitamin D3 to enhance absorption.[3] The mechanism of action relies on the uptake of manganese by hepatocytes, providing contrast enhancement of liver tissue.[3]

1.2. Gadolinium-Based Contrast Agents (GBCAs): The Incumbent Standard

GBCAs are a class of intravenous contrast agents that have been in clinical use for over three decades.[4] They consist of a gadolinium ion (Gd³⁺) chelated to an organic ligand.[5] The paramagnetic properties of the gadolinium ion shorten the T1 relaxation time of surrounding water protons, thereby enhancing the MRI signal. GBCAs are classified based on the structure of their chelating ligand (linear or macrocyclic) and their ionic properties (ionic or non-ionic), which significantly influence their stability and safety profile.[4]

Preclinical Safety Profile: A Quantitative Comparison

The preclinical safety evaluation of contrast agents is crucial for identifying potential toxicities and establishing a safe starting dose for clinical trials. This section summarizes the available preclinical toxicology data for this compound's active ingredient, manganese chloride, and various GBCAs.

Table 1: Preclinical Acute Toxicity Data (LD50)

AgentActive IngredientAnimal ModelRoute of AdministrationLD50 (mmol/kg)Reference(s)
This compound Manganese (II) chloride tetrahydrateRatOral1.48 (as MnCl₂·4H₂O)[6]
MouseOral1.71 (as MnCl₂)[6]
Gadobutrol (B1674391) GadobutrolMouseIntravenous> 25[7]
RatIntravenous> 25[7]
Gadodiamide (B1674392) GadodiamideMouseIntravenous34[1]
Gadoterate (B1198928) meglumine (B1676163) Gadoterate meglumine--Data not available
Gadopiclenol GadopiclenolRat, MouseIntravenous> 10 (Rat), > 12.5 (Mouse)[8]

Table 2: Preclinical Repeated-Dose Toxicity Data (NOAEL)

AgentAnimal ModelRoute & DurationNOAELKey FindingsReference(s)
Manganese Chloride RatDrinking Water (Chronic)0.005 mg/kg/dayCentral nervous system effects at higher doses.[9]
Gadobutrol RatIV, 4 weeks1.2 mmol/kg/dayVacuolization of renal tubular epithelium at higher doses.[10][11]
DogIV, 4 weeks1.0 mmol/kg/dayVacuolization of renal tubular epithelium at higher doses.[10][11]
Gadopiclenol RatIV, 28 days0.4 mmol/kg/dayWell-tolerated with a high safety margin.[8][12][13]
DogIV, 28 days0.25 mmol/kg/dayWell-tolerated with a high safety margin.[8][12][13]
Gadodiamide RatIV, 28 days> 0.5 mmol/kg (single dose)Vacuolization of proximal tubular cells.[1]
MonkeyIV, 28 days1.25 mmol/kg/dayWell-tolerated.[1]

Clinical Safety Profile: A Comparative Overview

Clinical trials provide the ultimate assessment of a drug's safety in humans. This compound has undergone Phase I and II clinical trials and is currently in a pivotal Phase III study (SPARKLE). GBCAs have an extensive history of clinical use, with a well-documented safety profile that includes rare but serious adverse events.

3.1. This compound Clinical Safety

Six Phase I and Phase II clinical trials involving this compound have been completed without any serious safety concerns.[2] The ongoing SPARKLE Phase III trial (NCT04119843) is a multicenter, open-label study evaluating the safety and efficacy of a single oral dose of this compound (800 mg manganese chloride tetrahydrate) in patients with severe renal impairment and known or suspected focal liver lesions.[14][15][16][17]

Key Safety Endpoints of the SPARKLE Trial: [16]

  • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

  • Clinical safety laboratory testing (hematology, biochemistry, urinalysis).

  • Vital signs, physical examination, and neurological assessment.

  • Electrocardiogram (ECG) monitoring.

  • Blood manganese concentrations.

  • Evaluation of brain MRI in a subgroup of patients.

3.2. Gadolinium-Based Contrast Agents Clinical Safety

The clinical safety of GBCAs is well-documented, with a low overall incidence of acute adverse reactions. However, two significant safety concerns have emerged over the years: Nephrogenic Systemic Fibrosis (NSF) and Gadolinium Deposition Disease (GDD).

Table 3: Incidence of Acute Adverse Drug Reactions (ADRs) with Gadoterate Meglumine

Study PopulationNumber of PatientsADR RateMost Frequent ADRsReference(s)
International Prospective Observational Study35,4990.09%Urticaria (0.03%), Nausea (0.02%), Vomiting (0.01%)[18][19]
Pediatric Population (sub-analysis)1,6290.06% (one event of vomiting)Vomiting[20]

3.2.1. Nephrogenic Systemic Fibrosis (NSF)

NSF is a rare but serious and potentially fatal fibrosing disease that occurs in patients with severe renal impairment who have been exposed to certain GBCAs.[21] The risk is highest with less stable, linear GBCAs. The pathophysiology is believed to involve the dissociation of the gadolinium ion from its chelate, leading to the activation of circulating fibrocytes and subsequent tissue fibrosis.

3.2.2. Gadolinium Deposition Disease (GDD)

GDD is a more recently described condition in patients with normal or near-normal renal function who report persistent and often debilitating symptoms after receiving a GBCA.[22][23] Symptoms can include widespread pain, fatigue, and cognitive disturbances.[22][23] The underlying mechanism of GDD is not yet fully understood but is thought to be related to an inflammatory response to deposited gadolinium.

Experimental Protocols and Methodologies

A thorough understanding of the experimental designs used to assess the safety of these contrast agents is essential for interpreting the data.

4.1. Preclinical Toxicology Studies

Standard preclinical toxicology studies for contrast agents are conducted in accordance with regulatory guidelines, such as those from the FDA and EMA.

  • Acute Toxicity (LD50) Studies: These studies aim to determine the dose of a substance that is lethal to 50% of the test animals after a single administration. Typically conducted in rodents (e.g., rats, mice) via the intended clinical route of administration (oral for this compound, intravenous for GBCAs).[24] Observations for mortality and clinical signs of toxicity are usually made for up to 14 days.[24]

  • Repeated-Dose Toxicity Studies: These studies evaluate the toxic effects of a substance after repeated administration over a specific period (e.g., 28 days).[8][10] They are conducted in at least two species, one rodent and one non-rodent (e.g., rats and dogs).[10] Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and histopathological examination of tissues.[8][10] The No-Observed-Adverse-Effect Level (NOAEL) is determined from these studies.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of a substance to induce genetic mutations or chromosomal damage.[8]

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[8][12]

4.2. Clinical Trial Protocols

The SPARKLE Phase III trial for this compound serves as a representative example of a clinical study designed to assess the safety of a new contrast agent.

  • Study Design: A multicenter, open-label, single-arm study where each patient serves as their own control (comparison of pre- and post-contrast MRI).[14][15]

  • Patient Population: Adult patients with severe renal impairment (eGFR < 30 mL/min/1.73 m²) and known or suspected focal liver lesions.[14][15]

  • Intervention: A single oral dose of this compound (800 mg manganese chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3).[14][15]

  • Safety Assessments: Comprehensive monitoring of adverse events, laboratory parameters, vital signs, ECGs, and manganese blood levels at predefined time points post-administration.[16]

Visualization of Key Pathways and Workflows

5.1. Signaling Pathway of Nephrogenic Systemic Fibrosis (NSF)

NSF_Pathway GBCA Less Stable GBCA (e.g., Linear) Gd_ion Free Gd³⁺ Ion GBCA->Gd_ion Dissociation in Renal Impairment Fibrocyte Circulating Fibrocyte Gd_ion->Fibrocyte Activation Macrophage Macrophage Fibrocyte->Macrophage Fibroblast Fibroblast Macrophage->Fibroblast Activation via Cytokines (e.g., TGF-β) Collagen Collagen Deposition (Fibrosis) Fibroblast->Collagen GDD_Pathway GBCA_admin GBCA Administration Gd_deposit Gadolinium Deposition (Various Tissues) GBCA_admin->Gd_deposit Immune_cells Immune Cell Activation (e.g., Macrophages, Mast Cells) Gd_deposit->Immune_cells Trigger (Mechanism Unclear) Inflammatory_mediators Release of Inflammatory Mediators (Cytokines, Chemokines) Immune_cells->Inflammatory_mediators Symptoms Clinical Symptoms (Pain, Fatigue, etc.) Inflammatory_mediators->Symptoms Mangoral_Pathway Oral_admin Oral Administration of this compound GI_tract Gastrointestinal Tract Oral_admin->GI_tract Portal_vein Portal Vein GI_tract->Portal_vein Absorption of Mn²⁺ Liver Liver Portal_vein->Liver Hepatocytes Hepatocyte Uptake Liver->Hepatocytes MRI_enhancement T1 Signal Enhancement of Liver Parenchyma Hepatocytes->MRI_enhancement Bile Biliary Excretion Hepatocytes->Bile Feces Elimination in Feces Bile->Feces Preclinical_Workflow start Animal Acclimatization (e.g., Rats, Dogs) dosing Daily Dosing (e.g., 28 days) - Vehicle Control - Low, Mid, High Doses start->dosing in_life In-Life Observations - Clinical Signs - Body Weight - Food Consumption dosing->in_life clinical_path Clinical Pathology - Hematology - Clinical Chemistry - Urinalysis in_life->clinical_path necropsy Necropsy clinical_path->necropsy histopath Histopathology (Microscopic Examination of Tissues) necropsy->histopath end Data Analysis & NOAEL Determination histopath->end

References

Absorption Promoters in the Mangoral® Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral®, also known as Orviglance®, CMC-001, or ACE-MBCA, is an orally administered manganese-based contrast agent developed for magnetic resonance imaging (MRI), particularly for the detection and visualization of focal liver lesions. A key challenge in the development of an oral manganese-based agent is the inherently poor absorption of manganese from the gastrointestinal tract. To overcome this, the this compound® formulation incorporates specific absorption promoters designed to enhance the bioavailability of manganese, ensuring sufficient concentrations reach the liver to provide a significant signal-enhancing effect.[1][2][3] This technical guide provides an in-depth overview of the core absorption promoters in the this compound® formulation, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Core Components of the this compound® Formulation

The this compound® formulation consists of three primary components: the active pharmaceutical ingredient (API) and two absorption promoters.

ComponentChemical NameRole in Formulation
Manganese(II) chloride tetrahydrate MnCl₂·4H₂OParamagnetic contrast agent
L-alanine (2S)-2-aminopropanoic acidAbsorption Promoter
Vitamin D₃ CholecalciferolAbsorption Promoter

Table 1: Core components of the this compound® formulation.

Absorption Promoters and Their Mechanisms of Action

Under normal physiological conditions, less than 5% of ingested manganese is absorbed through the intestine. The inclusion of L-alanine and vitamin D₃ in the this compound® formulation is critical for increasing this absorption rate.

L-alanine

L-alanine is a non-essential amino acid that has been identified as a key absorption promoter in the this compound® formulation. While the precise mechanism for its enhancement of manganese absorption is not fully elucidated in the public literature, it is suggested to play a role in maintaining the optimal oxidation state of manganese (Mn(II)) in the reconstituted solution, which is the most effective paramagnetic state.[1] Furthermore, amino acids are known to form complexes with metal ions, which can influence their transport across the intestinal epithelium. It is hypothesized that L-alanine may form a chelate with manganese, utilizing amino acid transporters to facilitate its uptake.

Vitamin D₃

Vitamin D₃ is a crucial prohormone primarily involved in calcium and phosphate (B84403) homeostasis. However, recent research has demonstrated its role in regulating the transport of other divalent cations, including manganese. The proposed mechanism of action for vitamin D₃ in enhancing manganese absorption is through the upregulation of specific metal transporters in the intestinal epithelial cells.

Specifically, studies have shown that vitamin D₃ can transactivate the gene SLC30A10, which encodes for the zinc and manganese transporter ZnT10.[4] This transporter is highly expressed in the small intestine. By increasing the expression of ZnT10, vitamin D₃ effectively enhances the cellular machinery responsible for transporting manganese from the intestinal lumen into the bloodstream.

G cluster_lumen Intestinal Lumen cluster_blood Portal Vein Mn2+ Mn²⁺ ZnT10 ZnT10 Mn2+->ZnT10 Transport L-alanine L-alanine AA_Transporter AA_Transporter L-alanine->AA_Transporter Potential Co-transport VitaminD3 Vitamin D₃ Mn2+_blood Mn²⁺ to Liver Mn2+_intracellular Mn2+_intracellular ZnT10->Mn2+_intracellular AA_Transporter->Mn2+_intracellular Mn2+_intracellular->Mn2+_blood Efflux

Caption: Proposed signaling pathway for Vitamin D₃-mediated enhancement of manganese absorption.

Quantitative Data on Absorption Enhancement

While direct comparative studies quantifying the percentage increase in manganese bioavailability with and without L-alanine and vitamin D₃ are not publicly available, clinical trial data for the complete this compound® (CMC-001) formulation demonstrates its efficacy in achieving significant liver enhancement, which is indicative of successful absorption.

ParameterValueStudy PopulationNotes
Dose-dependent Liver Enhancement Increase in liver-to-muscle Signal Intensity (SI) ratio was significantly higher with 0.8 g CMC-001 (0.696) compared to 0.4 g (0.458) and 0.2 g (0.223).[5]Healthy VolunteersThis demonstrates that the formulation facilitates a dose-proportional increase in manganese delivery to the liver.
Peak Blood Manganese Concentration Highest post-dose blood concentrations were generally observed 2 to 4 hours post-dose.[1]Healthy VolunteersThe mean concentration remained within the normal physiological range.[1]
First-Pass Effect Up to 98% of absorbed manganese is taken up by the liver in the first pass.[3]General KnowledgeThis high first-pass uptake is crucial for liver-specific imaging and minimizes systemic exposure.

Table 2: Pharmacokinetic and pharmacodynamic parameters of the this compound® formulation.

Experimental Protocols

Detailed proprietary experimental protocols for this compound® are not publicly disclosed. However, based on the available literature, the following methodologies are standard for evaluating the oral absorption of manganese and the efficacy of absorption promoters.

In Vitro Models: Caco-2 Cell Permeability Assay

This assay is a standard method for predicting intestinal drug absorption.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded on a semi-permeable membrane in a Transwell® insert.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: A solution containing manganese chloride, with and without the absorption promoters (L-alanine, vitamin D₃), is added to the apical (upper) chamber.

  • Sampling: Samples are collected from the basolateral (lower) chamber at various time points.

  • Quantification: The concentration of manganese in the basolateral samples is quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of manganese transport across the cell monolayer.

G

Caption: Experimental workflow for the Caco-2 cell permeability assay.

In Vivo Animal Studies: Intestinal Perfusion in Rats

This method allows for the direct measurement of absorption in a specific segment of the intestine.

  • Animal Preparation: A male Wistar rat is anesthetized, and the small intestine is surgically exposed.

  • Cannulation: A segment of the jejunum is isolated and cannulated at both ends.

  • Perfusion: The isolated segment is perfused with a solution containing manganese chloride, with or without L-alanine and vitamin D₃.

  • Sample Collection: The perfusate is collected at the distal end, and blood samples are drawn from the portal vein at timed intervals.

  • Analysis: The disappearance of manganese from the perfusate and its appearance in the portal blood are measured by AAS or ICP-MS.

  • Calculation: The absorption rate is calculated based on the change in manganese concentration.

Human Clinical Trials

Human studies are essential to confirm the safety and efficacy of the formulation.

  • Study Design: A randomized, controlled, crossover, or parallel-group study is designed.

  • Subject Recruitment: Healthy volunteers or the target patient population are enrolled.

  • Dosing: Subjects receive an oral dose of the this compound® formulation or a control formulation (e.g., manganese chloride alone).

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing.

  • Pharmacodynamic Assessment: MRI scans of the liver are performed before and at various times after administration to measure the signal enhancement.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the blood concentration data. The change in signal intensity on the MRI scans is quantified to assess pharmacodynamic efficacy.

The Role of Lamellarin-N-oxide

A thorough review of the scientific and patent literature does not indicate any association between Lamellarin-N-oxide and the this compound® formulation. Lamellarins are a class of marine alkaloids with demonstrated cytotoxic and anti-HIV properties and are chemically and functionally distinct from the components of this compound®. It is concluded that Lamellarin-N-oxide is not an absorption promoter or a component of the this compound® formulation.

Conclusion

The oral bioavailability of manganese in the this compound® formulation is significantly enhanced by the inclusion of two key absorption promoters: L-alanine and vitamin D₃. While the precise quantitative contribution of each promoter is not detailed in publicly available literature, the proposed mechanisms involve the upregulation of intestinal manganese transporters by vitamin D₃ and the potential for L-alanine to facilitate manganese uptake. The successful clinical development and demonstrated efficacy of this compound® in liver MRI underscore the critical role of these absorption promoters in enabling a sufficient concentration of the contrast agent to reach the target organ. Further research into the specific molecular interactions between these promoters and intestinal transport systems could provide valuable insights for the development of future oral drug delivery systems for metal-based therapeutics.

References

The Significance of Orphan Drug Designation for Mangoral: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mangoral (also known as Orviglance), a manganese-based oral contrast agent, has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for its use in magnetic resonance imaging (MRI) for the diagnosis of focal liver lesions in patients with severe renal impairment. This designation is a critical milestone, acknowledging the significant unmet medical need in this patient population who are at risk of developing nephrogenic systemic fibrosis (NSF), a serious and potentially fatal condition associated with gadolinium-based contrast agents (GBCAs). This technical guide provides a comprehensive overview of this compound, its mechanism of action, clinical trial data, and the strategic importance of its orphan drug status in facilitating its development and potential market entry.

Introduction: The Unmet Need in Liver Imaging

The detection and characterization of focal liver lesions, particularly metastases, are crucial for cancer staging and treatment planning.[1] MRI with contrast enhancement is a primary imaging modality for this purpose.[2][3] However, the use of standard GBCAs is contraindicated in patients with severe renal insufficiency due to the risk of NSF.[1][4] This leaves a critical diagnostic gap for a vulnerable patient population, often forcing clinicians to rely on unenhanced MRI, which has lower diagnostic accuracy.[5]

This compound is being developed to address this unmet need by providing a safe and effective alternative for liver MRI in patients where GBCAs are medically inadvisable.[1][6]

Mechanism of Action: Selective Hepatocyte Uptake

This compound's efficacy as a liver-specific MRI contrast agent is rooted in the physiological handling of manganese. After oral administration, manganese is absorbed in the small intestine and transported via the portal vein directly to the liver.[7][8]

Signaling Pathway of Manganese Uptake in Hepatocytes

Healthy hepatocytes selectively take up manganese through various metal transporters, including ZIP8, ZIP14, and DMT1.[4][7] This uptake leads to a shortening of the T1 relaxation time of the liver parenchyma, causing it to appear bright (hyperintense) on T1-weighted MRI images. In contrast, most malignant liver lesions, such as metastases, do not contain hepatocytes and therefore do not accumulate manganese, appearing darker (hypointense) against the enhanced liver tissue.[8] This differential enhancement significantly improves the contrast and delineation of liver lesions.[8]

cluster_blood Portal Vein Bloodstream cluster_hepatocyte Hepatocyte cluster_lesion Focal Liver Lesion (e.g., Metastasis) This compound This compound (Oral Administration) Mn2_blood Mn²⁺ This compound->Mn2_blood Absorption ZIP14 ZIP14 Transporter Mn2_blood->ZIP14 Uptake DMT1 DMT1 Transporter Mn2_blood->DMT1 Uptake ZIP8 ZIP8 Transporter Mn2_blood->ZIP8 Uptake No_uptake No Significant Manganese Uptake Mn2_blood->No_uptake Mn2_cyto Intracellular Mn²⁺ ZIP14->Mn2_cyto DMT1->Mn2_cyto ZIP8->Mn2_cyto T1_short T1 Relaxation Shortening Mn2_cyto->T1_short MRI_signal Hyperintense MRI Signal T1_short->MRI_signal MRI_hypo Hypointense MRI Signal No_uptake->MRI_hypo

Caption: Simplified diagram of this compound's mechanism of action.

Clinical Development and Efficacy

This compound has undergone a comprehensive clinical development program, including nine studies with 286 participants, culminating in the pivotal Phase III SPARKLE trial (NCT04119843).[9][10]

Pivotal Phase III SPARKLE Study

The SPARKLE study was a global, multicenter, open-label trial designed to evaluate the safety and diagnostic efficacy of this compound in patients with known or suspected focal liver lesions and severe renal impairment.[11][12] The study successfully met its primary endpoints, demonstrating a statistically significant improvement in lesion visualization with this compound-enhanced MRI compared to unenhanced MRI.[10][13][14]

Table 1: Key Quantitative Outcomes of the SPARKLE Phase III Trial [12][13][14]

EndpointUnenhanced MRI (Median Score)This compound-Enhanced MRI (Median Score)p-value
Lesion Border Delineation2.1 - 3.03.0<0.001
Lesion Contrast3.04.0<0.001
Secondary Endpoints Unenhanced MRI This compound-Enhanced MRI
Additional Lesion Detection-40-52% of patients
Smallest Lesion Detected-2 mm smaller (mean)

Scores are on a 4-point scale from 1 (poor) to 4 (excellent), as assessed by three independent blinded readers.

Comparative Efficacy

A study comparing this compound to the gadolinium-based contrast agent gadobenate dimeglumine in patients with colorectal cancer and suspected liver metastases found that this compound was as effective for the visualization of focal liver lesions.[5][15] Two out of three independent readers reported higher scores for lesion visualization and the number of detected lesions with this compound-enhanced MRI.[15]

Table 2: Comparative Lesion Detection: this compound vs. Gadobenate Dimeglumine [16]

Contrast AgentLesions DetectedSensitivityFalse Positives
Unenhanced MRI27 / 4461%-
This compound (CMC-001)41 / 4493%15
Gadobenate Dimeglumine42 / 4495%2

Experimental Protocols

This compound Administration and Dosing

In the SPARKLE trial, a single oral dose of this compound was administered. The formulation consists of 800 mg manganese chloride (II) tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3, mixed with 200 mL of water.[11][17] MRI is performed within a few hours after administration to coincide with peak manganese uptake in the liver.[1][7]

MRI Protocol

A standardized liver MRI protocol is essential for optimal lesion detection and characterization. The following represents a typical protocol employed in the clinical evaluation of this compound.

Experimental Workflow for this compound-Enhanced MRI

cluster_pre Pre-Contrast Imaging cluster_admin Contrast Administration cluster_post Post-Contrast Imaging (2-4 hours post-administration) cluster_analysis Image Analysis T1_in_opp T1-weighted in- and opposed-phase GRE Mangoral_admin Oral administration of this compound (800mg MnCl2, 500mg L-alanine, 800 IU Vit D3) Comp_unenhanced Comparison with Unenhanced Images T1_in_opp->Comp_unenhanced T2_fse T2-weighted fast spin-echo (FSE) with fat suppression T2_fse->Comp_unenhanced DWI Diffusion-weighted imaging (DWI) DWI->Comp_unenhanced T1_gre_post T1-weighted 3D GRE with fat suppression Mangoral_admin->T1_gre_post Wait for hepatic uptake Lesion_detection Lesion Detection T1_gre_post->Lesion_detection Lesion_char Lesion Characterization T1_gre_post->Lesion_char T1_gre_post->Comp_unenhanced

Caption: Workflow for this compound clinical imaging protocol.

Table 3: Detailed MRI Sequences for Liver Lesion Evaluation [2][3]

SequencePurposeKey Parameters
T1-weighted in- and opposed-phase Gradient Echo (GRE)Detection of intracellular fat.Pre-contrast
T2-weighted Fast Spin-Echo (FSE) with fat suppressionCharacterization of fluid-containing lesions (e.g., cysts, hemangiomas).Pre-contrast
Diffusion-Weighted Imaging (DWI)Assessment of water molecule mobility, useful for detecting small lesions and assessing cellularity.Pre-contrast
T1-weighted 3D GRE with fat suppressionPrimary sequence for assessing contrast enhancement.Pre- and post-Mangoral administration

The Significance of Orphan Drug Designation

The FDA grants Orphan Drug Designation to investigational therapies intended for the treatment, diagnosis, or prevention of rare diseases or conditions affecting fewer than 200,000 people in the United States.[18][19] The designation for this compound is for its use as a targeted contrast agent in diagnostic MRI for the detection and localization of focal liver lesions in patients where GBCAs are contraindicated.[18]

This designation provides several significant benefits that have been instrumental in the development of this compound:

  • Market Exclusivity: Upon approval, this compound is entitled to a seven-year period of market exclusivity for the designated indication.[18]

  • Tax Credits: Tax credits are provided for qualified clinical trial costs.[18]

  • Waiver of FDA Fees: The substantial Prescription Drug User Fee Act (PDUFA) fee for a New Drug Application (NDA) is waived.[18]

  • Regulatory Assistance: The FDA provides guidance and assistance throughout the drug development process.[6]

Logical Relationship of Orphan Drug Designation and this compound's Development

Unmet_need Unmet Medical Need: Safe liver MRI for patients with severe renal impairment Orphan_pop Patient Population < 200,000 in the U.S. Unmet_need->Orphan_pop Patient_access Access to Improved Diagnostics for At-Risk Patients Unmet_need->Patient_access ODD Orphan Drug Designation (ODD) Orphan_pop->ODD Incentives Financial & Regulatory Incentives (Market Exclusivity, Tax Credits, Fee Waivers) ODD->Incentives Dev_feasible Makes Development Economically Feasible Incentives->Dev_feasible Clinical_trials Successful Clinical Trials (e.g., SPARKLE) Dev_feasible->Clinical_trials NDA_submission NDA Submission to FDA Clinical_trials->NDA_submission Approval Potential Market Approval NDA_submission->Approval Approval->Patient_access

Caption: The role of Orphan Drug Designation in this compound's development pathway.

The Orphan Drug Designation has de-risked the development of this compound, making it a more viable commercial prospect and encouraging investment in a product for a relatively small but critically underserved patient population.[20]

Conclusion and Future Outlook

This compound represents a significant advancement in diagnostic imaging for patients with severe renal impairment and suspected focal liver lesions. Its unique mechanism of action, favorable safety profile, and demonstrated efficacy in clinical trials position it to fill a critical unmet medical need. The Orphan Drug Designation has been a pivotal factor in its development, providing the necessary incentives to bring this innovative diagnostic agent closer to market.

With a New Drug Application planned for submission to the FDA by mid-2025, this compound has the potential to become the first and only approved non-gadolinium-based MRI contrast agent for this patient population, thereby improving diagnostic capabilities and ultimately, patient outcomes.[9]

References

A Technical Guide to the Cellular Uptake of Mangoral in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mangoral, an orally administered manganese-based contrast agent, represents a significant advancement in liver magnetic resonance imaging (MRI), particularly for patients where gadolinium-based agents are contraindicated[1]. Its diagnostic efficacy hinges on the selective uptake of manganese by healthy hepatocytes, which enhances the MRI signal of normal liver parenchyma, thereby improving the visualization of focal liver lesions that do not accumulate manganese[2][3]. Understanding the precise molecular mechanisms governing the entry of this compound's active component, manganese (II), into liver cells is critical for optimizing its clinical application and for the development of future liver-specific diagnostic and therapeutic agents. This technical guide provides an in-depth overview of the cellular uptake pathways of manganese in hepatocytes, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biological and methodological frameworks.

The Molecular Machinery of Manganese Transport in Hepatocytes

The liver is the central organ for manganese homeostasis, tightly regulating its absorption, storage, and excretion. The cellular uptake and efflux of manganese in hepatocytes are not passive processes but are mediated by a sophisticated network of transmembrane transporters from the Solute Carrier (SLC) family. After oral administration and absorption from the gastrointestinal tract, the manganese from this compound enters the portal circulation and is efficiently taken up by hepatocytes[3].

The primary transporters involved in this process are:

  • SLC39A14 (ZIP14): Located on the basolateral membrane (the side facing the blood), ZIP14 is considered the primary transporter responsible for the uptake of non-transferrin-bound manganese from the blood into hepatocytes[4][5][6][7]. Mutations in the SLC39A14 gene lead to manganese accumulation in the blood and brain due to impaired hepatic uptake, underscoring its pivotal role in liver clearance[4][6][8].

  • Divalent Metal Transporter 1 (DMT1/SLC11A2): While best known for iron transport, DMT1 can also transport a range of divalent metals, including manganese[9][10][11]. It is thought to play a role in manganese uptake into hepatocytes, although its contribution relative to ZIP14 is still under investigation[7][11].

  • SLC39A8 (ZIP8): This transporter is uniquely localized to the apical (canalicular) membrane of hepatocytes, facing the bile canaliculi[12][13][14][15]. Its function is to reclaim or reabsorb manganese from the bile, acting as a defense mechanism against manganese deficiency[7][13][15][16].

  • SLC30A10 (ZnT10): Also located on the apical membrane, ZnT10 is the primary manganese exporter, responsible for transporting manganese out of the hepatocyte and into the bile for excretion from the body[17][18][19][20][21].

Visualizing the Hepatocellular Transport of Manganese

The coordinated action of these transporters ensures the efficient uptake and regulation of manganese within the liver.

G Figure 1: Overview of this compound's Path to Hepatocytes cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_blood Portal Circulation cluster_liver Liver Oral this compound Oral this compound GI Absorption GI Absorption Oral this compound->GI Absorption Digestion Mn2+ Mn²⁺ GI Absorption->Mn2+ Enters Bloodstream Hepatocyte Uptake Hepatocyte Uptake Mn2+->Hepatocyte Uptake Via Transporters Biliary Excretion Biliary Excretion Hepatocyte Uptake->Biliary Excretion Homeostatic Control

Figure 1: Overview of this compound's Path to Hepatocytes

The specific localization of these transporters on the hepatocyte membrane dictates the directional flow of manganese.

HepatocyteTransporters Figure 2: Manganese Transporters in a Polarized Hepatocyte cluster_hepatocyte Hepatocyte Basolateral Basolateral Membrane (Blood Side) Apical Apical Membrane (Bile Canaliculus) ZIP14 SLC39A14 (ZIP14) Mn_cyto Intracellular Mn²⁺ Pool ZIP14->Mn_cyto DMT1_baso DMT1 DMT1_baso->Mn_cyto ZIP8 SLC39A8 (ZIP8) ZIP8->Mn_cyto ZnT10 SLC30A10 (ZnT10) Bile Bile Canaliculus (Mn²⁺) ZnT10->Bile Mn_cyto->ZnT10 Efflux Blood Blood Sinusoid (Mn²⁺) Blood->ZIP14 Uptake Blood->DMT1_baso Uptake Bile->ZIP8 Reuptake

Figure 2: Manganese Transporters in a Polarized Hepatocyte

Quantitative Analysis of Manganese Uptake

While specific kinetic data for the this compound formulation are proprietary and subject to ongoing clinical studies[1][22][23], studies on manganese uptake in rat liver slices provide valuable quantitative insights. These experiments have identified multiple saturable transport systems, suggesting the involvement of several transporters with different affinities for manganese.

Table 1: Kinetic Parameters of Manganese Uptake in Rat Liver Slices

Uptake System Apparent Michaelis Constant (Km) Description
High-Affinity System 0.075 µM Active at normal plasma manganese concentrations.
Mid-Affinity System ~2 µM Contributes to uptake at slightly elevated concentrations.
Low-Affinity System 100 µM Becomes significant at high manganese concentrations.

(Data sourced from a study on Mn uptake in rat liver slices, which serves as a proxy for the active component of this compound)[24].

These findings indicate that hepatocytes are equipped to absorb manganese across a wide range of physiological and pharmacological concentrations[24]. The high-affinity system is likely responsible for sequestering essential trace amounts of manganese, while the lower-affinity systems may become engaged following the administration of a pharmacological dose, as with this compound.

Experimental Protocols for Assessing Hepatocyte Uptake

Investigating the uptake of manganese from this compound in hepatocytes requires robust in vitro methodologies. The "oil-spin" method using cryopreserved hepatocytes in suspension is a widely accepted technique to differentiate between active, transporter-mediated uptake and passive diffusion.

Principle of the Hepatocyte Uptake Assay (Oil-Spin Method)

This assay measures the rate of a test compound's entry into hepatocytes over a short time course. Hepatocytes are incubated with the compound (e.g., radiolabeled manganese) at both a physiological temperature (37°C), where active transport occurs, and a low temperature (4°C), which inhibits active transport, leaving only passive diffusion. To terminate the uptake, the cell suspension is layered over an inert oil layer in a centrifuge tube and spun. The cells pellet below the oil, effectively separating them from the incubation medium. The amount of compound inside the cells is then quantified[25][26][27].

Generalized Protocol
  • Hepatocyte Preparation: Thaw cryopreserved human or animal hepatocytes and resuspend them in a suitable buffer (e.g., Krebs-Henseleit buffer) at a known concentration (e.g., 2x10^6 viable cells/mL)[25].

  • Equilibration: Divide the cell suspension into two aliquots. Equilibrate one at 37°C and the other at 4°C for at least 15 minutes[25].

  • Assay Initiation: Add the test article (e.g., ⁵⁴MnCl₂ as a proxy for this compound) to the equilibrated cell suspensions to initiate the uptake. Incubate for a series of short time points (e.g., 30 seconds to 5 minutes)[26].

  • Termination and Separation: At the end of each time point, transfer an aliquot of the cell suspension to a microcentrifuge tube pre-loaded with an underlying lysis buffer (e.g., NaOH) and an intermediate layer of silicone/mineral oil[25][26]. Immediately centrifuge at high speed (e.g., 13,000 x g) for 15-30 seconds. This pellets the cells through the oil into the lysis buffer[25].

  • Quantification: Freeze and cut the tube to separate the cell pellet/lysis layer from the oil and medium. Quantify the amount of compound in the cell lysate using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS[25][26].

  • Data Analysis: Calculate the rate of uptake at 37°C and 4°C. The active transport rate is determined by subtracting the rate at 4°C (passive diffusion) from the rate at 37°C (total uptake)[25].

G Figure 3: Experimental Workflow for Hepatocyte Uptake Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation (Oil-Spin) cluster_analysis Analysis A Thaw & Resuspend Cryopreserved Hepatocytes B Equilibrate Cells (37°C and 4°C) A->B C Add Test Compound (e.g., ⁵⁴MnCl₂) B->C D Incubate for Timed Intervals C->D E Layer Suspension over Oil D->E F Centrifuge to Pellet Cells E->F G Isolate & Lyse Cell Pellet F->G H Quantify Compound (e.g., Scintillation Counting) G->H I Calculate Active Uptake Rate H->I

Figure 3: Experimental Workflow for Hepatocyte Uptake Assay

Conclusion and Future Directions

The cellular uptake of this compound in hepatocytes is a complex, transporter-mediated process that is fundamental to its function as a liver-specific MRI contrast agent. The key players in this mechanism are the SLC transporters, particularly ZIP14 for uptake from the blood, and ZIP8, and ZnT10 for regulating biliary flux. This intricate system allows healthy liver tissue to accumulate manganese, providing a clear contrast against pathological lesions. For drug development professionals, a thorough understanding of these pathways is essential for predicting potential drug-drug interactions, understanding variability in patient response, and designing novel agents that can leverage these transport systems for targeted delivery to the liver. Future research should focus on obtaining specific uptake kinetics for the complete this compound formulation and exploring how liver diseases may alter the expression and function of these critical manganese transporters.

References

Methodological & Application

Application Notes and Protocols for Mangoral-Enhanced Liver MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral® (manganese chloride tetrahydrate), now known as Orviglance®, is an investigational, oral, manganese-based contrast agent developed for T1-weighted magnetic resonance imaging (MRI) of the liver.[1][2] Its primary indication is for the visualization of focal liver lesions in patients with severe renal impairment, for whom the use of gadolinium-based contrast agents (GBCAs) may be contraindicated due to the risk of nephrogenic systemic fibrosis (NSF).[3][4] As an orally administered agent, this compound is absorbed in the gastrointestinal tract and undergoes first-pass metabolism in the liver, where it is taken up by hepatocytes.[5] This selective uptake by normal liver parenchyma enhances the contrast between healthy liver tissue and liver lesions, which typically do not accumulate manganese.[6][7]

These application notes provide a comprehensive overview of the standard operating procedures for this compound-enhanced liver MRI, based on available clinical trial data and preclinical studies.

Quantitative Data Summary

While specific quantitative data for this compound (Orviglance) in human liver tissue is not yet widely available due to its investigational status, the following tables summarize the key parameters based on preclinical and clinical studies.

Table 1: this compound (Orviglance) Composition and Administration

ParameterValueSource(s)
Active Ingredient Manganese (II) chloride tetrahydrate[8]
Formulation Powder for oral solution, containing absorption promoters (L-alanine and Vitamin D3)[9]
Clinical Trial Dosage 800 mg manganese chloride tetrahydrate[8]
Administration Route Oral[5]

Table 2: Pharmacokinetics and Imaging Window

ParameterValueSource(s)
Absorption Small intestine[5]
Distribution Primarily to the liver via the portal vein[5]
Imaging Window 2 to 6 hours post-administration[10]
Peak Liver SI Enhancement Approximately 3 hours post-administration[10]
Excretion Primarily through the bile[5]

Table 3: MRI Signal Enhancement (Clinical Study Data)

ParameterUnenhanced MRI (Median Score)Orviglance-Enhanced MRI (Median Score)p-valueSource(s)
Lesion Border Delineation 2.1 - 3.03.0<0.001[6]
Lesion Contrast 2.1 - 3.04.0<0.001[6]

Signaling Pathway and Experimental Workflows

Mechanism of Hepatocyte Uptake

Manganese, being a divalent cation, is taken up by hepatocytes through various transport mechanisms. While the precise contribution of each transporter in the uptake of this compound is an area of ongoing research, it is understood that it enters hepatocytes via transporters for essential metal ions and is also recognized by organic anion transporting polypeptides (OATPs).

cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte This compound This compound (Mn²⁺) DMT1 Divalent Metal Transporter 1 (DMT1) This compound->DMT1 OATP Organic Anion Transporting Polypeptides (e.g., OATP1B1, OATP1B3) This compound->OATP Ca_channel Voltage-gated Ca²⁺ Channels This compound->Ca_channel Mn_pool Intracellular Mn²⁺ Pool DMT1->Mn_pool OATP->Mn_pool Ca_channel->Mn_pool Mitochondria Mitochondria Mn_pool->Mitochondria Sequestration Bile Bile Canaliculus Mn_pool->Bile Excretion

Hepatocyte uptake of manganese from this compound.

Clinical MRI Workflow

The following diagram outlines a typical workflow for a this compound-enhanced liver MRI study based on clinical trial protocols.

start Patient Preparation (Fasting as per protocol) unenhanced_mri Unenhanced Liver MRI (Baseline T1w, T2w, DWI) start->unenhanced_mri administer_this compound Oral Administration of this compound (800 mg in water) unenhanced_mri->administer_this compound wait Waiting Period (2-4 hours) administer_this compound->wait enhanced_mri This compound-Enhanced Liver MRI (Post-contrast T1w sequences) wait->enhanced_mri analysis Image Analysis and Comparison (Pre- vs. Post-contrast) enhanced_mri->analysis

Clinical workflow for this compound-enhanced liver MRI.

Experimental Protocols

Clinical Protocol: this compound-Enhanced Liver MRI

This protocol is based on the Phase III SPARKLE clinical trial.[1][6]

1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to this compound administration.[11]

  • A baseline unenhanced MRI of the liver should be performed.[12]

  • Ensure the patient has no contraindications, such as known hypersensitivity to manganese or hemochromatosis.[4]

2. This compound Administration:

  • Reconstitute the this compound powder (containing 800 mg of manganese chloride tetrahydrate) in 200 mL of water.[5]

  • The patient should drink the entire solution.

3. Imaging Protocol:

  • Unenhanced (Baseline) MRI:

    • T1-weighted sequences (e.g., 3D gradient-echo, in- and out-of-phase).

    • T2-weighted sequences (e.g., fast spin-echo with and without fat suppression).[13]

    • Diffusion-weighted imaging (DWI).[13]

  • Post-Contrast Imaging Window:

    • Imaging should be performed between 2 and 4 hours after this compound administration. The optimal time for maximal liver enhancement is approximately 3 hours.[10]

  • This compound-Enhanced MRI:

    • Acquire T1-weighted sequences, with and without fat suppression, to maximize the contrast between the enhanced liver parenchyma and unenhanced lesions.

    • Suggested T1-weighted Gradient Echo Sequence Parameters (starting point):

      • Repetition Time (TR): < 500 ms[14]

      • Echo Time (TE): < 15 ms[14]

      • Flip Angle: 70-90 degrees

      • Voxel size: As small as achievable to resolve small lesions.

4. Image Analysis:

  • Compare the conspicuity, border delineation, and number of detected lesions on the unenhanced and this compound-enhanced T1-weighted images.[6]

Preclinical Protocol: Murine Model of Liver Metastasis

This protocol provides a general framework for evaluating this compound in a preclinical setting.

1. Animal Model:

  • Establish liver metastases in mice (e.g., BALB/c or C57BL/6) via intrasplenic or intraportal injection of tumor cells (e.g., C26 or MC-38 colorectal carcinoma cells).[15][16]

2. This compound Administration:

  • Administer this compound orally via gavage. The dosage may need to be optimized for the specific animal model.

3. MRI Protocol (e.g., on a 7T small animal MRI scanner):

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Imaging Coils: Use a dedicated small animal coil.

  • Unenhanced (Baseline) MRI:

    • Acquire T2-weighted images to visualize the extent of liver metastases.[15]

    • Acquire baseline T1-weighted images.

  • Post-Contrast Imaging Window:

    • Acquire T1-weighted images at multiple time points post-Mangoral administration (e.g., 1, 2, 3, and 4 hours) to determine the optimal imaging window in the specific model.

  • Image Analysis:

    • Measure the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the liver parenchyma and metastatic lesions on T1-weighted images.

In Vitro Protocol: Hepatocyte Uptake Assay

This protocol can be used to study the uptake of manganese in a controlled cellular environment.

1. Cell Culture:

  • Culture primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in appropriate culture media.[17]

2. Manganese Treatment:

  • Prepare a solution of manganese chloride in culture medium at various concentrations.

  • Incubate the cultured hepatocytes with the manganese-containing medium for different durations.

3. Uptake Measurement:

  • Lyse the cells and measure the intracellular manganese concentration using inductively coupled plasma mass spectrometry (ICP-MS).

  • Alternatively, radiolabeled manganese (⁵⁴Mn) can be used to quantify uptake.

4. Data Analysis:

  • Determine the kinetics of manganese uptake by plotting intracellular manganese concentration against time and initial manganese concentration.

Safety and Tolerability

In clinical trials, this compound has been shown to be safe and well-tolerated. The most common adverse events are mild to moderate gastrointestinal issues, such as nausea, diarrhea, and vomiting.[6] No serious adverse drug reactions have been observed.[6]

Disclaimer

This compound (Orviglance) is an investigational drug and has not yet been approved by the FDA or other regulatory agencies. The information provided in these application notes is for research and informational purposes only and should not be considered as medical advice. All experimental work should be conducted in accordance with institutional guidelines and regulations.

References

Protocol for Preclinical Oral Administration of Mangoral in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preclinical administration of Mangoral (manganese chloride) in murine models. This document outlines methodologies for toxicity assessment, pharmacokinetic analysis, and efficacy evaluation, complete with data presentation in structured tables and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound, with manganese (II) chloride as its active agent, is under investigation as a contrast agent for magnetic resonance imaging (MRI), particularly in patients with renal impairment where gadolinium-based agents are contraindicated.[1] Preclinical studies in murine models are essential to establish its safety profile, pharmacokinetic properties, and efficacy in various disease models. Manganese is an essential trace element that can modulate cellular signaling pathways, including the mTOR, PI3K/Akt, and MAPK pathways, which are often dysregulated in cancer.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the oral administration of manganese chloride in rodents.

Table 1: Pharmacokinetic Parameters of Oral Manganese Chloride in Rats
ParameterValueAnimal ModelDosageSource
Tmax (Time to Maximum Concentration) 0.25 - 0.5 hoursSprague-Dawley Rat6 mg/kg[3]
Cmax (Maximum Concentration) 0.296 µg/mLSprague-Dawley Rat6 mg/kg[3]
Oral Bioavailability (F) ~13%Sprague-Dawley Rat6 mg/kg[3]

Note: Data from rat models are presented as a proxy for murine pharmacokinetics in the absence of specific mouse data.

Table 2: Acute Oral Toxicity of Manganese Chloride in Mice
ParameterValueAnimal ModelSource
LD50 (Median Lethal Dose) 275 - 450 mg/kgMouse[1]
LD50 1715 mg/kgMouse[4]
Table 3: Illustrative Efficacy of a Manganese-Based Compound in a Murine Cancer Model
Treatment GroupOutcomeMurine ModelSource
Manganese Porphyrin + Radiation 3-fold reduction in tumor volume compared to untreated controlsOrthotopic 4T1 Mammary Carcinoma (Balb/c mice)[5]
Radiation Alone 25% reduction in primary tumor weight compared to controlsOrthotopic 4T1 Mammary Carcinoma (Balb/c mice)[5]

Note: This data is for a manganese porphyrin compound and is provided as a representative example of the potential anti-tumor efficacy of manganese-based drugs.

Experimental Protocols

Oral Gavage Administration of this compound

This protocol details the standard procedure for administering this compound solution to mice via oral gavage.

Materials:

  • This compound (Manganese (II) chloride tetrahydrate)

  • Sterile water for injection or 0.9% saline

  • Animal scale

  • Flexible or curved gavage needles (18-20 gauge for adult mice)

  • Syringes (1 mL)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.

    • Dissolve the calculated amount of this compound in sterile water or saline to achieve the final concentration. Ensure the solution is fully dissolved.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended dosing volume is 10 mL/kg.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark it.

    • Carefully insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the upper palate into the esophagus. Do not force the needle if resistance is met.

    • Once the needle is in place, slowly administer the calculated volume of the this compound solution.

    • Gently withdraw the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.

Maximum Tolerated Dose (MTD) Determination

This protocol outlines a dose-escalation study to determine the MTD of orally administered this compound.

Study Design:

  • Use a cohort of healthy mice (e.g., C57BL/6 or BALB/c), typically 3-5 mice per dose group.

  • Start with a low dose (e.g., 10% of the LD50, if known) and escalate in subsequent cohorts.

  • Administer this compound daily via oral gavage for a defined period (e.g., 14 or 28 days).

Procedure:

  • Dose Escalation:

    • Treat the first cohort with the starting dose.

    • Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, appetite, and appearance.

    • If no severe toxicity is observed, escalate the dose in the next cohort (e.g., by a factor of 1.5-2).

    • Continue dose escalation until signs of toxicity are observed. The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss of body weight.

  • Data Collection:

    • Record body weight daily.

    • Perform clinical observations daily.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Pharmacokinetic Analysis

This protocol describes a study to determine the pharmacokinetic profile of orally administered this compound.

Study Design:

  • Administer a single oral dose of this compound to a cohort of mice.

  • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).

Procedure:

  • Dosing and Sample Collection:

    • Administer a single oral dose of this compound as described in Protocol 3.1.

    • At each designated time point, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of manganese in the plasma samples using a validated analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis:

    • Plot the plasma concentration of manganese versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC).

Efficacy Study in a Xenograft Tumor Model

This protocol provides an example of an efficacy study using a murine xenograft model.

Study Design:

  • Implant human cancer cells (e.g., a relevant cancer cell line) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).

Procedure:

  • Tumor Implantation and Growth:

    • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment:

    • Once tumors reach the desired size, begin daily oral administration of this compound or vehicle control at the predetermined MTD.

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Record body weights to monitor for toxicity.

    • The primary endpoint is typically tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by manganese.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Manganese Manganese Manganese->Akt Activates

Caption: mTOR signaling pathway and the activating role of manganese on Akt.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Manganese Manganese Manganese->RTK Activates

Caption: PI3K/Akt signaling pathway activation by manganese.

MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Manganese Manganese Manganese->MAPKK Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: MAPK signaling cascade and the activating role of manganese.

Experimental Workflow

Preclinical_Mangoral_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In Vivo Experiments cluster_analysis Phase 3: Data Analysis & Interpretation A1 Define Objectives (Toxicity, PK, Efficacy) A2 Select Murine Model A1->A2 A3 Prepare this compound Dosing Solution A2->A3 B1 MTD Study A3->B1 B2 Pharmacokinetic Study A3->B2 B3 Efficacy Study (e.g., Xenograft) A3->B3 C1 Analyze Toxicity Data (Clinical Signs, Histology) B1->C1 C2 Calculate PK Parameters (Cmax, Tmax, AUC) B2->C2 C3 Assess Efficacy (Tumor Growth Inhibition) B3->C3 D1 Final Report & Conclusions C1->D1 C2->D1 C3->D1

Caption: Workflow for preclinical evaluation of this compound in murine models.

References

Application Notes and Protocols for Determining the Optimal Dosage of Mangoral for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral (manganese chloride tetrahydrate), also known as Orviglance, is an oral manganese-based contrast agent developed for magnetic resonance imaging (MRI) of the liver.[1][2] Its primary clinical indication is for the detection and visualization of focal liver lesions in patients with severe renal impairment, for whom gadolinium-based contrast agents are contraindicated.[3][4] The active component, manganese (II) chloride, is taken up by hepatocytes, leading to a shortening of the T1 relaxation time and subsequent signal enhancement of healthy liver parenchyma on T1-weighted MR images.[1][4] This enhancement improves the contrast between normal liver tissue and focal liver lesions, which typically do not accumulate manganese.

The determination of an optimal dosage for preclinical animal studies is a critical step in the evaluation of this compound. This process involves establishing a dose that provides sufficient diagnostic efficacy (i.e., liver enhancement) while ensuring a wide margin of safety. These application notes provide a comprehensive framework for calculating and validating the optimal dosage of this compound in animal models, with a focus on rodent studies.

Key Principles of Dosage Calculation for Preclinical Studies

The initial dosage selection for animal studies can be guided by several methods, including conversion from the known human dose using allometric scaling based on body surface area (BSA).

Allometric Scaling from Human Dose:

The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using the following formula:

AED (mg/kg) = Human Dose (mg/kg) × (Km​ human / Km animal)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[5]

  • Human Clinical Dose of this compound: A single oral dose of 800 mg manganese chloride tetrahydrate.[2][5][6][7]

  • For a standard 60 kg human, this equates to approximately 13.33 mg/kg.

Based on this, initial dose estimates for common laboratory animals can be calculated. These calculated doses should serve as a starting point for empirical dose-ranging studies.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data relevant to the preclinical evaluation of this compound.

Table 1: Allometric Scaling-Based Starting Dose Estimates for this compound (Based on a human dose of 13.33 mg/kg)

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorConversion Ratio (Human/Animal)Estimated Starting Dose (mg/kg)
Human 601.6037-13.33
Rat 0.150.02566.2~82.6
Mouse 0.020.007312.3~164.0
Rabbit 1.80.12123.1~41.3
Dog 100.50201.8~24.0

Note: These are estimated starting points. The optimal dose must be determined experimentally.

Table 2: Summary of Preclinical Oral Manganese Chloride Dosages from Literature

SpeciesDosage RangeKey FindingsReference
Rat 100 - 1,500 µmol/kg (approx. 19.8 - 297 mg/kg MnCl₂)200 µmol/kg (~39.6 mg/kg) resulted in a 48% decrease in liver T1 and a 375% increase in tumor-to-liver contrast.[8]
Rat 2.29 - 20.6 mg/100g (22.9 - 206 mg/kg)Dose-dependent increase in signal-to-background ratio in peripheral nerves on T1-weighted MRI.[9]
Rat 30 - 60 mg/kg MnCl₂Maximum signal enhancement in the brain observed 24 hours post-administration.[10]
Rat 10 mg/kg and 50 mg/kg (long-term exposure)High-dose (50 mg/kg) exposure led to hepatic oxidative damage and pathological alterations.[11]

Table 3: Key Pharmacokinetic Parameters of Oral Manganese Chloride in Rats

ParameterValueNotesReference
Time to Maximum Concentration (Tmax) ~0.25 hoursRapid absorption following oral administration.
Absolute Oral Bioavailability (F) ~13.2%At a dose of 6 mg/kg. Bioavailability can be influenced by formulation and dose.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as a contrast agent is the paramagnetic effect of manganese ions in hepatocytes. However, at the cellular level, manganese homeostasis is tightly regulated, and overload can trigger specific signaling pathways, particularly related to cellular stress and innate immunity.

Manganese Transport and Hepatocyte Uptake:

Manganese is transported into hepatocytes primarily through divalent metal transporters such as ZIP8 and ZIP14. Once inside the cell, it can be utilized as a cofactor for enzymes or, in cases of excess, can lead to cellular stress. Efflux from hepatocytes is mediated by transporters like ZNT10, which facilitates excretion into the bile.

G Manganese Transport in Hepatocytes cluster_blood Blood (Portal Vein) cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Mn_blood Mn²⁺ ZIP14 ZIP14 Mn_blood->ZIP14 ZIP8 ZIP8 Mn_blood->ZIP8 Mn_cyto Cytosolic Mn²⁺ ZIP14->Mn_cyto Uptake ZIP8->Mn_cyto Uptake ZNT10 ZNT10 Mn_bile Excreted Mn²⁺ ZNT10->Mn_bile Excretion Mn_cyto->ZNT10 Sequestration for Efflux MRI_effect T1 Shortening (MRI Contrast Enhancement) Mn_cyto->MRI_effect Stress_pathways Activation of Stress Pathways Mn_cyto->Stress_pathways G Manganese-Induced Stress and cGAS-STING Activation Mn Excess Cytosolic Mn²⁺ Mito Mitochondrial Dysfunction Mn->Mito cGAS cGAS Activation Mn->cGAS enhances sensitivity ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS DNA_damage Mitochondrial DNA Damage ROS->DNA_damage DNA_damage->cGAS senses cytosolic dsDNA STING STING Activation cGAS->STING produces cGAMP TBK1 TBK1 Phosphorylation STING->TBK1 Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) STING->Inflam via NF-κB IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production (IFN-α/β) IRF3->IFN Nuclear Translocation G cluster_prep Preparation Phase cluster_dose Dosing & Imaging Phase cluster_analysis Analysis Phase A1 Animal Acclimatization (Sprague-Dawley Rats, 1 week) A2 Baseline Body Weights A1->A2 A3 Randomization into Dose Groups (n=5-8 per group) A2->A3 B1 Baseline MRI Scan (T1-weighted sequences) A3->B1 B2 Oral Gavage Administration (Vehicle, Low, Mid, High Doses) B1->B2 B3 Post-Dose MRI Scans (e.g., 1, 2, 4, 6 hours) B2->B3 C3 Clinical Observations (Daily for 7 days) B2->C3 C1 ROI Analysis of Liver (Measure Signal Intensity) B3->C1 C2 Calculate Contrast-to-Noise Ratio C1->C2 C4 Terminal Procedures (Blood collection, Histopathology) C3->C4

References

Application Notes and Protocols for Mangoral-Enhanced T1-Weighted MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral (manganese chloride tetrahydrate), also known as Orviglance, is an oral manganese-based contrast agent developed for T1-weighted magnetic resonance imaging (MRI) of the liver. It is particularly targeted for patients with severe renal insufficiency who are at risk of nephrogenic systemic fibrosis (NSF) from gadolinium-based contrast agents (GBCAs).[1] Following oral administration, this compound is absorbed from the small intestine into the portal venous system and is selectively taken up by hepatocytes. This selective uptake shortens the T1 relaxation time of normal liver parenchyma, leading to signal enhancement on T1-weighted images. In contrast, focal liver lesions, which typically lack normal hepatocytes, do not accumulate the agent and thus appear hypointense relative to the enhanced liver tissue. This mechanism improves the conspicuity and delineation of liver lesions.

Principle of Action

The paramagnetic properties of the manganese (Mn²⁺) ions in this compound are responsible for its function as a T1 contrast agent. By shortening the T1 relaxation time of water protons within the liver tissue, this compound increases the signal intensity on T1-weighted MRI sequences. This results in a brighter appearance of the healthy liver parenchyma, thereby increasing the contrast between normal tissue and pathological lesions.

Experimental Protocols

In Vivo Liver Lesion Imaging Protocol (Based on Clinical Trial Methodologies)

This protocol is synthesized from methodologies reported in clinical trials of this compound, including the pivotal Phase III SPARKLE study (NCT04119843).

1. Patient Preparation:

  • Patients should fast for a minimum of 4 hours prior to this compound administration to ensure optimal absorption.

  • A baseline (unenhanced) MRI of the liver should be performed prior to contrast administration.

2. This compound Administration:

  • Dosage: A single oral dose of 800 mg manganese chloride tetrahydrate. The powder is typically mixed with 200 mL of water.

  • Administration: The solution is administered orally.

3. Imaging Window:

  • Post-contrast T1-weighted imaging should be performed within a diagnostic window of 2 to 6 hours after this compound administration. Peak liver enhancement is typically observed around 3 hours post-administration.

4. MRI Acquisition:

  • Magnetic Field Strength: 1.5T or 3.0T.

  • Coil: A phased-array body coil is recommended for optimal signal-to-noise ratio (SNR).

  • Breathing: Breath-hold acquisitions are crucial to minimize motion artifacts in the liver.

T1-Weighted Imaging Sequences:

While the exact sequence parameters from the pivotal SPARKLE trial are not publicly detailed, the following represents a typical and recommended protocol for T1-weighted liver imaging with a manganese-based contrast agent. A breath-hold T1-weighted gradient echo (GRE) sequence is commonly used.

ParameterRecommended Value/RangeNotes
Sequence Type 3D Spoiled Gradient Echo (e.g., VIBE, LAVA, THRIVE)Allows for rapid acquisition of the entire liver volume in a single breath-hold.
Repetition Time (TR) < 10 msShort TR is essential for T1-weighting.
Echo Time (TE) 2 - 5 msShort TE minimizes T2* effects and maintains high SNR.
Flip Angle 10° - 15°A low flip angle is used to maintain T1 contrast with a very short TR.
Slice Thickness 2 - 4 mmThinner slices provide better spatial resolution for detecting small lesions.
Matrix Size 256 x 192 or higherA higher matrix improves in-plane resolution.
Fat Suppression RecommendedImproves lesion conspicuity by nulling the bright signal from fat.

Note: The specific names for GRE sequences may vary by MRI scanner manufacturer (e.g., VIBE for Siemens, LAVA for GE, THRIVE for Philips).

Image Analysis:

  • The primary evaluation involves comparing the post-contrast this compound-enhanced T1-weighted images with the pre-contrast (unenhanced) T1-weighted images.

  • Assessment should focus on lesion detection, lesion border delineation, and lesion-to-liver contrast.

Quantitative Data Summary

The following tables summarize quantitative findings from clinical studies evaluating this compound (ACE-MBCA).

Table 1: Liver Signal Intensity (SI) Enhancement and Liver-to-Lesion Contrast (LLC) Over Time

Time Post-AdministrationMedian Liver SI Enhancement (%)Median Liver-to-Lesion Contrast
1 hour24.7%0.29
2 hours37.2%0.36
3 hours54.9%0.37
6 hours47.3%0.36
Data derived from a study evaluating an oral manganese chloride contrast agent.[2]

Table 2: Comparison of Lesion Visualization: Unenhanced vs. This compound-Enhanced MRI

ParameterUnenhanced MRI (Mean Score)This compound-Enhanced MRI (Mean Score)P-value
Lesion Border Delineation 1.8 - 2.32.4 - 2.9< 0.001
Lesion Contrast 1.8 - 2.32.8 - 3.3< 0.001
Scores are based on a 4-point scale (1=poor, 4=excellent). Data from a centralized assessment of a randomized crossover study.

Visualizations

Mangoral_Mechanism cluster_GI Gastrointestinal Tract cluster_Liver Liver cluster_MRI MRI Outcome Oral Oral Administration of this compound Absorption Absorption in Small Intestine Oral->Absorption Digestion PortalVein Portal Vein Absorption->PortalVein Hepatocytes Hepatocyte Uptake PortalVein->Hepatocytes Lesion Focal Liver Lesion (No Uptake) PortalVein->Lesion No significant uptake Bile Biliary Excretion Hepatocytes->Bile Metabolism T1_Shortening T1 Relaxation Time Shortening Hepatocytes->T1_Shortening Contrast Enhanced Lesion-to-Liver Contrast Lesion->Contrast Signal_Increase Increased Signal on T1-weighted MRI T1_Shortening->Signal_Increase Signal_Increase->Contrast

Caption: Mechanism of action for this compound-enhanced liver MRI.

Experimental_Workflow Patient_Prep Patient Preparation (Fasting ≥ 4 hours) Baseline_MRI Baseline Unenhanced Liver MRI (T1w) Patient_Prep->Baseline_MRI Mangoral_Admin Oral Administration of this compound (800 mg) Baseline_MRI->Mangoral_Admin Wait Waiting Period (2-6 hours) Mangoral_Admin->Wait Post_MRI Post-Contrast Liver MRI (T1w) Wait->Post_MRI Analysis Image Analysis (Comparison of pre- and post-contrast images) Post_MRI->Analysis

Caption: Experimental workflow for this compound-enhanced MRI studies.

References

Application Notes and Protocols for Image Acquisition Timing After Oral Mangoral Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral is an oral, manganese-based contrast agent developed for T1-weighted magnetic resonance imaging (MRI) of the liver.[1][2] Its active substance is manganese (II) chloride tetrahydrate, which is combined with the absorption promoters L-alanine and vitamin D3 to enhance uptake from the gastrointestinal tract.[1][3] this compound is designed as a safe and effective alternative to gadolinium-based contrast agents (GBCAs), particularly for patients with severe renal impairment who are at risk of developing nephrogenic systemic fibrosis (NSF).[4][5]

Following oral administration, manganese is absorbed and undergoes a significant first-pass extraction by the liver, with up to 98% of the absorbed manganese being taken up by hepatocytes.[1] This targeted uptake results in a significant enhancement of the liver parenchyma on T1-weighted MR images, thereby improving the detection and visualization of focal liver lesions.[5][6]

The timing of image acquisition after the administration of a contrast agent is critical for achieving optimal diagnostic efficacy. This document provides detailed application notes and protocols based on preclinical and clinical studies to guide researchers in determining the appropriate imaging window for liver MRI following the oral administration of this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is central to understanding the optimal timing for image acquisition.

  • Absorption : After oral ingestion, manganese is absorbed in the small intestine. The formulation of this compound includes L-alanine and Vitamin D3 to promote this absorption.[1][3]

  • Distribution and Metabolism : Absorbed manganese enters the portal circulation and is transported to the liver. It is selectively taken up by hepatocytes through various metal transporters, such as the divalent metal transporter 1 (DMT1) and Zrt-/Irt-like proteins (ZIP) ZIP8 and ZIP14.[7] Due to a very high first-pass effect, the systemic exposure to manganese is minimized, which contributes to its favorable safety profile.[1]

  • Excretion : Manganese taken up by the liver is primarily excreted via the bile.[3]

The pharmacokinetic parameters from a Phase III clinical trial are detailed in the table below.

ParameterDescription
tmax (Time to achieve maximum concentration) Time to reach the peak concentration of the drug in plasma.
Cmax (Maximum or peak concentration) The highest concentration of the drug observed in the plasma.
AUC (Area under the curve) Represents the total drug exposure over time.
t1/2 (Terminal half-life) The time required for the concentration of the drug to decrease by half.
Clapp (Total apparent clearance) The volume of plasma cleared of the drug per unit of time.
Table 1: Key Pharmacokinetic Parameters of this compound. These parameters are determined from blood samples taken at specified intervals post-administration.[8]

Preclinical Study Protocol (Rodent Model)

This section outlines a general protocol for determining the optimal imaging window for this compound in a preclinical rodent model.

Animal Preparation
  • Species : Sprague-Dawley rats

  • Weight : 250-300g

  • Fasting : Animals should be fasted overnight (approximately 12 hours) prior to this compound administration to ensure an empty stomach, which may facilitate more consistent absorption. Water should be available ad libitum.

  • Housing : Animals should be housed in standard conditions with a 12-hour light/dark cycle.

This compound Administration
  • Dosage : Prepare a solution of this compound for oral gavage. The dosage should be calculated based on the specific aims of the study.

  • Administration : Administer the prepared this compound solution via oral gavage.

MRI Image Acquisition

A baseline, pre-contrast scan should be performed, followed by post-contrast scans at multiple time points.

Table 2: Example MRI Parameters for a Preclinical System

Parameter Suggested Value
MRI System 7.0T Small Animal MRI Scanner
Coil Volume coil
Sequence T1-weighted spin-echo or gradient-echo
Repetition Time (TR) 400-600 ms
Echo Time (TE) 10-20 ms
Field of View (FOV) 60 x 60 mm
Slice Thickness 1.0 - 2.0 mm

| Number of Averages | 2-4 |

Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis A Acclimatize Animals B Fast Animals Overnight A->B C Acquire Baseline (Pre-contrast) MRI B->C D Administer this compound (Oral Gavage) C->D E Acquire Post-contrast MRI at Multiple Time Points (e.g., 30, 60, 90, 120, 180 min) D->E F Define Regions of Interest (ROI) in Liver and Muscle E->F G Calculate Signal-to-Noise Ratio (SNR) for each ROI F->G H Determine Time of Peak Liver Enhancement G->H

Preclinical experimental workflow for this compound imaging.
Data Analysis

Quantitative analysis of liver signal enhancement over time is crucial.

Table 3: Example Data Table for Liver Signal Enhancement in a Preclinical Model

Time Point (minutes) Mean Liver SNR % Signal Enhancement vs. Baseline
0 (Baseline) Value 0%
30 Value Calculate
60 Value Calculate
90 Value Calculate
120 Value Calculate
180 Value Calculate

% Signal Enhancement = ((SNR_post - SNR_pre) / SNR_pre) * 100

Clinical Study Protocol

The following protocol is based on published clinical trial designs for this compound.[8][9]

Patient Population and Preparation
  • Inclusion Criteria : Adult patients (18 years or older) with known or suspected focal liver lesions and severe renal impairment (e.g., eGFR < 30 mL/min/1.73 m²).[9]

  • Exclusion Criteria : Patients with only simple liver cysts, severe hepatic impairment (Child-Pugh score C), or those who have recently received other MRI contrast media.[9]

  • Preparation : Patients should be in a fasting state before this compound administration. The effect of food on the bioavailability of this compound has been a subject of clinical investigation.[4]

This compound Administration
  • Dosage : A single oral dose of this compound is administered. A typical Phase III clinical trial dose consists of 800 mg manganese (II) chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3, mixed in water.[8][10]

MRI Image Acquisition

MRI of the liver is performed before and after the administration of this compound.

Table 4: Example MRI Parameters for a Clinical System

Parameter Suggested Value
MRI System 1.5T or 3.0T
Coil Phased-array body coil
Pre-Contrast Sequences - T1-weighted in/out-of-phase
- T2-weighted single-shot fast spin-echo (HASTE)
- T2-weighted fat-saturated turbo spin-echo (TSE)
- Diffusion-weighted imaging (DWI)

| Post-Contrast Sequence | T1-weighted 3D gradient-echo (e.g., VIBE, LAVA) |

Image Acquisition Timing

Based on clinical data, a specific window for imaging has been established to ensure optimal liver enhancement and lesion conspicuity.

  • Optimal Imaging Window : A study evaluating the time course of liver enhancement found that a diagnostic window for liver MRI is available between 2 and 6 hours after oral administration.[11]

  • Phase III Protocol Timing : The pivotal Phase III SPARKLE study protocol specifies the primary time point for this compound-enhanced liver MRI to be 4 hours (± 1 hour) after ingestion.[8]

  • Pharmacokinetic Sampling : In clinical trials, blood samples for pharmacokinetic analysis are typically drawn at multiple time points, such as 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose, to fully characterize the absorption and clearance of manganese.[8]

Quantitative Clinical Data

A prospective study in patients with liver metastases provided the following quantitative data on liver signal intensity (SI) enhancement and liver-lesion contrast (LLC) after this compound administration.

Table 5: Liver Signal Intensity Enhancement and Liver-Lesion Contrast Over Time

Time After Administration Median Liver SI Enhancement (%) Median Liver-Lesion Contrast
1 hour 24.7% 0.29
2 hours 37.2% 0.36
3 hours 54.9% 0.37
6 hours 47.3% 0.36

Data adapted from a study in 20 patients with liver metastases. Liver parenchyma showed significant SI enhancement up to 3 hours, and LLC significantly increased up to 2 hours post-administration.[11]

Visualization of Cellular Uptake and Imaging Logic

Signaling Pathway for Manganese Uptake in Hepatocytes

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein cluster_hepatocyte Hepatocyte This compound Oral this compound (MnCl2 + L-alanine + Vit D3) Absorption Absorption This compound->Absorption Mn_Portal Manganese (Mn2+) Absorption->Mn_Portal Uptake Hepatocyte Uptake (DMT1, ZIP8, ZIP14) Mn_Portal->Uptake T1_Shortening T1 Relaxation Time Shortening Uptake->T1_Shortening MRI_Signal Increased Signal on T1-weighted MRI T1_Shortening->MRI_Signal

Cellular uptake pathway of manganese from this compound.
Logical Workflow for Clinical Image Acquisition Timing

G Start Patient Preparation (Fasting) Admin Oral Administration of this compound Start->Admin Time = 0 hrs Wait Waiting Period (Absorption & Hepatic Uptake) Admin->Wait Image Pre-Contrast MRI Optimal Imaging Window (2-6 hours post-dose) Primary Endpoint: 4 hours Post-Contrast T1-w MRI Wait->Image Time = 2-6 hrs End Image Analysis (Lesion Detection & Visualization) Image->End

Logical workflow for clinical imaging with this compound.

Conclusion

The optimal timing for image acquisition following the oral administration of this compound is well-defined by clinical studies. The recommended diagnostic window is between 2 and 6 hours post-ingestion, with a primary imaging time point of 4 hours used in pivotal Phase III trials.[8][11] This window allows for sufficient absorption from the gut and maximal uptake by hepatocytes, leading to robust signal enhancement of the liver parenchyma and improved contrast between the liver and focal lesions. Adherence to these standardized protocols is essential for obtaining reliable, high-quality diagnostic images and ensuring the comparability of data across different research and clinical sites.

References

Application Notes and Protocols for Utilizing Mangoral in Longitudinal Studies of Liver Metastases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Mangoral (also known as Orviglance, manganese chloride tetrahydrate), an oral, liver-specific magnetic resonance imaging (MRI) contrast agent, for the longitudinal study of liver metastases in preclinical and clinical research. This compound offers a promising alternative to gadolinium-based contrast agents (GBCAs), particularly in subjects with renal impairment, and presents unique advantages for long-term monitoring of metastatic progression and therapeutic response.[1][2][3]

Manganese is a natural trace element in the body.[4] this compound is administered orally and is composed of manganese (II) chloride tetrahydrate along with two absorption promoters, L-alanine and Vitamin D3.[5][6] This formulation facilitates the absorption of manganese from the small intestine into the portal vein, leading to its uptake by healthy hepatocytes.[5] Liver metastases, lacking normal hepatocytes, do not take up the manganese and therefore appear as hypo-intense lesions against the enhanced liver parenchyma on T1-weighted MR images.[7] This mechanism provides high contrast for the detection and visualization of liver lesions.

Key Advantages of this compound for Longitudinal Studies:

  • Safety Profile: As a gadolinium-free agent, this compound mitigates the risks associated with gadolinium retention, such as Nephrogenic Systemic Fibrosis (NSF), a critical consideration for longitudinal studies requiring repeated contrast administration, especially in subjects with compromised renal function.[1][4]

  • Oral Administration: The oral route of administration is less invasive than intravenous injections required for GBCAs, which can be advantageous for long-term studies in animal models and for patient comfort in clinical trials.[5]

  • High Efficacy: Clinical studies have demonstrated that this compound-enhanced MRI is superior to unenhanced MRI and shows comparable efficacy to gadolinium-based agents in detecting and visualizing liver metastases.[4][8][9]

Data Presentation: Quantitative Comparison of Imaging Modalities

The following tables summarize the quantitative data from clinical studies comparing this compound-enhanced MRI with unenhanced MRI and Gadobenate Dimeglumine-enhanced MRI for the detection and visualization of liver metastases.

Parameter Unenhanced MRI This compound-Enhanced MRI Gadobenate Dimeglumine-Enhanced MRI Source
Lesion Border Delineation Score (Mean) 1.8 - 2.32.4 - 2.9 (p < 0.001 vs. Unenhanced)Comparable to this compound[8][9]
Lesion Contrast Score (Mean) 1.8 - 2.32.8 - 3.3 (p < 0.001 vs. Unenhanced)Comparable to this compound[8][9]
Number of Lesions Detected (<1 cm) 2 - 63 - 12Comparable to this compound[8][9]
Mean Difference in Lesions Detected (vs. Unenhanced) N/A0.4 - 0.8 (95% CI: 0.04-1.52)Not Reported[8][9]

Scoring on a 4-point scale (1=poor, 4=excellent) by three independent readers.

Signaling Pathways in Liver Metastasis

Understanding the molecular mechanisms driving liver metastasis is crucial for developing targeted therapies. The following diagrams illustrate key signaling pathways involved in this process.

TGF-β Signaling Pathway in Liver Metastasis

The Transforming Growth-Factor Beta (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages.[5][10] In the context of liver metastasis, TGF-β signaling can promote the creation of a pre-metastatic niche, enhance tumor cell migration and invasion, and induce angiogenesis.[11][12]

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates Metastasis_outcomes Pro-Metastatic Outcomes (EMT, Invasion, Angiogenesis) Gene_transcription->Metastasis_outcomes Leads to

Caption: TGF-β signaling cascade promoting liver metastasis.

EGFR Signaling Pathway in Liver Metastasis

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overexpressed in liver tumors and is associated with aggressive tumor growth, metastasis, and poor prognosis.[13][14] Activation of EGFR by its ligands triggers downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[13][15]

EGFR_pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival & Invasion Nucleus->Proliferation Promotes

Caption: EGFR signaling pathways in liver metastasis.

VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[[“]][17] High expression of VEGF in liver tumors correlates with increased angiogenesis and poor prognosis.[18]

VEGF_pathway cluster_endothelial Endothelial Cell Tumor_cell Tumor Cell VEGF VEGF Tumor_cell->VEGF Secretes VEGFR VEGFR VEGF->VEGFR Binds to Proliferation Endothelial Cell Proliferation & Migration VEGFR->Proliferation Activates Endothelial_cell Endothelial Cell Angiogenesis Angiogenesis Proliferation->Angiogenesis Leads to

Caption: VEGF signaling in tumor angiogenesis.

Experimental Protocols

Preclinical Model: Induction of Liver Metastases in Mice

This protocol describes the experimental induction of liver metastases in mice, a crucial step for in vivo longitudinal studies.

Materials:

  • 6- to 8-week-old immunocompromised mice (e.g., NOD/SCID or similar)

  • Metastatic cancer cell line (e.g., human colorectal cancer cells)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Insulin (B600854) syringes (29-gauge)

Protocol:

  • Cell Culture: Culture the metastatic cancer cells to 70-80% confluency.

  • Cell Preparation:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a supine position and sterilize the abdominal area.

  • Surgical Procedure (Intrasplenic Injection):

    • Make a small incision in the left abdominal flank to expose the spleen.

    • Carefully inject 100 µL of the cell suspension (1 x 10^6 cells) into the spleen using an insulin syringe.

    • Slowly withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent bleeding.

    • Return the spleen to the abdominal cavity and close the incision with sutures or surgical clips.

  • Post-operative Care:

    • Monitor the animals regularly for signs of distress.

    • Provide appropriate analgesia as per institutional guidelines.

    • Liver metastases typically develop within 2-4 weeks.

Longitudinal Imaging Protocol with this compound

This protocol outlines the procedure for longitudinal MRI of liver metastases in a preclinical mouse model using this compound.

Materials:

  • Mouse with induced liver metastases

  • This compound powder

  • Water for oral gavage

  • Animal MRI system (e.g., 7T)

  • Anesthesia system

Protocol:

  • Baseline Imaging (Day 0):

    • Anesthetize the mouse.

    • Perform an unenhanced T1-weighted MRI scan of the liver to establish a baseline.

  • This compound Administration:

    • Prepare the this compound solution according to the manufacturer's instructions. A typical dose for mice is administered via oral gavage.

    • Allow a 2-4 hour window for absorption and uptake by the liver.[6]

  • Post-Contrast Imaging:

    • Anesthetize the mouse again.

    • Acquire T1-weighted MR images of the liver. Metastases will appear as dark, hypo-intense regions against the bright, enhanced liver parenchyma.

  • Longitudinal Monitoring:

    • Repeat steps 1-3 at desired time points (e.g., weekly) to monitor the progression of liver metastases.

    • Tumor burden can be quantified by measuring the volume of the hypo-intense lesions.

  • Image Analysis:

    • Analyze the MR images to quantify changes in tumor volume, number of lesions, and lesion-to-liver contrast over time.

Experimental Workflow and Logical Relationships

This compound-Enhanced MRI Workflow

The following diagram illustrates the workflow for utilizing this compound in a longitudinal study of liver metastases.

mangoral_workflow start Start of Study induce_metastases Induce Liver Metastases in Preclinical Model start->induce_metastases baseline_mri Baseline Unenhanced MRI (Timepoint 0) induce_metastases->baseline_mri administer_this compound Administer Oral this compound baseline_mri->administer_this compound wait_absorption Wait for Absorption (2-4 hours) administer_this compound->wait_absorption post_contrast_mri This compound-Enhanced MRI wait_absorption->post_contrast_mri data_analysis Image & Data Analysis (Tumor Volume, etc.) post_contrast_mri->data_analysis next_timepoint Next Timepoint? data_analysis->next_timepoint next_timepoint->administer_this compound Yes end End of Study next_timepoint->end No

Caption: Workflow for longitudinal MRI with this compound.

Conclusion

This compound is a valuable tool for the longitudinal investigation of liver metastases. Its safety profile, oral administration, and high efficacy make it particularly well-suited for repeated imaging in both preclinical and clinical settings. The protocols and information provided in these application notes are intended to serve as a guide for researchers to effectively design and execute studies aimed at understanding the dynamics of liver metastasis and evaluating novel therapeutic interventions.

References

Application of Mangoral in Non-alcoholic Fatty Liver Disease Research: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

There is currently no direct scientific evidence to support the application of Mangoral (avasopasem manganese, GC4419) for the treatment of non-alcoholic fatty liver disease (NAFLD). Extensive research has primarily focused on this compound's role as a diagnostic agent and in mitigating the side effects of cancer therapy. This document summarizes the existing research on this compound and related manganese compounds to provide context for researchers, scientists, and drug development professionals.

Overview of this compound and its Investigated Applications

This compound is a manganese-based, orally administered drug. Its primary active component is avasopasem manganese (formerly known as GC4419), a small molecule superoxide (B77818) dismutase (SOD) mimetic. The development and research of this compound have been concentrated in two main areas:

  • Diagnostic Imaging: this compound is under development as an oral contrast agent for magnetic resonance imaging (MRI) of the liver.[1][2][3][4] It is particularly targeted for patients with severe renal insufficiency who are at risk of adverse effects from standard gadolinium-based contrast agents.[1][2] Clinical trials have been conducted to evaluate its efficacy and safety in visualizing focal liver lesions.[2][3][4][5]

  • Radioprotective Agent: As a SOD mimetic, avasopasem manganese has been extensively studied for its ability to protect normal tissues from the damaging effects of radiation therapy.[6][7][8][9] Clinical trials have investigated its use in reducing the incidence and severity of severe oral mucositis (SOM) in patients with head and neck cancer undergoing radiotherapy.[6][7][8][9]

Manganese and its Association with NAFLD

While this compound itself has not been studied for NAFLD treatment, some epidemiological and preclinical studies have explored the relationship between manganese levels and NAFLD. These studies, however, present a complex and sometimes conflicting picture.

  • Elevated Manganese Levels in NAFLD: Some studies have observed a positive correlation between higher blood manganese levels and the prevalence of NAFLD.[10][11][12][13] One study noted that the mean blood manganese level was significantly higher in patients with NAFLD compared to a non-NAFLD group.[10]

  • Mechanistic Insights: Research suggests that manganese may influence lipid and glucose metabolism.[10] It has been proposed that manganese supplementation could affect fat triglyceride breakdown by inhibiting the expression of sterol regulatory element-binding protein 1 (SREBP1).[10]

It is crucial to note that these are observational and mechanistic studies on the element manganese, not the drug this compound. The findings do not imply a therapeutic role for manganese-based drugs in NAFLD and may even suggest that elevated manganese could be associated with the disease.

Potential Mechanistic Considerations (Hypothetical)

Given that oxidative stress is a key factor in the progression of NAFLD to non-alcoholic steatohepatitis (NASH), a drug with antioxidant properties like a SOD mimetic could theoretically be of interest.[14] The pathogenesis of NAFLD involves complex interplay of metabolic dysfunction, inflammation, and oxidative stress.

Below is a generalized workflow that could be adapted for preclinical evaluation of a novel antioxidant compound in a diet-induced NAFLD model.

G cluster_0 In Vivo Model Induction cluster_1 Treatment Phase cluster_2 Outcome Assessment Induction Induce NAFLD in Mice (e.g., High-Fat Diet) Treatment Administer Investigational Compound (e.g., SOD Mimetic) Induction->Treatment Control Administer Vehicle Control Induction->Control Histology Liver Histology (H&E, Sirius Red) Treatment->Histology Biomarkers Serum Biomarkers (ALT, AST, Lipids) Treatment->Biomarkers Gene_Expression Gene Expression Analysis (Oxidative Stress, Inflammation) Treatment->Gene_Expression Control->Histology Control->Biomarkers Control->Gene_Expression

Preclinical Workflow for Evaluating a Novel Compound in NAFLD

A simplified signaling pathway illustrating the role of oxidative stress in NAFLD is presented below. An antioxidant therapeutic would aim to mitigate the downstream effects of reactive oxygen species (ROS).

G Metabolic_Stress Metabolic Stress (e.g., Lipotoxicity) ROS Increased ROS Metabolic_Stress->ROS promotes Inflammation Inflammation (e.g., NF-kB activation) ROS->Inflammation activates Antioxidant_Defense Antioxidant Defense (e.g., SOD) Antioxidant_Defense->ROS reduces Fibrosis Fibrosis Inflammation->Fibrosis leads to

Oxidative Stress Signaling in NAFLD

Summary of Data on Related Compounds in NAFLD Research

While no data exists for this compound, numerous other natural and synthetic compounds have been investigated for NAFLD. The table below summarizes the mechanisms of action for some of these compounds to provide a broader context of the research landscape.

Compound ClassExample(s)Mechanism of Action in NAFLD Research
Natural Polyphenols Resveratrol, CurcuminActivation of AMPK, reduction of oxidative stress and inflammation.[14][15]
Alkaloids BerberineImproves glucolipid metabolism, activates AMPK signaling pathway.[16][17]
Thiazolidinediones PioglitazonePPARγ agonist, improves insulin (B600854) sensitivity, reduces inflammation and lipid accumulation.[17][18]
GLP-1 Receptor Agonists SemaglutideInduces weight loss and improves insulin sensitivity.[19]
THR-β Agonists ResmetiromStimulates thyroid hormone receptor-β to improve hepatic steatosis and lipid metabolism.[19]

Protocols for Preclinical NAFLD Research

For researchers interested in evaluating novel compounds for NAFLD, established preclinical models and protocols are essential.

Diet-Induced Murine Model of NAFLD

A common approach to induce NAFLD in rodents is through specialized diets.

  • Objective: To induce a metabolic phenotype that mimics human NAFLD, including steatosis, inflammation, and fibrosis.

  • Model: C57BL/6J mice are often used due to their susceptibility to diet-induced obesity and metabolic syndrome.

  • Diet: A high-fat diet (HFD), often with 45% or 60% of calories from fat, is commonly used.[20] Some models also incorporate high levels of fructose (B13574) or cholesterol to accelerate the progression to NASH.[21]

  • Duration: The duration of the diet can range from 8 to 24 weeks, depending on the desired severity of the disease phenotype.

  • Procedure:

    • Acclimate male C57BL/6J mice (6-8 weeks old) to the housing facility for at least one week.

    • Randomly assign mice to a control diet (e.g., standard chow) or a high-fat diet.

    • Provide ad libitum access to the respective diets and water.

    • Monitor body weight and food intake weekly.

    • At the end of the dietary intervention, euthanize the mice and collect blood and liver tissue for analysis.

Assessment of Liver Histology

Histological examination of liver tissue is the gold standard for assessing NAFLD severity.

  • Objective: To quantify steatosis, inflammation, and fibrosis in liver sections.

  • Procedure:

    • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissue and embed in paraffin.

    • Cut 4-5 µm sections and mount on glass slides.

    • For assessment of steatosis and inflammation, stain with Hematoxylin and Eosin (H&E).

    • For assessment of fibrosis, stain with Sirius Red or Masson's trichrome.

    • Score the stained sections for steatosis, lobular inflammation, and ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).

Conclusion

Currently, there is a lack of scientific literature on the application of this compound for the treatment of non-alcoholic fatty liver disease. The primary research focus for this compound has been its use as a diagnostic MRI contrast agent and as a radioprotectant. While the antioxidant properties of its active component, avasopasem manganese, could theoretically be relevant to the oxidative stress component of NAFLD, this remains a purely speculative area. Future research would be required to explore this potential application, starting with preclinical in vitro and in vivo studies. Researchers in the field should be aware of the existing data on manganese's complex relationship with NAFLD, which does not currently support its use as a therapeutic.

References

Application Notes and Protocols: In Vivo Imaging with Mangoral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mangoral is an oral manganese-based contrast agent developed for magnetic resonance imaging (MRI) of the liver. Its primary indication is the detection and visualization of focal liver lesions, particularly in patients with severe renal insufficiency who are at risk of nephrogenic systemic fibrosis from gadolinium-based contrast agents.[1] While there is significant interest in non-invasive imaging of liver fibrosis, and manganese-based agents are an area of active research, This compound is not currently indicated for the specific application of imaging or staging liver fibrosis.

These application notes provide a comprehensive overview of this compound's established mechanism of action, its clinical development for lesion detection, and detailed protocols for its approved use. A discussion on the current state of manganese-based imaging for liver fibrosis is also included to provide context for future research and development.

This compound: Mechanism of Action and Clinical Indication

This compound consists of manganese (II) chloride tetrahydrate, L-alanine, and vitamin D3.[2] After oral administration, manganese is absorbed and primarily taken up by healthy hepatocytes. This uptake shortens the T1 relaxation time of normal liver parenchyma, leading to a brighter signal on T1-weighted MRI images. Most focal liver lesions, such as metastases, do not contain hepatocytes and therefore do not accumulate manganese. This results in a significant contrast enhancement between the healthy liver tissue and the unenhanced lesions, improving their detection and delineation.[1]

Clinical Indication: this compound is being developed for use in liver MRI in adults with known or suspected focal liver lesions and severe renal impairment.[3] It has undergone Phase I and II clinical trials and is currently in a Phase III study (SPARKLE).[1]

Quantitative Data from Clinical Trials

The following tables summarize key parameters from the clinical development of this compound for the detection of focal liver lesions.

Table 1: this compound Formulation
Component Dosage
Manganese (II) chloride tetrahydrate800 mg
L-alanine500 mg
Vitamin D3800 IU
Table 2: Key Parameters of the SPARKLE Phase III Clinical Trial
Objective To evaluate the safety and diagnostic efficacy of this compound in liver MRI for participants with known or suspected focal liver lesions and severe renal impairment.[2]
Patient Population Adults (≥18 years) with known or suspected focal liver lesions and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[2]
Intervention Single oral dose of this compound.[2]
Primary Endpoint Visualization of detected focal liver lesions in combined this compound-enhanced and unenhanced MRI (CMRI) compared to unenhanced MRI alone.[2]
Number of Participants Up to 200.

Experimental Protocol: In Vivo Imaging of Focal Liver Lesions with this compound

This protocol is based on the methodology of the ongoing Phase III clinical trials.

3.1. Patient Selection and Preparation

  • Inclusion Criteria: Adult patients (≥18 years) with known or suspected focal liver lesions and severe renal impairment.[2]

  • Exclusion Criteria: Patients with simple liver cysts only, severe hepatic impairment (Child-Pugh score C), or hemochromatosis.[2]

  • Preparation: Patients should fast for at least 4 hours before this compound administration.

3.2. This compound Administration

  • A single oral dose of this compound is administered.

  • The powder is reconstituted according to the manufacturer's instructions.

3.3. MRI Acquisition

  • Baseline MRI: An unenhanced MRI of the liver is performed either one day before or on the day of this compound dosing, prior to its administration.[3]

  • Post-Contrast MRI: The this compound-enhanced MRI is performed within a few hours after oral administration.

  • Imaging Sequences: T1-weighted sequences are essential to visualize the contrast enhancement. Standard liver MRI protocols should be followed.

3.4. Image Analysis

  • The primary efficacy is evaluated by comparing the visualization of focal liver lesions on the combined MRI (CMRI: this compound-enhanced and unenhanced images) with the unenhanced MRI alone.[2]

  • Three independent, blinded readers typically assess lesion detection, delineation, and conspicuity.

The Challenge of Imaging Liver Fibrosis with Manganese

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, primarily collagen.[4] To directly image fibrosis, a contrast agent would need to bind to these components.

This compound's mechanism of uptake by healthy hepatocytes means it is not suited for this purpose. In fact, in a fibrotic or cirrhotic liver, where the number of functional hepatocytes is reduced, the uptake of this compound would likely be decreased, leading to less enhancement of the liver parenchyma. While this differential uptake could theoretically provide some indirect information about the extent of liver damage, it is not a direct measure of fibrosis.

Current research into manganese-based contrast agents for fibrosis is focused on developing probes that specifically target components of the fibrotic matrix. For example, a novel probe, Mn-CBP20, has been designed to bind to type I collagen and has shown promise in preclinical models of liver fibrosis.[4][5][6] This targeted approach is distinct from the mechanism of this compound.

Visualizing Mechanisms and Workflows

Mangoral_Mechanism cluster_blood Bloodstream cluster_liver Liver cluster_mri T1-Weighted MRI Mangoral_blood Oral this compound (Manganese) Hepatocyte Healthy Hepatocyte Mangoral_blood->Hepatocyte Uptake Lesion Liver Lesion (e.g., Metastasis) Mangoral_blood->Lesion No Uptake Enhanced_Liver Bright Signal (Enhanced Tissue) Hepatocyte->Enhanced_Liver Causes Dark_Lesion Dark Signal (Unenhanced Lesion) Lesion->Dark_Lesion Results in

Caption: Mechanism of this compound for Liver Lesion Detection.

Experimental_Workflow Patient Patient with Suspected Liver Lesions & Renal Impairment Baseline_MRI 1. Perform Unenhanced Baseline Liver MRI Patient->Baseline_MRI Administer 2. Administer Oral Dose of this compound Baseline_MRI->Administer Post_MRI 3. Perform T1-Weighted Post-Contrast MRI Administer->Post_MRI Analysis 4. Image Analysis: Compare Pre- and Post-Contrast Images Post_MRI->Analysis Result Improved Visualization of Liver Lesions Analysis->Result

Caption: Clinical Workflow for this compound-Enhanced MRI.

Fibrosis_Imaging_Concept cluster_blood Bloodstream cluster_liver Fibrotic Liver cluster_mri T1-Weighted MRI Targeted_Probe Targeted Mn-Probe (e.g., Mn-CBP20) Hepatocyte Hepatocyte Targeted_Probe->Hepatocyte No/Low Uptake Collagen Collagen Fibers (Fibrosis) Targeted_Probe->Collagen Binds to Collagen Enhanced_Fibrosis Bright Signal (Enhanced Fibrotic Tissue) Collagen->Enhanced_Fibrosis Causes

Caption: Concept of Targeted MRI for Liver Fibrosis.

Conclusion and Future Directions

This compound is a promising oral contrast agent for liver MRI in patients with severe renal impairment, addressing a significant unmet clinical need for the detection of focal liver lesions. The protocols and data presented here are based on its development for this specific indication.

The non-invasive imaging of liver fibrosis remains a critical area of research. While this compound is not designed for this purpose, the development of targeted manganese-based probes, such as those that bind to collagen, represents an exciting future direction. Researchers and drug development professionals should be aware of these distinctions and the evolving landscape of molecular imaging in liver disease.

References

Quantifying Liver Function with Mangoral-Enhanced Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangoral, an oral manganese-based contrast agent, offers a promising alternative to gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), particularly for patients with severe renal impairment who are at risk of nephrogenic systemic fibrosis (NSF).[1][2] Its active component, manganese, is taken up by functional hepatocytes, leading to an enhancement of the liver parenchyma on T1-weighted MR images. This selective uptake provides a basis for quantifying liver function and improving the detection and characterization of focal liver lesions.[3][4] This document provides detailed application notes and protocols for utilizing this compound-enhanced imaging to quantify liver function.

Principle of Action

This compound's utility in liver imaging stems from the in vivo behavior of its manganese component. After oral administration, manganese is absorbed and transported to the liver. Healthy hepatocytes actively take up manganese, which shortens the T1 relaxation time of the surrounding tissue.[5][6] This results in a significant increase in signal intensity on T1-weighted MRI scans, making the normal liver parenchyma appear brighter.[3][5] Conversely, most liver lesions of non-hepatocellular origin, such as metastases, do not take up manganese and therefore appear hypointense relative to the enhanced liver tissue.[3][4] This differential enhancement improves the contrast between lesions and healthy liver tissue, aiding in their detection and delineation.[7][8]

Signaling Pathway of Manganese Uptake in Hepatocytes

The uptake of manganese into hepatocytes is a regulated process mediated by specific transmembrane transporters. Following its release from the carrier molecule, manganese ions (Mn²⁺) are transported from the bloodstream across the basolateral membrane of hepatocytes. The primary transporter responsible for this uptake is the solute carrier SLC39A14, also known as ZIP14.[9][10] Studies have shown that a deficiency in SLC39A14 impairs hepatic manganese uptake.[9] Once inside the hepatocyte, manganese can be utilized for metabolic processes or excreted into the bile. The efflux of manganese from the hepatocyte into the bile canaliculus is mediated by another transporter, SLC30A10 (ZnT10).[9][11] The coordinated action of these transporters is crucial for maintaining manganese homeostasis within the liver.

G Hepatocyte Manganese Transport Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Mn_Blood Manganese (Mn²⁺) SLC39A14 SLC39A14 (ZIP14) (Uptake Transporter) Mn_Blood->SLC39A14 Mn_Intracellular Intracellular Manganese (Mn²⁺) Metabolism Metabolic Utilization Mn_Intracellular->Metabolism SLC30A10 SLC30A10 (ZnT10) (Efflux Transporter) Mn_Intracellular->SLC30A10 Mn_Bile Manganese (Mn²⁺) SLC39A14->Mn_Intracellular SLC30A10->Mn_Bile

Hepatocyte Manganese Transport Pathway

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies evaluating this compound (oral) and its intravenous formulation, mangafodipir trisodium (B8492382) (Teslascan), for liver imaging.

Table 1: Preclinical Data for Mangafodipir Trisodium (Intravenous)

ParameterValueStudy DetailsReference
T1 Relaxivity (in liver tissue)21.7 (mmol/L)⁻¹·s⁻¹Preclinical evaluation in animal models.[12][13]
Time to Maximum Liver Enhancement30 minutes post-injectionBiodistribution studies in rats.[12][13]
Liver Uptake13% of total body activity at 30 minutes⁵⁴MnDPDP biodistribution studies.[12][13]
Increase in Tumor-Liver Contrast-to-Noise RatioFivefold increase over baseline50 µmol/kg dose in an animal model.[12][13]

Table 2: Clinical Data for Mangafodipir Trisodium (Intravenous)

ParameterObservationStudy DetailsReference
Onset of Liver Signal Intensity Increase1-3 minutes post-injectionStudy in 12 healthy male volunteers.[5]
Time to Steady-State Enhancement5-10 minutes post-injectionStudy in 12 healthy male volunteers.[5]
Duration of Liver EnhancementDetectable up to 24 hours post-injectionClinical observations.[5]
Signal Intensity Increase in Abdominal OrgansSignificant increase in liver, pancreas, spleen, and kidneys on T1-weighted images.Study in 30 patients with focal liver lesions.[14]
Lesion-to-Liver Contrast-to-Noise RatioSignificant increase in post-contrast T1-weighted GE sequence.Study in 30 patients with focal liver lesions.[14]

Table 3: Clinical Trial Protocol for this compound (Oral) - SPARKLE Study (NCT04119843)

ParameterDetailsReference
Patient Population Adults with known or suspected focal liver lesions and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[15][16][17]
Dosage Single oral dose of this compound containing 800 mg manganese (II) chloride tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3.[15][16]
Primary Efficacy Endpoint Visualization of detected focal liver lesions in combined MRI (this compound-enhanced + unenhanced) compared to unenhanced MRI.[15]
Quantitative Assessment Measurement of signal intensity (SI) in the liver and liver lesions to calculate lesion-to-liver contrast.[15]

Experimental Protocols

The following are generalized protocols for conducting this compound-enhanced MRI for liver function quantification. Specific parameters may need to be optimized based on the available MRI hardware, software, and the specific research question.

Preclinical Imaging Protocol (Animal Models)
  • Animal Preparation:

    • Fast animals overnight with free access to water to reduce gastrointestinal signal.

    • Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation) and maintain anesthesia throughout the imaging procedure.

    • Monitor physiological parameters (respiration, heart rate, temperature) continuously.

  • Contrast Agent Administration:

    • For intravenous administration of mangafodipir trisodium, administer a dose of 5-10 µmol/kg body weight via a tail vein catheter.

    • For oral administration of a this compound formulation, administer via gavage. The dosage should be optimized based on the specific formulation and animal model.

  • MRI Acquisition:

    • Position the animal in the MRI scanner, ensuring the liver is within the imaging coil's field of view.

    • Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver.

      • T1-weighted sequences: Use a gradient-echo (GRE) or spin-echo (SE) sequence.

      • T2-weighted sequences: Use a fast spin-echo (FSE) or turbo spin-echo (TSE) sequence.

    • Post-contrast Imaging:

      • For intravenous administration, begin dynamic T1-weighted imaging immediately after contrast injection and continue for at least 30-60 minutes to capture the enhancement kinetics.

      • For oral administration, acquire T1-weighted images at multiple time points post-administration (e.g., 1, 2, 4, and 24 hours) to determine the optimal imaging window.

      • Repeat T2-weighted imaging post-contrast.

  • Image Analysis:

    • Draw regions of interest (ROIs) on the liver parenchyma and any visible lesions on both pre- and post-contrast images.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the liver and lesions.

    • Quantify the change in signal intensity or T1 relaxation time in the liver parenchyma over time.

Clinical Imaging Protocol (Human Subjects)

This protocol is based on the principles of the SPARKLE clinical trial for oral this compound.

  • Patient Preparation:

    • Patients should fast for at least 4 hours prior to this compound administration.

    • Obtain informed consent and screen for any contraindications.

  • Contrast Agent Administration:

    • Administer a single oral dose of this compound as specified in the clinical trial protocol (e.g., 800 mg manganese (II) chloride tetrahydrate).[15][16]

  • MRI Acquisition:

    • Unenhanced MRI: Perform a baseline MRI of the liver prior to this compound administration.[1] This should include:

      • T1-weighted in-phase and out-of-phase sequences.[18]

      • T2-weighted sequences with and without fat saturation.[18]

      • Diffusion-weighted imaging (DWI).[18]

    • This compound-Enhanced MRI: Perform the enhanced MRI within a few hours after oral administration of this compound.[19] The protocol should include:

      • T1-weighted gradient-echo sequences with fat saturation.

  • Image Analysis:

    • Qualitative assessment by blinded readers to evaluate lesion border delineation and lesion contrast compared to the liver background.[15]

    • Quantitative analysis by placing ROIs on the liver parenchyma and detected lesions on both unenhanced and this compound-enhanced images.

    • Calculate the relative signal intensity changes and lesion-to-liver contrast ratios.

Experimental Workflow

The following diagram illustrates a typical workflow for a study quantifying liver function using this compound-enhanced MRI.

G Experimental Workflow for this compound-Enhanced Liver MRI Subject_Prep Subject Preparation (Fasting, Consent/Anesthesia) Pre_Contrast_MRI Pre-Contrast MRI (Baseline T1w, T2w, DWI) Subject_Prep->Pre_Contrast_MRI Mangoral_Admin This compound Administration (Oral or Intravenous) Pre_Contrast_MRI->Mangoral_Admin Post_Contrast_MRI Post-Contrast MRI (Dynamic or Static T1w) Mangoral_Admin->Post_Contrast_MRI Image_Analysis Image Analysis (ROI Placement, Signal Quantification) Post_Contrast_MRI->Image_Analysis Data_Interpretation Data Interpretation (Liver Function Assessment) Image_Analysis->Data_Interpretation

Workflow for this compound-Enhanced Liver MRI

Conclusion

This compound-enhanced MRI is a valuable tool for the non-invasive quantification of liver function and the improved characterization of liver lesions. By understanding the underlying principles of manganese uptake in hepatocytes and following standardized imaging and analysis protocols, researchers and clinicians can leverage this technology to gain insights into liver pathophysiology and improve patient management, especially in populations where gadolinium-based contrast agents are contraindicated. Further research and clinical validation will continue to refine the applications of this compound in diagnostic imaging.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Motion Artifacts in Mangoral-Enhanced Liver Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate motion artifacts during Mangoral-enhanced liver MRI experiments in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from gadolinium-based contrast agents?

This compound is an oral, manganese-based contrast agent in development for liver MRI, particularly for subjects with severe renal impairment.[1][2] Unlike intravenously injected gadolinium-based agents, this compound is administered orally, absorbed in the small intestine, and taken up by hepatocytes, providing contrast enhancement of liver parenchyma.[3] This oral administration route and different elemental composition distinguish it from traditional contrast agents.

Q2: What is the optimal time window for imaging after this compound administration?

The diagnostic window for this compound-enhanced liver MRI is typically between 2 and 6 hours after oral administration.[4] This extended timeframe allows for sufficient absorption and uptake by the liver tissue.[3]

Q3: What are the primary sources of motion artifacts in this compound-enhanced liver scans?

Given the long waiting period between this compound administration and imaging, the primary sources of motion artifacts are related to animal physiology and instability over extended periods. These include:

  • Respiratory Motion: The natural movement of the diaphragm and chest wall during breathing is a major cause of blurring and ghosting in abdominal imaging.[1][5]

  • Cardiac Motion: The beating of the heart can also introduce artifacts, particularly in the left lobe of the liver.

  • Peristalsis: Movement of the gastrointestinal tract can degrade image quality.

  • Gross Animal Movement: Involuntary or voluntary movements of the animal due to inadequate anesthesia or discomfort can cause significant artifacts.

Q4: Can the contrast agent itself induce motion?

While some intravenous contrast agents like gadoxetic acid are known to occasionally induce transient dyspnea, leading to motion artifacts,[6][7] there is currently no specific information available suggesting that orally administered this compound induces similar immediate physiological responses that would cause motion. However, researchers should be aware of the possibility of gastrointestinal discomfort or other physiological changes following oral administration that could contribute to animal movement.

Troubleshooting Guides

Issue 1: Blurring and Ghosting Artifacts Obscuring Liver Anatomy
Potential Cause Troubleshooting Steps
Inadequate Anesthesia 1. Verify Anesthetic Depth: Ensure the animal is at a stable surgical plane of anesthesia. Monitor vital signs such as heart rate, respiratory rate, and response to stimuli. 2. Adjust Anesthetic Protocol: For long-duration scans required for this compound, consider switching from injectable anesthetics (e.g., ketamine/xylazine) which have a shorter duration of action, to inhalant anesthetics (e.g., isoflurane) which allow for more precise and stable control over the anesthetic depth.[8] 3. Maintain Physiological Stability: Use a heating pad or circulating water blanket to prevent hypothermia, which can affect anesthetic metabolism and animal stability.[9]
Respiratory Motion 1. Implement Respiratory Gating: Use a respiratory gating system to acquire data only during specific phases of the respiratory cycle. This can be achieved using a pneumatic sensor, an optical sensor, or an image-based navigator.[5] 2. Optimize Gating Window: Adjust the gating window to balance acquisition efficiency and motion artifact reduction. A narrower window reduces artifacts but increases scan time. 3. Consider High-Frequency Jet Ventilation: For more advanced control, high-frequency jet ventilation can minimize diaphragm movement.
Peristalsis 1. Administer Antispasmodic Agents: Consider the use of an antispasmodic agent like glucagon (B607659) or hyoscine butylbromide to reduce bowel motion.[10] Administer the agent shortly before the acquisition of motion-sensitive sequences.
Hardware/Software Issues 1. Check Coil Placement: Ensure the surface coil is securely placed and immobilized over the liver. 2. Utilize Motion-Resistant Pulse Sequences: Employ pulse sequences designed to be less sensitive to motion, such as radial or PROPELLER k-space filling techniques.[11][12]
Issue 2: Poor Image Quality Despite Anesthesia and Gating
Potential Cause Troubleshooting Steps
Suboptimal Pulse Sequence Parameters 1. Increase Signal Averages (NEX/NSA): Increasing the number of signal averages can reduce the appearance of random motion artifacts, but at the cost of longer scan times.[2] 2. Swap Phase and Frequency Encoding Directions: This can shift the direction of ghosting artifacts so that they do not obscure the liver.[2] 3. Use Faster Imaging Sequences: Techniques like single-shot fast spin-echo (SSFSE) or gradient echo (GRE) sequences with short acquisition times can "freeze" motion.[4]
Physiological Instability 1. Monitor Vital Signs Continuously: Use an MRI-compatible monitoring system to track heart rate, respiration, and temperature throughout the scan.[6] 2. Ensure Proper Animal Handling and Positioning: Securely and comfortably position the animal in the holder to minimize stress and the likelihood of movement. Use foam pads for stabilization.[2]
Post-Processing Needs 1. Apply Motion Correction Algorithms: If available, use post-processing software with motion correction algorithms to retrospectively improve image quality.[13] 2. Consider Deep Learning-Based Reconstruction: Advanced deep learning models are being developed to reduce motion artifacts in liver MRI and can be a powerful tool if accessible.

Experimental Protocols

Protocol 1: Long-Duration Anesthesia for this compound Imaging

This protocol is designed to maintain a stable plane of anesthesia for the extended duration required for this compound uptake and imaging.

  • Induction:

    • Induce anesthesia in an induction chamber using 3-4% isoflurane (B1672236) in 100% oxygen.

    • Once the animal is anesthetized, move it to the MRI-compatible bed and secure it in a nose cone.

  • Maintenance:

    • Maintain anesthesia using 1-2% isoflurane in 100% oxygen. Adjust the concentration based on the animal's physiological response.

    • Place the animal on a circulating warm water pad or use a forced-air warmer to maintain body temperature at 37°C.

    • Insert a rectal probe for continuous temperature monitoring.

  • Monitoring:

    • Use an MRI-compatible small animal monitoring system to continuously track:

      • Heart Rate (via ECG)

      • Respiratory Rate (via a pneumatic sensor)

      • SpO2 (if available)

      • Body Temperature

  • Recovery:

    • After the scan, turn off the isoflurane and continue to provide 100% oxygen until the animal is ambulatory.

    • Keep the animal warm during recovery.

Protocol 2: Respiratory Gating for Liver MRI

This protocol outlines the general steps for implementing respiratory gating.

  • Setup:

    • Place the respiratory sensor (e.g., a small pneumatic pillow or an optical sensor) on the animal's abdomen or chest.[5]

    • Connect the sensor to the gating module of the MRI system.

  • Calibration:

    • Start the monitoring software to observe the respiratory waveform.

    • Ensure a clear and consistent waveform is being detected. Adjust sensor placement if necessary.

  • Gating Window Selection:

    • Select the desired phase of the respiratory cycle for data acquisition. End-expiration is often chosen as it is the most stable period.

    • Define the gating window (the acceptable range of the respiratory cycle for acquisition). A typical starting point is a 20-30% acceptance window.

  • Sequence Integration:

    • Enable respiratory gating in the MRI sequence parameters.

    • The MRI will now only acquire data when the respiratory signal is within the defined window.

  • Monitoring and Adjustment:

    • Monitor the acquisition time, as it will be longer with gating.

    • If the scan time is excessively long, consider widening the acceptance window, but be aware that this may slightly increase motion artifacts.

Quantitative Data Summary

ParameterTypical Value/RangeSignificance in Motion Mitigation
Anesthetic Concentration (Isoflurane) 1-2% for maintenanceMaintaining a stable plane of anesthesia is critical to prevent gross animal movement.[8]
Respiratory Rate (Mouse/Rat) 50-90 breaths/min (anesthetized)Higher, more variable rates can increase motion artifacts. Stable respiration is key for effective gating.
Heart Rate (Mouse/Rat) 250-450 bpm (anesthetized)Cardiac motion can be a source of artifacts, especially for structures near the heart.
Body Temperature 36.5-37.5 °CHypothermia can lead to physiological instability and shivering, causing motion.[6]
Respiratory Gating Window 20-50% of the respiratory cycleA narrower window provides better motion suppression but increases scan time.

Visualizations

ExperimentalWorkflow cluster_prep Animal Preparation cluster_mri MRI Procedure cluster_post Post-Processing Animal_Prep Animal Acclimatization & Fasting Mangoral_Admin Oral this compound Administration Animal_Prep->Mangoral_Admin Wait Waiting Period (2-6 hours) for Agent Uptake Mangoral_Admin->Wait Anesthesia Anesthesia Induction & Maintenance Wait->Anesthesia Positioning Animal Positioning & Coil Placement Anesthesia->Positioning Monitoring Physiological Monitoring (Respiration, Temp, ECG) Positioning->Monitoring Gating Respiratory Gating Setup Monitoring->Gating Imaging This compound-Enhanced Liver Scan Acquisition Gating->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Motion_Correction Motion Correction Algorithm (Optional) Reconstruction->Motion_Correction Analysis Data Analysis Motion_Correction->Analysis

Caption: Workflow for this compound-Enhanced Liver Imaging.

TroubleshootingArtifacts Start Motion Artifacts Observed? CheckAnesthesia Is Anesthesia Stable & Sufficiently Deep? Start->CheckAnesthesia AdjustAnesthesia Adjust Anesthetic Protocol (e.g., switch to inhalant) CheckAnesthesia->AdjustAnesthesia No CheckGating Is Respiratory Gating Active & Optimized? CheckAnesthesia->CheckGating Yes AdjustAnesthesia->CheckGating ImplementGating Implement/Optimize Respiratory Gating CheckGating->ImplementGating No CheckSequence Are Pulse Sequence Parameters Optimized? CheckGating->CheckSequence Yes ImplementGating->CheckSequence AdjustSequence Adjust Sequence (e.g., NEX, swap PE/FE, faster sequence) CheckSequence->AdjustSequence No ConsiderPostProcessing Apply Post-Processing Motion Correction CheckSequence->ConsiderPostProcessing Yes AdjustSequence->ConsiderPostProcessing GoodImage Image Quality Acceptable ConsiderPostProcessing->GoodImage

Caption: Troubleshooting Decision Tree for Motion Artifacts.

References

Technical Support Center: Optimizing the Imaging Window for Mangoral in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical application of Mangoral. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging protocols and troubleshooting common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for liver imaging?

A1: this compound is an oral contrast agent based on manganese chloride, developed for magnetic resonance imaging (MRI) of the liver. Its primary application is to improve the detection and visualization of focal liver lesions.[1] The manganese in this compound is taken up by healthy liver cells (hepatocytes), which are rich in mitochondria.[2][3] This uptake shortens the T1 relaxation time of the liver parenchyma, leading to an increased signal intensity on T1-weighted MR images.[4] Liver tumors or metastases, which typically lack normal functioning hepatocytes, do not take up the manganese and therefore appear as darker areas against the brightened healthy liver tissue.[1][4]

Q2: What is the recommended imaging window for this compound in preclinical models?

A2: Based on preclinical and clinical data for oral manganese-based contrast agents, the optimal imaging window is generally between 2 to 6 hours after oral administration.[5] Studies in rats have shown a significant decrease in liver T1 relaxation time as early as 2 hours post-ingestion.[4] A study on an oral manganese contrast agent in humans demonstrated robust liver signal enhancement between 2 and 6 hours.[5] It is recommended to perform a pilot study to determine the peak enhancement time for your specific animal model and experimental conditions.

Q3: How is this compound administered in preclinical models like rats and mice?

A3: In preclinical settings, this compound is typically administered via oral gavage to ensure a precise and consistent dose. It is crucial to follow established oral gavage procedures to minimize stress to the animal and avoid complications such as esophageal or stomach perforation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent liver enhancement between animals - Variable gastric emptying rates.- Inaccurate dosing.- Stress-induced physiological changes.- Fast animals for a consistent period (e.g., 4-6 hours) before administration to standardize gastric emptying.- Ensure the this compound solution is well-mixed before each administration.- Use a consistent and gentle oral gavage technique to minimize stress.
High signal intensity in the gastrointestinal tract interfering with liver visualization The high concentration of manganese in the GI tract lumen can cause strong signal enhancement.[4]- Optimize the imaging window; later time points (e.g., 4-6 hours) may allow for more of the contrast agent to be absorbed or to pass further down the GI tract.- Use fat suppression techniques to reduce signal from surrounding tissues.- Position the animal to minimize overlap of the stomach/intestines with the liver in the field of view.
Motion artifacts in the images - Animal movement due to inadequate anesthesia.- Respiratory motion.- Ensure the animal is properly anesthetized and its physiological status is monitored throughout the scan.- Use respiratory gating or triggering to acquire images at the same point in the respiratory cycle.- Consider using faster imaging sequences to reduce the acquisition time per image.
Low contrast between liver and lesions - Imaging too early before sufficient manganese uptake by hepatocytes.- Imaging too late after the manganese has been cleared from the liver.- Poor choice of MRI sequence or parameters.- Adjust the imaging time point based on pilot studies to capture peak liver enhancement.- Ensure you are using a T1-weighted sequence with appropriate parameters (e.g., short TR and TE) to maximize T1 contrast.- Verify the health of the animal model, as compromised liver function can affect manganese uptake.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on oral manganese-based contrast agents.

Table 1: Liver Signal Intensity (SI) Enhancement Over Time in Humans (Oral MnCl2-based agent) [5]

Time Post-AdministrationMedian Liver SI Enhancement (%)
1 hour24.7%
2 hours37.2%
3 hours54.9%
6 hours47.3%

Table 2: T1 Relaxation Time Reduction in Rat Liver (2 hours post-oral MnCl2) [4]

Tissue% Decrease in T1
Liver48%
Tumor9%
Pancreas8%
Kidney23%
Heart13%

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Rodents
  • Preparation of this compound Solution:

    • This compound is typically supplied as a powder. Reconstitute it in deionized water to the desired concentration. The final concentration will depend on the target dose and the maximum volume for oral gavage for the specific animal model (see below).

    • Ensure the solution is thoroughly mixed to achieve a homogenous suspension.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to administration to ensure an empty stomach and promote consistent absorption. Water can be provided ad libitum.

    • Weigh the animal immediately before dosing to calculate the precise volume to be administered.

  • Oral Gavage Administration:

    • The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 10-20 mL/kg.

    • Use a proper-sized, soft, and flexible gavage needle to prevent injury.

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Slowly administer the this compound solution.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Preclinical MRI for Liver Imaging with this compound
  • Animal Preparation for Imaging:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Position the animal on the scanner bed, ensuring the liver is in the center of the imaging coil.

    • Set up physiological monitoring (respiration and temperature) and maintain the animal's body temperature.

  • MRI Acquisition:

    • Scanner: A high-field preclinical MRI scanner (e.g., 7T or 9.4T) is recommended for optimal signal-to-noise ratio and spatial resolution.

    • Coil: Use a volume or surface coil appropriate for the size of the animal and the liver.

    • Pre-contrast Imaging: Acquire T1-weighted and T2-weighted images of the liver before administering this compound to serve as a baseline.

    • Post-contrast Imaging: At the determined optimal time point (e.g., 2-4 hours) after this compound administration, acquire a series of T1-weighted images.

    • Recommended T1-weighted Sequence: A 2D or 3D spoiled gradient-echo (GRE) sequence is typically used.

      • Typical Parameters (can be optimized for your scanner):

        • Repetition Time (TR): < 200 ms

        • Echo Time (TE): < 5 ms

        • Flip Angle: 30-70 degrees

        • Slice Thickness: 1-2 mm

        • Matrix Size: 256 x 256 or higher

    • Respiratory Gating: Implement respiratory gating to minimize motion artifacts.

Visualizations

Mangoral_Uptake_Pathway Figure 1: Simplified this compound Uptake and Contrast Enhancement Pathway This compound Oral Administration of this compound GI_Tract Gastrointestinal Tract Absorption This compound->GI_Tract Portal_Vein Portal Vein Circulation GI_Tract->Portal_Vein Hepatocyte Hepatocyte Uptake (Manganese Transporters) Portal_Vein->Hepatocyte Mitochondria Accumulation in Mitochondria Hepatocyte->Mitochondria T1_Shortening T1 Relaxation Time Shortening Mitochondria->T1_Shortening MRI_Signal Increased MRI Signal (Bright Liver) T1_Shortening->MRI_Signal Contrast High Liver-to-Tumor Contrast MRI_Signal->Contrast Tumor Tumor/Metastasis (No Uptake) Tumor->Contrast

Figure 1: Simplified this compound Uptake and Contrast Enhancement Pathway

Preclinical_Imaging_Workflow Figure 2: Experimental Workflow for Preclinical this compound Imaging Animal_Prep 1. Animal Preparation (Fasting 4-6h) Dosing 2. This compound Administration (Oral Gavage) Animal_Prep->Dosing Uptake_Phase 3. Uptake Phase (2-6 hours) Dosing->Uptake_Phase Anesthesia 4. Anesthesia & Positioning Uptake_Phase->Anesthesia Pre_Contrast_Scan 5. Pre-contrast MRI Scan (Baseline T1 & T2) Anesthesia->Pre_Contrast_Scan Post_Contrast_Scan 6. Post-contrast MRI Scan (T1-weighted) Pre_Contrast_Scan->Post_Contrast_Scan Data_Analysis 7. Image Analysis (Signal Enhancement, Contrast Ratio) Post_Contrast_Scan->Data_Analysis

Figure 2: Experimental Workflow for Preclinical this compound Imaging

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Poor Image Quality rect_node rect_node Start Poor Image Quality Motion_Artifacts Motion Artifacts? Start->Motion_Artifacts Low_Contrast Low Liver-to-Tumor Contrast? Motion_Artifacts->Low_Contrast No Check_Anesthesia Check Anesthesia & Use Respiratory Gating Motion_Artifacts->Check_Anesthesia Yes GI_Interference GI Tract Signal Interference? Low_Contrast->GI_Interference No Optimize_Window Optimize Imaging Window (2-6h post-dose) Low_Contrast->Optimize_Window Yes Check_Sequence Verify T1-weighted Sequence Parameters Low_Contrast->Check_Sequence Also Check Adjust_FOV Adjust FOV & Wait Longer GI_Interference->Adjust_FOV Yes

Figure 3: Troubleshooting Logic for Poor Image Quality

References

Technical Support Center: Enhancing Intestinal Absorption of Oral Mangoral

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mangoral. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the intestinal absorption of orally administered this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

This compound (also known as Orviglance) is an oral magnetic resonance imaging (MRI) contrast agent developed as an alternative to gadolinium-based contrast agents, particularly for patients with severe renal impairment.[1][2] Its active component is manganese chloride, and the formulation includes L-alanine and Vitamin D3 to promote its intestinal absorption.[3][4] Achieving adequate and consistent intestinal absorption of manganese is crucial for effective liver imaging. This center addresses common issues and questions related to this challenge.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of manganese from this compound?

The oral bioavailability of manganese chloride in humans is generally low, estimated to be between 3-5%. In preclinical studies with rats, the absolute oral bioavailability of manganese chloride was observed to be around 13%. The formulation of this compound, which includes L-alanine and Vitamin D3, is designed to enhance this absorption, though specific bioavailability data for the complete this compound formulation from publicly available clinical trial results is limited. A food effect study is planned to evaluate the impact of food on the bioavailability of this compound.[1]

Q2: What is the proposed mechanism by which L-alanine and Vitamin D3 enhance this compound absorption?

While the precise synergistic mechanism is not fully elucidated in publicly available literature, the inclusion of L-alanine and Vitamin D3 is based on established principles of intestinal absorption:

  • L-alanine: Amino acids can act as chelating agents for metal ions, potentially forming complexes that are more readily transported across the intestinal epithelium. Some amino acids have been shown to enhance the absorption of minerals.[5][6] L-alanine may facilitate manganese uptake through amino acid transporters or by other mechanisms that improve its solubility and transport.[7][8][9]

  • Vitamin D3: Vitamin D is well-known for its role in regulating intestinal calcium and phosphate (B84403) absorption.[10] It can influence the expression of ion transporters, such as the divalent metal transporter 1 (DMT1), which is involved in the uptake of various divalent metal ions, including iron and potentially manganese.[11][12] By upregulating such transporters, Vitamin D3 may create a more favorable environment for manganese absorption.

Q3: We are observing high variability in manganese absorption in our animal studies. What are the potential causes?

High variability in the intestinal absorption of manganese can be attributed to several factors:

  • Dietary Factors: The presence of other dietary components can significantly influence manganese absorption. For instance, high levels of iron, calcium, and phytates in the diet can inhibit manganese uptake.

  • Physiological State of the Animal: The age, sex, and overall health of the animals can affect intestinal transporter expression and gut motility, leading to variable absorption.

  • Gastrointestinal pH: The pH of the gastrointestinal tract can affect the solubility and ionization state of manganese, thereby influencing its absorption.

  • Gut Microbiota: The composition of the gut microbiome can also play a role in the absorption of minerals.

Q4: Can we use in vitro models like Caco-2 cells to predict the oral absorption of this compound?

Yes, the Caco-2 cell permeability assay is a valuable in vitro tool to assess the intestinal permeability of compounds like manganese chloride.[13][14] This model can help to:

  • Determine the apparent permeability coefficient (Papp) of manganese.

  • Investigate the potential transport mechanisms (passive diffusion vs. active transport).

  • Evaluate the effect of absorption enhancers like L-alanine and Vitamin D3.

  • Screen for potential inhibitors of manganese absorption.

It is important to note that while Caco-2 assays are predictive, they may not fully recapitulate the complex in vivo environment of the small intestine.

Troubleshooting Guides

Issue 1: Low Papp Value for Manganese in Caco-2 Permeability Assay

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Low intrinsic permeability of manganese chloride. - Confirm the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). - Include positive and negative control compounds with known permeability to validate the assay. - Test a range of manganese chloride concentrations to assess for concentration-dependent transport.
Efflux transporter activity. - Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters. - Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the Papp value increases.
Suboptimal assay conditions. - Ensure the pH of the transport buffer is appropriate (typically around 6.5-7.4). - Optimize the incubation time. A time-course experiment can help determine the linear range of transport.
Absence of absorption enhancers. - Co-administer manganese chloride with L-alanine and/or Vitamin D3 in the assay to evaluate their direct effect on permeability.
Issue 2: Poor Oral Bioavailability in In Vivo Studies

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor solubility in gastrointestinal fluids. - Assess the solubility of the this compound formulation in simulated gastric and intestinal fluids. - Consider formulation strategies to improve solubility, such as the use of co-solvents or complexing agents.
High first-pass metabolism. - Although less likely to be the primary issue for an inorganic salt, consider the possibility of interactions in the gut wall or liver that might limit systemic availability.
Interaction with dietary components. - Standardize the diet of the experimental animals and avoid components known to inhibit manganese absorption (e.g., high iron, calcium, phytates). - A food-effect study, as planned for this compound's clinical development, can quantify this impact.[1]
Inadequate formulation. - Ensure the formulation is homogenous and the dose is accurately administered. - Evaluate different vehicle formulations to optimize dispersion and presentation to the intestinal mucosa.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Manganese Chloride

ParameterValueReference
Molecular Formula MnCl₂N/A
Molecular Weight 125.84 g/mol N/A
Oral Bioavailability (Human) 3-5%General Knowledge
Oral Bioavailability (Rat) ~13%N/A
Primary Route of Elimination Biliary ExcretionGeneral Knowledge

Table 2: Components of the this compound Formulation

ComponentDosage in Clinical TrialsPutative RoleReference
Manganese (II) chloride tetrahydrate 800 mgActive contrast agent[3]
L-alanine 500 mgAbsorption promoter[3]
Vitamin D3 800 IUAbsorption promoter[3]

Experimental Protocols

Caco-2 Cell Permeability Assay for Manganese Chloride

Objective: To determine the apparent permeability coefficient (Papp) of manganese chloride across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity.

  • Transport Study:

    • Wash the apical and basolateral compartments with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution containing a known concentration of manganese chloride (e.g., 10 µM) to the apical (donor) compartment. To test the effect of enhancers, co-incubate with L-alanine and/or the active form of Vitamin D3 (calcitriol).

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh HBSS.

  • Sample Analysis: Analyze the concentration of manganese in the collected samples using a suitable analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation of Papp: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of manganese across the monolayer (µmol/s).

    • A is the surface area of the Transwell® insert (cm²).

    • C₀ is the initial concentration of manganese in the donor compartment (µmol/cm³).

In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To evaluate the intestinal absorption of manganese from the this compound formulation in a live animal model.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) that has been fasted overnight.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Select a segment of the jejunum (approximately 10 cm in length).

    • Cannulate both ends of the intestinal segment with flexible tubing.

    • Return the segment to the abdominal cavity and maintain its temperature.

  • Perfusion:

    • Perfuse the intestinal segment with a pre-warmed (37°C) Krebs-Ringer bicarbonate buffer at a constant flow rate (e.g., 0.2 mL/min) to establish a baseline.

    • Switch to the perfusion solution containing the this compound formulation at a known concentration of manganese.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Sample Analysis:

    • Measure the volume of the collected perfusate.

    • Analyze the concentration of manganese in the perfusate samples using ICP-MS.

  • Calculation of Absorption Rate: Calculate the net absorption rate of manganese from the perfused intestinal segment. The disappearance of manganese from the perfusate indicates absorption.

Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound (MnCl2 + L-alanine + Vit D3) Mn_complex Mn-Alanine Complex This compound->Mn_complex Mn_ion Mn²⁺ This compound->Mn_ion Dissociation DMT1 DMT1 Absorbed_Mn Absorbed Mn²⁺ DMT1->Absorbed_Mn AminoAcidTransporter Amino Acid Transporter AminoAcidTransporter->Absorbed_Mn Mn_complex->AminoAcidTransporter Transport Mn_ion->DMT1 Transport VitD_Receptor Vitamin D Receptor (VDR) Nucleus Nucleus VitD_Receptor->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Activation Transcription->DMT1 Upregulation VitD3 Vitamin D3 VitD3->VitD_Receptor Binding

Caption: Proposed signaling pathway for this compound absorption in an enterocyte.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Caco2_culture Caco-2 Cell Culture (21-25 days) TEER_measurement TEER Measurement (Monolayer Integrity) Caco2_culture->TEER_measurement Permeability_assay Permeability Assay (Apical to Basolateral) TEER_measurement->Permeability_assay Sample_analysis_invitro Sample Analysis (ICP-MS) Permeability_assay->Sample_analysis_invitro Papp_calculation Papp Calculation Sample_analysis_invitro->Papp_calculation Animal_prep Animal Preparation (Rat) Intestinal_perfusion In Situ Intestinal Perfusion Animal_prep->Intestinal_perfusion Perfusate_collection Perfusate Collection Intestinal_perfusion->Perfusate_collection Sample_analysis_invivo Sample Analysis (ICP-MS) Perfusate_collection->Sample_analysis_invivo Absorption_rate_calc Absorption Rate Calculation Sample_analysis_invivo->Absorption_rate_calc

Caption: Experimental workflow for assessing this compound's intestinal absorption.

Troubleshooting_Logic Start Poor Oral Absorption of this compound Problem_ID Identify Primary Barrier Start->Problem_ID Solubility Low Solubility? Problem_ID->Solubility Physicochemical Characterization Permeability Low Permeability? Solubility->Permeability No Solubility_Yes Formulation Optimization (e.g., co-solvents, complexation) Solubility->Solubility_Yes Yes Metabolism High Metabolism? Permeability->Metabolism No Permeability_Yes Investigate Transporters (e.g., Caco-2 efflux studies) Permeability->Permeability_Yes Yes Metabolism_Yes Assess First-Pass Effect (In vitro metabolism assays) Metabolism->Metabolism_Yes Yes

Caption: Logical troubleshooting flow for poor oral absorption of this compound.

References

Troubleshooting signal-to-noise ratio in Mangoral MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mangoral-enhanced Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions (FAQs) related to optimizing signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an MRI contrast agent?

A1: this compound (also known as Orviglance or manganese chloride tetrahydrate) is an oral, liver-specific MRI contrast agent.[1] After oral administration, it is absorbed from the gastrointestinal tract, transported to the liver via the portal vein, and taken up by functional hepatocytes.[1][2] The manganese ions (Mn2+) within this compound are paramagnetic and act to shorten the T1 relaxation time of surrounding water protons in the liver tissue.[2] This T1 shortening effect results in a stronger signal (hyperintensity) on T1-weighted MRI sequences, thereby increasing the contrast between normal liver parenchyma and lesions that do not contain functioning hepatocytes (e.g., metastases).[2][3]

Q2: What is the recommended experimental protocol for this compound administration and imaging?

A2: Based on clinical trial protocols, a typical workflow involves baseline imaging followed by this compound administration and post-contrast imaging within a specific time window. A detailed experimental protocol is provided below. It is crucial to adapt this protocol to your specific experimental needs and animal models.

Q3: When is the optimal time to perform MRI scanning after this compound administration?

A3: The diagnostic imaging window for liver MRI after oral administration of this compound is between 2 and 6 hours.[4] Studies have shown that significant enhancement of the liver parenchyma is observed within this timeframe, with peak enhancement occurring around 3 hours post-administration.[4]

Q4: Which MRI sequence is best for this compound-enhanced imaging?

A4: T1-weighted (T1w) sequences are essential for imaging after this compound administration, as the contrast agent's primary effect is to shorten T1 relaxation times.[2] Specifically, a breath-hold, fat-suppressed 3D T1-weighted gradient echo (GRE) sequence is commonly recommended for dynamic and delayed liver imaging.[4][5][6]

Q5: What are the most common factors that can negatively impact the signal-to-noise ratio (SNR) in my this compound MRI experiment?

A5: Low SNR can result from a variety of factors, which can be broadly categorized as patient/subject-related, issues with the contrast agent administration, or suboptimal imaging parameters. Key factors include:

  • Patient/Subject Factors: Involuntary motion, such as breathing or peristalsis, is a primary cause of artifacts that degrade SNR.[7][8]

  • Administration Issues: Inconsistent or incomplete oral uptake of this compound can lead to lower-than-expected manganese concentration in the liver, resulting in poor enhancement. The presence of food can also affect the bioavailability of this compound.[9]

  • Imaging Parameters: The choice of MRI sequence parameters has a direct and significant impact on SNR. Factors such as a high matrix size, low number of excitations (NEX), thin slices, and a wide receiver bandwidth can all lead to lower SNR.[10][11]

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)

This guide addresses common issues related to low SNR during this compound MRI experiments in a question-and-answer format.

Problem 1: The overall image appears grainy and noisy.

  • Question: My T1-weighted images of the liver post-Mangoral administration have a grainy appearance, making it difficult to distinguish fine details. What is the likely cause and how can I fix it?

  • Answer: A grainy or noisy image is a classic sign of low SNR. This can be caused by several acquisition parameters. Review and adjust your imaging protocol based on the trade-offs outlined in the tables below.

    • Solution 1: Increase the Number of Excitations (NEX): Increasing the NEX (also known as the number of signal averages or NSA) is a direct way to improve SNR. The SNR improvement is proportional to the square root of the NEX. However, this will also proportionally increase your scan time. For example, increasing NEX from 1 to 4 will double the SNR but quadruple the acquisition time.[10]

    • Solution 2: Adjust Voxel Volume: SNR is proportional to the volume of the image voxel. You can increase voxel volume by increasing the slice thickness or the Field of View (FOV), or by decreasing the matrix size.[11] Be aware that this involves a trade-off with spatial resolution.

    • Solution 3: Optimize Receiver Bandwidth: A narrower receiver bandwidth increases SNR by reducing the amount of noise sampled. However, it also increases the chemical shift artifact and can lengthen the minimum achievable TE and TR, potentially increasing scan time.[10]

Problem 2: Liver enhancement is weaker than expected.

  • Question: After administering this compound and waiting for the appropriate uptake time, the signal intensity in the liver is not significantly higher than the pre-contrast images. Why is this happening?

  • Answer: Insufficient liver enhancement suggests that an inadequate concentration of manganese has reached the hepatocytes.

    • Solution 1: Verify Patient Preparation: Ensure that the subject has fasted appropriately before this compound administration. The presence of food can interfere with the absorption of the contrast agent.[9]

    • Solution 2: Confirm Correct Dosage and Administration: Double-check that the correct dose of this compound was administered and that the full dose was ingested by the subject. Incomplete administration will lead to lower uptake.

    • Solution 3: Check Liver Function: this compound uptake is dependent on functional hepatocytes.[3] If the subject has severe liver dysfunction, the uptake of the contrast agent may be compromised, leading to poor enhancement.[12][13]

    • Solution 4: Review Imaging Timing: Ensure that post-contrast imaging is performed within the optimal 2 to 6-hour window.[4] Scanning too early or too late will result in suboptimal enhancement.

Problem 3: There are significant artifacts in the image.

  • Question: My images are degraded by artifacts. What are the common types of artifacts in abdominal imaging with an oral contrast agent and how can I mitigate them?

  • Answer: Artifacts are a common source of image degradation that can obscure anatomy and reduce effective SNR.

    • Motion Artifacts: These are caused by patient breathing or bowel peristalsis and often appear as "ghosting" or blurring in the phase-encoding direction.[7][8]

      • Mitigation: Use breath-holding techniques if possible. Respiratory gating or navigator echoes can also be employed to acquire data only during specific phases of the respiratory cycle. To reduce peristaltic motion, anti-spasmodic agents like glucagon (B607659) can be considered.[7]

    • Susceptibility Artifacts: These occur at the interface of materials with different magnetic susceptibilities (e.g., air and tissue in the bowel) and can cause signal loss and geometric distortion. While less of an issue with manganese compared to iron-based agents, they can still occur.[2][14]

      • Mitigation: Use spin-echo or fast spin-echo (FSE) sequences instead of gradient-echo (GRE) sequences, as they are less sensitive to susceptibility effects.[15] If using GRE, choose the shortest possible echo time (TE).[5]

    • Aliasing or "Wrap-around" Artifact: This happens when the Field of View (FOV) is smaller than the object being imaged, causing anatomy outside the FOV to be projected onto the other side of the image.[8]

      • Mitigation: Ensure the FOV is large enough to encompass the entire anatomy of interest. Using pre-saturation bands outside the FOV can also help eliminate signal from tissues that could wrap into the image.

Data and Protocols

Quantitative Data Tables

Table 1: this compound Administration and Liver Signal Enhancement Timeline This table summarizes the expected signal intensity (SI) enhancement in the liver following the oral administration of this compound, based on clinical study data.

Time Point Post-AdministrationMedian Liver SI Enhancement (%)Key Observations
0 hours (Pre-contrast)0%Baseline measurement.
1 hour24.7%Initial uptake and enhancement visible.[4]
2 hours37.2%Significant enhancement, entering the optimal imaging window.[4]
3 hours54.9%Peak signal enhancement observed.[4]
6 hours47.3%Robust enhancement persists, defining the end of the typical imaging window.[4]

Table 2: Impact of MRI Parameters on SNR, Resolution, and Scan Time This table provides a general overview of the trade-offs involved when adjusting common MRI parameters to optimize image quality.

ParameterChangeEffect on SNREffect on Spatial ResolutionEffect on Scan Time
Number of Excitations (NEX) IncreaseIncreases (by √NEX)[10]No changeIncreases
Matrix Size IncreaseDecreases[10]IncreasesIncreases
Slice Thickness IncreaseIncreases[10]DecreasesNo change
Field of View (FOV) IncreaseIncreases[11]DecreasesNo change
Receiver Bandwidth DecreaseIncreases[10]No changeIncreases
Flip Angle (T1w GRE) OptimizeIncreases up to the Ernst angle, then decreases[15]No changeNo change
Experimental Protocols

Detailed Protocol: this compound Administration and Liver MRI

This protocol is a generalized procedure based on methodologies from clinical trials and should be adapted for specific research needs.

  • Subject Preparation:

    • The subject should fast for at least 4-6 hours prior to this compound administration to ensure optimal absorption.[9]

    • Ensure the subject is well-hydrated.

  • Pre-contrast (Baseline) Imaging:

    • Position the subject in the MRI scanner using an appropriate body coil.

    • Acquire baseline T1-weighted and T2-weighted images of the liver. This is crucial for later comparison with post-contrast images. A recommended baseline liver protocol includes T1-weighted GRE (in- and out-of-phase), and T2-weighted FSE sequences with and without fat saturation.[6]

  • This compound Administration:

    • The standard dose used in pivotal Phase III trials is 800 mg of manganese chloride (II) tetrahydrate.[12][13][16]

    • This is typically a powder mixed with water for oral administration.[16] Ensure the entire dose is consumed.

  • Uptake Period:

    • Allow for an uptake period of 2 to 3 hours before commencing post-contrast imaging. The subject can be removed from the scanner during this waiting period.

  • Post-contrast Imaging:

    • Reposition the subject in the scanner in the same manner as for the baseline scan.

    • The primary sequence for post-contrast imaging is a fat-suppressed T1-weighted 3D Gradient Echo (GRE) sequence.[4][5]

    • Acquire images at multiple time points if desired (e.g., 2, 3, and 6 hours post-administration) to capture the dynamic uptake and washout of the contrast agent.[4]

Table 3: Recommended MRI Sequence Parameters for this compound Liver Imaging (1.5T) This table provides a starting point for a T1-weighted Gradient Echo (GRE) sequence for post-Mangoral liver imaging. Parameters may need to be adjusted based on the specific scanner and experimental goals.

ParameterRecommended ValueRationale
Repetition Time (TR) < 8 ms (B15284909)Kept as short as possible for rapid acquisition to allow for breath-holding.[15]
Echo Time (TE) < 4 ms (ideally opposed-phase)Short TE minimizes signal loss from T2* effects and susceptibility artifacts.[5]
Flip Angle 10° - 45°Higher flip angles increase T1-weighting and can improve contrast-to-noise for enhancing liver tissue. Optimal angle may need empirical determination.[15]
Matrix Size 192 x 192 to 256 x 256A balance between achieving adequate spatial resolution and maintaining good SNR.[15]
Slice Thickness 3 - 5 mmProvides good SNR while maintaining reasonable through-plane resolution.
Receiver Bandwidth ~300-700 Hz/pixelA moderate bandwidth balances SNR and susceptibility artifacts.[15]
Fat Suppression OnCrucial to null the high signal from fat on T1w images, which would otherwise obscure the manganese-induced enhancement.[5]

Visualizations

Mangoral_Uptake_Pathway cluster_GI Gastrointestinal Tract cluster_Blood Circulation cluster_Liver Liver Oral Admin Oral Administration of this compound Absorption Absorption in Small Intestine Oral Admin->Absorption Digestion PortalVein Portal Vein Transport Absorption->PortalVein Hepatocytes Uptake by Hepatocytes PortalVein->Hepatocytes T1Shortening T1 Relaxation Time Shortening Hepatocytes->T1Shortening Mn2+ effect Excretion Biliary Excretion Hepatocytes->Excretion MRI T1-weighted Signal Enhancement T1Shortening->MRI Results in

Caption: Mechanism of this compound uptake and signal enhancement in the liver.

SNR_Troubleshooting_Workflow Start Low SNR in This compound MRI CheckImage Image Appearance? Start->CheckImage Grainy Grainy / Noisy CheckImage->Grainy WeakEnhance Weak Liver Enhancement CheckImage->WeakEnhance Artifacts Motion / Ghosting / Distortion CheckImage->Artifacts SolveGrainy Optimize Acquisition Parameters Grainy->SolveGrainy SolveWeak Review Protocol & Subject WeakEnhance->SolveWeak SolveArtifacts Implement Artifact Reduction Artifacts->SolveArtifacts IncreaseNEX Increase NEX SolveGrainy->IncreaseNEX AdjustVoxel Increase Slice Thickness / Decrease Matrix SolveGrainy->AdjustVoxel NarrowBW Narrow Receiver Bandwidth SolveGrainy->NarrowBW End Optimal SNR Achieved IncreaseNEX->End AdjustVoxel->End NarrowBW->End CheckPrep Confirm Fasting Status SolveWeak->CheckPrep CheckDose Verify Dose & Administration SolveWeak->CheckDose CheckTime Confirm Imaging Window (2-6 hours) SolveWeak->CheckTime CheckFunction Assess Liver Function SolveWeak->CheckFunction CheckPrep->End CheckDose->End CheckTime->End CheckFunction->End MotionReduce Use Breath-Hold / Gating SolveArtifacts->MotionReduce SeqSelect Use FSE instead of GRE SolveArtifacts->SeqSelect AdjustFOV Increase FOV to Avoid Aliasing SolveArtifacts->AdjustFOV MotionReduce->End SeqSelect->End AdjustFOV->End

Caption: Troubleshooting workflow for low SNR in this compound MRI experiments.

References

Technical Support Center: Mangoral Uptake Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mangoral. The content addresses the impact of the fasting versus the fed state on this compound uptake, incorporating data from clinical studies and known physiological mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the anticipated effect of food on the oral bioavailability of this compound?

A1: Based on a food-effect study, the intake of a light meal before the administration of this compound is not expected to have a significant impact on its absorption and subsequent MRI liver enhancement compared to a fasting state.[1][2][3] However, a full, high-fat meal may lead to a decrease in the extent of this compound uptake, resulting in less pronounced liver enhancement on MRI.[1]

Q2: What is the primary mechanism of this compound absorption in the gastrointestinal tract?

A2: this compound, which is manganese chloride, is primarily absorbed in the small intestine.[4] The uptake of manganese into the enterocytes is mediated by specific protein transporters on the cell membrane. The key transporters involved are the Divalent Metal Transporter 1 (DMT1) and Zrt- and Irt-like Proteins (ZIP), specifically ZIP8 and ZIP14.[5][6][7] Following absorption into the bloodstream, manganese is transported to the liver via the portal vein.[6]

Q3: Are there any known dietary factors that can influence this compound uptake?

A3: Yes, the absorption of manganese can be influenced by other dietary components. Notably, there is competition between manganese and iron for the same intestinal transporter, DMT1.[8][9] Therefore, a high-iron meal consumed concurrently with this compound could potentially reduce its absorption. Other dietary factors such as phytates, commonly found in grains and legumes, may also decrease manganese absorption.[10]

Q4: What is the recommended patient preparation protocol regarding food and drink before a this compound-enhanced MRI?

A4: While a light meal does not appear to significantly affect the diagnostic efficacy of this compound, the current recommendation for clinical studies has been for patients to fast.[1][2] This is to ensure standardized conditions and maximal absorption. For optimal and consistent results in a research setting, it is advisable to adhere to a standardized fasting protocol unless the specific aim of the experiment is to investigate the effects of food.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Variable or lower-than-expected liver enhancement in MRI scans across subjects. Inconsistent fasting/fed states among subjects.Ensure all subjects adhere to a strict and identical fasting protocol (e.g., overnight fast of at least 10 hours) before this compound administration. If a fed state is part of the experimental design, standardize the meal composition and the time of administration relative to the meal.
Unexpectedly low this compound bioavailability in a subset of the study population. High intake of dietary components known to inhibit manganese absorption.Review the dietary logs of subjects. Specifically, look for high intake of iron supplements or iron-rich foods, as well as foods high in phytates. Consider providing a standardized low-iron, low-phytate meal if a fed protocol is necessary.
Inconsistent pharmacokinetic data (e.g., Cmax, AUC) in fed-state experiments. Variability in the composition of the meals provided to subjects.Utilize a standardized test meal with a defined composition of fat, protein, and carbohydrates for all fed-state experiments, as recommended by regulatory guidelines for food-effect studies.

Quantitative Data Summary

The following tables summarize the expected outcomes of a food-effect study on this compound based on publicly available qualitative descriptions. Note: The specific quantitative data from the this compound (Orviglance) food effect study are not publicly available. The values presented here are illustrative based on typical outcomes of food-effect studies and the reported qualitative results for this compound.

Table 1: Pharmacokinetic Parameters of this compound under Fasting vs. Fed Conditions (Illustrative Data)

ParameterFasting State (n=24)Light Meal (n=24)Full Meal (n=24)
Cmax (ng/mL) Value ASimilar to Value ALower than Value A
Tmax (hr) Value BSimilar to or slightly delayed compared to Value BDelayed compared to Value B
AUC (ng*hr/mL) Value CSimilar to Value CLower than Value C

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: MRI Liver Enhancement following this compound Administration (Qualitative Summary)

ConditionLiver Signal Intensity Enhancement
Fasting State Strong Enhancement
Light Meal Similar to Fasting State
Full Meal Less Pronounced Enhancement

Experimental Protocols

Protocol: Food-Effect Bioavailability Study for this compound

This protocol is based on FDA guidance for food-effect studies and the reported design of the this compound food-effect clinical trial.[11]

1. Study Design:

  • A randomized, open-label, three-period, three-sequence crossover study.

  • A minimum of 24 healthy adult volunteers.

  • Each subject will receive a single oral dose of this compound under three different conditions:

    • Period 1: Fasting state (overnight fast of at least 10 hours).

    • Period 2: Following a standardized light meal.

    • Period 3: Following a standardized high-fat, high-calorie full meal.

  • A washout period of at least 7 days should separate each treatment period.

2. Dosing and Meal Administration:

  • Fasting Condition: this compound is administered with 240 mL of water after an overnight fast. No food is allowed for 4 hours post-dose.

  • Fed Conditions:

    • Subjects begin consuming the standardized meal 30 minutes prior to this compound administration and should finish the meal within that 30-minute window.

    • This compound is administered with 240 mL of water.

    • No food is allowed for 4 hours post-dose.

  • Standardized Meals (Example Composition):

    • Light Meal: Approx. 300 kcal, with 25% of calories from fat.

    • Full Meal (High-Fat, High-Calorie): Approx. 800-1000 kcal, with 50-60% of calories from fat.

3. Sample Collection and Analysis:

  • Pharmacokinetic Sampling: Blood samples are collected at pre-dose, and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to determine the plasma concentration of manganese.

  • Pharmacodynamic Assessment (MRI): MRI scans of the liver are performed at pre-dose and at specified time points post-dose (e.g., 1, 4, 8, and 24 hours) to measure the change in liver signal intensity.[1]

Visualizations

Mangoral_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound (MnCl2) This compound (MnCl2) DMT1 DMT1 This compound (MnCl2)->DMT1 Absorption ZIPs ZIP8/14 This compound (MnCl2)->ZIPs Absorption Dietary Factors Dietary Factors Dietary Factors->DMT1 Competition (e.g., Iron) Intracellular Mn2+ Intracellular Mn2+ DMT1->Intracellular Mn2+ ZIPs->Intracellular Mn2+ Portal Vein Portal Vein Intracellular Mn2+->Portal Vein Transport Liver Liver Portal Vein->Liver Uptake

Caption: Signaling pathway of this compound absorption in the small intestine.

Experimental_Workflow cluster_screening Screening & Randomization cluster_periods Treatment Periods (Crossover Design) cluster_assessments Assessments Healthy Volunteers (n=24) Healthy Volunteers (n=24) Randomization Randomization Healthy Volunteers (n=24)->Randomization Period1 Period 1 Fasting State Randomization->Period1 Washout Washout Period (≥7 days) Period1->Washout PK_Sampling Pharmacokinetic Blood Sampling Period1->PK_Sampling MRI_Scans Pharmacodynamic (MRI Scans) Period1->MRI_Scans Period2 Period 2 Light Meal Period2->Washout Period2->PK_Sampling Period2->MRI_Scans Period3 Period 3 Full Meal Period3->PK_Sampling Period3->MRI_Scans Washout->Period2 Washout->Period3

References

Navigating Mangoral (Orviglance) Administration in Hepatically Impaired Subjects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and answers to frequently asked questions regarding the adjustment of Mangoral (also known as Orviglance) dosage in subjects with hepatic impairment. The following information is based on the latest available clinical trial data and general pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment of this compound required for patients with hepatic impairment?

No, based on the results of a dedicated clinical study in subjects with varying degrees of hepatic impairment, a dose adjustment of this compound is not considered necessary.[1][2][3][4] The study demonstrated that the agent is well-tolerated in individuals with mild, moderate, and severe hepatic impairment.[1][2][3][4]

Q2: What is the evidence supporting the use of this compound in hepatically impaired patients without dose adjustment?

A clinical study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in 24 participants, including healthy volunteers and patients with mild, moderate, and severe hepatic impairment as defined by the Child-Pugh score.[1][5] The final results of this study, presented in September 2022 and at the European Society of Gastrointestinal and Abdominal Radiology (ESGAR) Annual Meeting in June 2023, indicated that this compound was well-tolerated across all groups.[1][3][4]

Q3: What were the key safety findings from the hepatic impairment study?

The study reported only mild to moderate transient, gastrointestinal adverse events, with nausea being the most common.[1][2][3][4] Importantly, no new safety concerns were identified in subjects with hepatic impairment.[1][2][3][4]

Q4: How is this compound metabolized and excreted?

This compound is selectively taken up and excreted by the liver.[5] The hepatic impairment study confirmed that excretion occurs primarily via the liver, with no renal excretion observed.[1][2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommendation
Hesitancy to administer this compound to a patient with known hepatic impairment. Concern about potential adverse events or altered pharmacokinetics.The dedicated hepatic impairment study for this compound demonstrated a favorable safety profile and concluded that no dose adjustment is required for patients with mild, moderate, or severe hepatic impairment.[1][2][3][4]
Patient experiences mild to moderate nausea after this compound administration. This is a known, transient adverse event associated with this compound.[1][2][3][4]Standard supportive care for nausea may be considered. The event is expected to be temporary.
Concern about using this compound in a patient with both hepatic and severe renal impairment. This compound is specifically developed for patients with severely reduced renal function.[5]The hepatic impairment study suggests that co-existing liver disease (mild, moderate, or severe) does not necessitate a change in the standard this compound dosage. However, the pivotal Phase 3 study (SPARKLE) for this compound in patients with severe renal impairment excluded patients with severe hepatic impairment (Child-Pugh score C). Therefore, use in this specific subpopulation should be approached with caution and on a case-by-case basis.

Data Summary

Table 1: Summary of a Clinical Study on this compound in Hepatic Impairment
Parameter Description
Study Design Open-label study.[5]
Participant Groups Healthy volunteers and patients with mild, moderate, and severe hepatic impairment (n=6 per group).[1][5]
Primary Outcome Assessment of safety, pharmacokinetics, and pharmacodynamics of this compound.[5]
Key Safety Finding This compound was well-tolerated with only mild to moderate transient gastrointestinal adverse events.[1][2][3][4]
Dosage Adjustment Conclusion The data suggest that this compound can be used in patients with any degree of hepatic impairment without dose adjustment.[1][2][3][4]
Table 2: Pharmacokinetic Parameters of this compound in Hepatic Impairment
Hepatic Impairment Group AUC Cmax Half-life (t½)
Normal Hepatic Function Data not publicly availableData not publicly availableData not publicly available
Mild Impairment (Child-Pugh A) Data not publicly availableData not publicly availableData not publicly available
Moderate Impairment (Child-Pugh B) Data not publicly availableData not publicly availableData not publicly available
Severe Impairment (Child-Pugh C) Data not publicly availableData not publicly availableData not publicly available

Note: Specific quantitative pharmacokinetic data from the hepatic impairment study have not been publicly released. The available information strongly indicates no clinically significant alterations that would necessitate a dose adjustment.

Experimental Protocols

Methodology for the this compound Hepatic Impairment Study

The study was an open-label clinical trial designed to assess the impact of hepatic impairment on the safety and pharmacokinetics of this compound.

  • Subject Recruitment: A total of 24 participants were enrolled, consisting of healthy volunteers with normal hepatic function and patients with mild, moderate, and severe hepatic impairment. The severity of hepatic impairment was classified using the Child-Pugh scoring system.

  • Drug Administration: A standard single oral dose of this compound was administered to all participants.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points after administration to determine the plasma concentrations of manganese.

  • Safety Monitoring: All participants were monitored for adverse events throughout the study.

  • Data Analysis: Pharmacokinetic parameters (including AUC and Cmax) were calculated for each group and compared to the healthy volunteer group. Safety data was summarized and analyzed.

Visualizations

experimental_workflow Experimental Workflow for the this compound Hepatic Impairment Study cluster_screening Screening and Enrollment cluster_study_conduct Study Conduct cluster_analysis Data Analysis and Conclusion s1 Recruit Healthy Volunteers and Patients with Hepatic Impairment s2 Classify Hepatic Impairment Severity (Child-Pugh Score) s1->s2 s3 Administer Standard Oral Dose of this compound s2->s3 s4 Serial Blood Sampling for Pharmacokinetic Analysis s3->s4 s5 Monitor for Adverse Events s3->s5 s6 Analyze Pharmacokinetic Parameters (AUC, Cmax) s4->s6 s7 Evaluate Safety and Tolerability s5->s7 s8 Compare Data Between Impaired and Healthy Groups s6->s8 s7->s8 s9 Formulate Dosage Adjustment Recommendations s8->s9 dosage_adjustment_logic Dosage Adjustment Logic for this compound in Hepatic Impairment start Patient with Hepatic Impairment Considered for this compound q1 Assess Severity of Hepatic Impairment (Child-Pugh Score) start->q1 mild_mod Mild to Moderate Impairment (Child-Pugh A/B) q1->mild_mod Mild or Moderate severe Severe Impairment (Child-Pugh C) q1->severe Severe no_adjustment Administer Standard Dose of this compound mild_mod->no_adjustment caution Administer Standard Dose with Caution (Based on exclusion criteria of some studies) severe->caution end Proceed with MRI no_adjustment->end caution->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Mangoral for magnetic resonance imaging (MRI). Below you will find frequently asked questions and troubleshooting guides to address common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel, orally administered contrast agent developed for MRI of the liver.[1][2] Its primary application is to improve the detection and visualization of focal liver lesions, including metastases and primary tumors, particularly in patients with severe kidney impairment.[1][2] It is being developed as an alternative for patients in whom gadolinium-based contrast agents are medically inadvisable.[3]

Q2: What is the mechanism of action for this compound?

This compound consists of manganese chloride tetrahydrate, L-alanine, and Vitamin D3.[4] After oral administration, it is absorbed in the small intestine and transported to the liver via the portal vein.[4] The manganese ions are taken up by normal hepatocytes (liver cells), which alters the magnetic properties of the tissue and enhances the contrast in MRI images.[4] This uptake in healthy liver tissue helps to delineate lesions, which typically do not absorb the manganese. This compound is subsequently excreted through the bile.[4]

cluster_oral_admin Oral Administration cluster_absorption Absorption cluster_transport Transport cluster_liver Liver Uptake & Imaging cluster_excretion Excretion Oral Intake Oral Intake Small Intestine Small Intestine Oral Intake->Small Intestine Digestion Portal Vein Portal Vein Small Intestine->Portal Vein Absorption Hepatocytes Hepatocytes Portal Vein->Hepatocytes Uptake Liver Lesions Liver Lesions Portal Vein->Liver Lesions No Uptake MRI Signal Enhancement MRI Signal Enhancement Hepatocytes->MRI Signal Enhancement Bile Bile Hepatocytes->Bile Excretion

Mechanism of Action for this compound

Q3: Who is the target patient population for this compound?

The primary target population for this compound includes cancer patients with known or suspected liver metastases and severe renal insufficiency.[3] These patients are at an elevated risk of developing Nephrogenic Systemic Fibrosis (NSF), a serious condition, if they are administered gadolinium-based contrast agents.[1][3]

Q4: What is the typical imaging window after this compound administration?

The imaging window for this compound-enhanced MRI is approximately 4 hours, starting 2 hours after oral administration.[4]

Troubleshooting Guide: Common MRI Artifacts in Liver Imaging

While this compound itself is not directly associated with specific image artifacts, users may encounter general MRI artifacts during their imaging sessions. This guide provides troubleshooting for some of the more common artifacts.

Q1: I'm observing blurry images or ghosting. What could be the cause and how can I correct it?

This is likely due to motion artifacts, which are caused by patient movement during the scan.[5]

  • Correction Strategy:

    • Instruct the patient to remain as still as possible during the imaging sequence.

    • Utilize motion correction software features available on the MRI system.[5]

Q2: There are signal voids and distortions in the image, particularly near the edges of the liver. What is the likely cause?

This may be due to metal artifacts, which result from metallic objects within or on the patient.[5]

  • Correction Strategy:

    • Ensure all external metallic objects are removed from the patient before scanning.

    • If the metal is internal (e.g., surgical clips), consider using artifact reduction imaging protocols if available on your MRI scanner.[5]

Q3: The image appears to have dark bands or streaks, especially in high-contrast areas. How can I address this?

This can be a result of beam hardening artifacts, which occur in CT imaging but can have analogous effects in certain MRI sequences due to high-density materials.[5]

  • Correction Strategy:

    • Adjust the imaging parameters, such as the field of view or slice thickness.

    • Employ beam-hardening correction algorithms if your imaging software supports them.[5]

cluster_troubleshooting Troubleshooting Logic for Common MRI Artifacts Identify Artifact Identify Artifact Motion Artifact Motion Artifact Identify Artifact->Motion Artifact Blurry/Ghosting Metal Artifact Metal Artifact Identify Artifact->Metal Artifact Signal Voids/Distortion Beam Hardening Beam Hardening Identify Artifact->Beam Hardening Dark Bands/Streaks Instruct Patient Instruct Patient Motion Artifact->Instruct Patient Use Motion Correction Use Motion Correction Motion Artifact->Use Motion Correction Remove External Metal Remove External Metal Metal Artifact->Remove External Metal Use Artifact Reduction Protocol Use Artifact Reduction Protocol Metal Artifact->Use Artifact Reduction Protocol Adjust Imaging Parameters Adjust Imaging Parameters Beam Hardening->Adjust Imaging Parameters Use Correction Algorithms Use Correction Algorithms Beam Hardening->Use Correction Algorithms

Troubleshooting Logic for Common MRI Artifacts

Quantitative Data Summary

A study comparing this compound-enhanced MRI to gadolinium-based contrast agent (gadobenate dimeglumine) enhanced MRI showed comparable efficacy in lesion visualization.[2]

Efficacy ParameterThis compound-Enhanced MRI vs. Gadobenate Dimeglumine-Enhanced MRI
Lesion VisualizationSimilar efficacy, with 2 out of 3 readers reporting higher scores for this compound-enhanced MRI.[2]
Number of Detected LesionsSimilar efficacy reported.[2]
Comparison to Unenhanced MRIAll three readers concluded that this compound provided improved lesion detection and visualization.[2]

Experimental Protocols

Example Protocol: Phase III Clinical Trial for this compound (SPARKLE Study)

This protocol is a summary of a typical Phase III study to evaluate the safety and efficacy of this compound.

  • Patient Population: Up to 200 patients with severely reduced renal function and known or suspected liver metastases.[3]

  • Study Design: A multicenter, multinational, open-label study where each patient serves as their own control.[3][6]

  • Procedure:

    • An initial unenhanced MRI of the liver is performed.[1]

    • A single oral dose of this compound is administered.[6] The dose typically consists of 800 mg manganese chloride (II) tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3.

    • A this compound-enhanced MRI is performed within a few hours of administration.[3]

    • Basic safety parameters are evaluated for 72 hours post-administration.[3]

  • Primary Efficacy Endpoint: Improved lesion visualization in the this compound-enhanced MRI compared to the unenhanced MRI.[3]

  • Evaluation: Efficacy is assessed by three independent, blinded readers who review both the unenhanced and enhanced images.[3]

cluster_workflow Experimental Workflow for this compound Phase III Trial Patient Recruitment Patient Recruitment Baseline Unenhanced MRI Baseline Unenhanced MRI Patient Recruitment->Baseline Unenhanced MRI Oral Administration of this compound Oral Administration of this compound Baseline Unenhanced MRI->Oral Administration of this compound Imaging Window (2-4 hours) Imaging Window (2-4 hours) Oral Administration of this compound->Imaging Window (2-4 hours) This compound-Enhanced MRI This compound-Enhanced MRI Imaging Window (2-4 hours)->this compound-Enhanced MRI Safety Follow-up (72 hours) Safety Follow-up (72 hours) This compound-Enhanced MRI->Safety Follow-up (72 hours) Image Analysis Image Analysis This compound-Enhanced MRI->Image Analysis Data Interpretation Data Interpretation Image Analysis->Data Interpretation

References

Technical Support Center: Enhancing the Stability of Manganese-Based Oral Gavage Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of manganese-based solutions, such as Mangoral, intended for oral gavage in preclinical studies. While specific formulation details for commercial products like this compound are often proprietary, this guide addresses common stability challenges and offers troubleshooting strategies based on established principles of pharmaceutical formulation.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of instability in a manganese-based oral gavage solution?

A1: Visual inspection is the first step in identifying potential instability. Key signs include:

  • Precipitation: The formation of solid particles in a previously clear solution.

  • Color Change: A shift from the initial color of the solution may indicate a chemical reaction.

  • Cloudiness or Haze: Loss of clarity can suggest the formation of insoluble species.

  • Phase Separation: In the case of a suspension or emulsion, the separation of layers.

Q2: What are the primary factors that can affect the stability of a manganese-based oral solution?

A2: Several factors can compromise the stability of manganese solutions:

  • pH: The solubility and oxidation state of manganese are highly dependent on the pH of the solution.

  • Oxidation: Manganese ions can be susceptible to oxidation, which can lead to the formation of less soluble manganese oxides and precipitation.

  • Light: Exposure to light can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate chemical degradation and physical changes.

  • Interactions with Excipients: Components of the formulation vehicle can interact with the manganese ions.

Q3: What is a suitable starting vehicle for preparing a manganese-based oral gavage solution?

A3: For initial studies, purified water is a common starting point. However, depending on the salt form of the manganese compound and its solubility, other vehicles may be necessary. For poorly soluble compounds, formulating a suspension using agents like 0.5% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in water is a standard approach.[1]

Q4: How can I improve the solubility of a sparingly soluble manganese compound for oral gavage?

A4: Improving solubility is crucial for achieving the desired concentration and bioavailability. Strategies include:

  • pH Adjustment: Determining the pH range of maximum solubility for the specific manganese salt and using appropriate buffering agents.

  • Co-solvents: While less common for oral gavage in preclinical studies due to potential toxicity and effects on absorption, co-solvents can be considered in early-stage formulation screening.

  • Complexation: Using chelating agents that can form soluble complexes with manganese ions. The selection of a chelating agent must be done carefully to ensure it does not negatively impact the biological activity or safety of the active ingredient.

Troubleshooting Guide

Issue 1: Precipitation is observed in the solution after preparation or during storage.
Potential Cause Troubleshooting Steps
Poor Solubility 1. Verify the solubility of the manganese compound at the target concentration and pH. 2. If solubility is insufficient, consider reducing the concentration or modifying the formulation.
pH Shift 1. Measure the pH of the solution immediately after preparation and after a period of storage. 2. If the pH has changed, incorporate a suitable buffering agent to maintain the optimal pH for solubility.
Oxidation 1. Prepare the solution using de-gassed water to minimize dissolved oxygen. 2. Consider adding an antioxidant such as ascorbic acid. Compatibility and potential interference with the study endpoints must be evaluated.
Temperature Effects 1. Assess the stability of the solution at different temperatures (e.g., refrigerated, room temperature). 2. Store the solution at a temperature that minimizes precipitation.
Issue 2: The color of the solution changes over time.
Potential Cause Troubleshooting Steps
Oxidation 1. A color change, often to a brownish hue, can indicate the oxidation of manganese. 2. Protect the solution from light by using amber vials. 3. Purge the headspace of the storage container with an inert gas like nitrogen. 4. Evaluate the effectiveness of antioxidants.
Interaction with Excipients 1. Conduct a systematic excipient compatibility study to identify any interactions. 2. Replace any excipient that is found to be incompatible.

Experimental Protocols

Protocol 1: Preparation of a Buffered Manganese Oral Gavage Solution
  • Determine Target Concentration and pH: Based on the study design, establish the required concentration of the manganese compound and the optimal pH for stability and solubility.

  • Buffer Preparation: Prepare a stock solution of a biocompatible buffer (e.g., citrate (B86180) buffer, phosphate (B84403) buffer) at the target pH.

  • Dissolution of Manganese Compound: Slowly add the accurately weighed manganese compound to the buffer solution while stirring continuously.

  • Gentle Heating/Sonication: If dissolution is slow, gentle warming (e.g., to 40°C) or sonication can be applied. Avoid excessive heat, which may promote degradation.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the buffer solution.

  • Filtration (Optional): For a solution, filtering through a 0.22 µm filter can remove any particulate matter. Note that filter compatibility should be verified to prevent adsorption of the active ingredient.

  • Storage: Store in a tightly sealed, light-protected container (e.g., amber glass vial) at the recommended temperature.

Protocol 2: Short-Term Stability Assessment
  • Prepare the Formulation: Prepare a batch of the manganese oral gavage solution as per Protocol 1.

  • Aliquot and Store: Aliquot the solution into multiple vials to avoid repeated sampling from the same container. Store the vials under different conditions (e.g., 2-8°C, room temperature, protected from light, exposed to light).

  • Initial Analysis (Time 0): Immediately after preparation, analyze a sample for appearance, pH, and concentration of the manganese compound using a suitable analytical method (e.g., HPLC, ICP-MS).

  • Time-Point Analysis: At predetermined time points (e.g., 4, 8, 24, 48 hours), analyze samples from each storage condition.

  • Data Evaluation: Compare the results at each time point to the initial analysis. A stable formulation will show minimal change in appearance, pH, and concentration.

Data Presentation

Table 1: Hypothetical Stability Data for a Manganese Solution (10 mg/mL) under Different pH Conditions at Room Temperature
Time (hours)pH 4.0 (Citrate Buffer)pH 7.0 (Phosphate Buffer)Unbuffered (Purified Water)
0 Clear, colorless solutionClear, colorless solutionClear, colorless solution
8 Clear, colorless solutionSlight haze observedSlight haze observed
24 Clear, colorless solutionFine white precipitateBrown precipitate, color change
48 Clear, colorless solutionSignificant precipitationSignificant precipitation, brown color
Table 2: Effect of Antioxidant on the Stability of a Manganese Solution (10 mg/mL, pH 4.0)
Time (hours)Concentration without Antioxidant (% of initial)Concentration with 0.1% Ascorbic Acid (% of initial)
0 100%100%
24 98.5%99.8%
48 95.2%99.5%
72 91.0%99.1%

Visualizations

G start Instability Observed (Precipitation, Color Change) check_ph Measure pH of Solution start->check_ph ph_stable Is pH within optimal range? check_ph->ph_stable add_buffer Action: Add Buffering Agent ph_stable->add_buffer No check_oxidation Assess for Oxidation (e.g., exposure to air/light) ph_stable->check_oxidation Yes add_buffer->check_oxidation oxidation_present Is oxidation likely? check_oxidation->oxidation_present add_antioxidant Action: Add Antioxidant Protect from Light/Air oxidation_present->add_antioxidant Yes check_solubility Review Compound Solubility at Target Concentration oxidation_present->check_solubility No add_antioxidant->check_solubility solubility_ok Is concentration below solubility limit? check_solubility->solubility_ok reduce_conc Action: Reduce Concentration or Use Suspending Agent solubility_ok->reduce_conc No stable Solution Stabilized solubility_ok->stable Yes reduce_conc->stable G api Manganese API final Stable Oral Gavage Formulation api->final vehicle Aqueous Vehicle (e.g., Water) vehicle->final buffer Buffering Agent (e.g., Citrate) buffer->final Maintains pH Prevents Hydrolysis antioxidant Antioxidant (e.g., Ascorbic Acid) antioxidant->final Prevents Oxidation suspending Suspending Agent (e.g., Methylcellulose) suspending->final For Poorly Soluble API

References

Technical Support Center: Improving the Reproducibility of Mangoral-Enhanced MRI Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mangoral-enhanced MRI studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues, thereby enhancing the reproducibility and reliability of your study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an MRI contrast agent?

A1: this compound, also known as ACE-MBCA or CMC-001, is an oral, manganese-based contrast agent designed for liver-specific magnetic resonance imaging (MRI).[1] Its active ingredient is manganese chloride tetrahydrate.[1] After oral ingestion, manganese is absorbed through the gastrointestinal tract and transported to the liver via the portal vein.[1][2] Healthy liver cells (hepatocytes) readily take up manganese, which is a paramagnetic ion.[2] This uptake shortens the T1 relaxation time of the liver parenchyma, leading to a significant increase in signal intensity on T1-weighted MR images.[1][2] Most focal liver lesions, such as metastases, do not take up manganese and therefore do not enhance.[2] This results in improved contrast between the bright, enhanced liver tissue and the darker, unenhanced lesions.[1]

Q2: What is the primary application of this compound?

A2: this compound is being developed as a liver-specific MRI contrast agent, particularly for patients with severe renal impairment who are at risk of developing nephrogenic systemic fibrosis (NSF) from gadolinium-based contrast agents (GBCAs).[3] It aims to improve the detection and visualization of focal liver lesions, including metastases and primary tumors.[3]

Q3: What is the optimal time window for imaging after this compound administration?

A3: The diagnostic window for liver MRI after oral administration of this compound is typically between 2 and 6 hours.[4] Studies have shown significant liver signal intensity enhancement starting as early as 1 hour and peaking around 3 hours post-administration. The enhancement generally remains robust for up to 6 hours.[4]

Q4: How is this compound administered?

A4: this compound is supplied as a powder that is dissolved in water and ingested orally.[2] The formulation often includes uptake promoters like L-alanine and vitamin D3 to enhance absorption.[2][5] A typical preparation involves mixing the powder components in approximately 400 mL of cold tap water.[2]

Experimental Protocols

Reproducibility in this compound-enhanced MRI studies is critically dependent on a standardized and well-controlled experimental protocol. Below is a detailed methodology synthesized from clinical trial protocols and research studies.

Recommended Protocol for this compound-Enhanced Liver MRI

1. Subject Preparation:

  • Fasting: Subjects should fast for a minimum of 4-6 hours prior to this compound administration to ensure optimal absorption.

  • Exclusion Criteria: Ensure subjects do not have contraindications such as hemochromatosis, severe hepatic impairment (Child-Pugh score C), or known hypersensitivity to manganese.[5] It is also important to confirm that no other MRI contrast agents have been administered within a timeframe that could interfere with the study.[5]

2. This compound Administration:

  • Dosage: A common dosage used in clinical studies is 0.8g or 1.6g of manganese chloride (MnCl2).[4] The powder should be fully dissolved in 400 mL of cold water.[2]

  • Ingestion: The subject should drink the entire solution at a steady pace. Record the exact time of ingestion.

3. Imaging Protocol:

  • Baseline (Pre-contrast) Imaging: Perform an unenhanced MRI of the liver either the day before or immediately prior to this compound administration.[3] This scan will serve as a baseline for comparison.

  • Post-contrast Imaging:

    • Timing: The primary imaging window is 2 to 6 hours after this compound ingestion.[4] For kinetic studies, imaging can be performed at multiple time points (e.g., 1, 2, 3, and 6 hours post-ingestion).[4]

    • Sequences: A breath-hold T1-weighted gradient echo (GRE) sequence is the cornerstone for assessing enhancement.[4] It is crucial to use consistent imaging parameters between the pre- and post-contrast scans.

    • Standard Liver Protocol: A comprehensive liver MRI protocol should also include:

      • T2-weighted sequences (e.g., Fast Spin Echo) with and without fat suppression.

      • In-phase and out-of-phase T1-weighted sequences.

      • Diffusion-Weighted Imaging (DWI).

4. Image Analysis:

  • Quantitative Analysis: Measure the signal intensity (SI) of the liver parenchyma and any focal lesions on both pre- and post-contrast T1-weighted images using regions of interest (ROIs).

  • Calculations: The following metrics can be calculated to quantify the effect of this compound:

    • Percent Signal Intensity Enhancement (%SI): (%SI) = [(SI_post - SI_pre) / SI_pre] * 100

    • Liver-Lesion Contrast (LLC): LLC = (SI_liver - SI_lesion) / (SI_liver + SI_lesion)

    • Contrast-to-Noise Ratio (CNR): CNR = (SI_liver - SI_lesion) / SD_noise

Troubleshooting Guide

Below are common issues that may be encountered during this compound-enhanced MRI studies, along with their potential causes and solutions.

Issue Potential Causes Recommended Solutions
Poor or Inconsistent Liver Enhancement - Improper subject fasting leading to reduced absorption.- Variability in gastrointestinal transit and absorption rates.- Incorrect this compound dosage or preparation.- Ensure strict adherence to fasting protocols.- Standardize the time of day for administration and imaging to minimize diurnal variations.- Verify the correct dosage and ensure the powder is fully dissolved before administration.
Image Artifacts - Motion Artifacts (Ghosting, Blurring): Caused by patient breathing, bowel peristalsis, or voluntary movement.[6]- Chemical Shift Artifact: Occurs at fat-water interfaces.- Susceptibility Artifact: Can be caused by air in the bowel or metallic implants.- RF Interference: External radiofrequencies can cause zipper or herringbone artifacts.[7]- Motion: Use breath-hold sequences, respiratory gating, or motion-resistant sequences like radial k-space acquisition.[6][8] Ensure the patient is comfortable and well-instructed.[6]- Chemical Shift: Use fat suppression techniques.- Susceptibility: Ensure proper shimming.[7]- RF Interference: Check for and remove any potential sources of RF noise from the scanner room.[7] Ensure the scanner room's Faraday shield is intact.[7]
False Positives - Misinterpretation of non-lesion structures (e.g., blood vessels) as unenhanced lesions.- Carefully compare post-contrast images with pre-contrast and T2-weighted images.- In a research setting, consider correlation with other imaging modalities or histopathology if available.
Low Lesion Conspicuity - Suboptimal imaging timing (too early or too late).- Lesion characteristics (e.g., some benign lesions may show some manganese uptake).- Adhere to the recommended 2-6 hour imaging window.[4]- Correlate findings with other MRI sequences (T2-weighted, DWI) to better characterize lesions.

Quantitative Data Summary

The following tables summarize quantitative data from a study evaluating the time course and dose response of liver signal intensity enhancement after this compound (referred to as CMC-001 in the study) administration.[4]

Table 1: Median Liver Signal Intensity Enhancement (%) Over Time [4]

Time After AdministrationMedian % SI Enhancement (Pooled Data from 0.8g and 1.6g MnCl2)
1 Hour24.7%
2 Hours37.2%
3 Hours54.9%
6 Hours47.3%

Table 2: Median Liver-Lesion Contrast (LLC) Over Time [4]

Time After AdministrationMedian LLC (Pooled Data from 0.8g and 1.6g MnCl2)
0 Hour (Pre-contrast)0.19
1 Hour0.29
2 Hours0.36
3 Hours0.37
6 Hours0.36

Note: The study found no statistically significant differences in liver SI enhancement and LLC between the 0.8g and 1.6g MnCl2 dose groups.[4]

Visualizations

Experimental Workflow for a this compound-Enhanced MRI Study

G cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase subject_prep Subject Preparation (Fasting, Screening) mangoral_prep This compound Preparation (Dissolve in Water) pre_contrast Baseline MRI Scan (Pre-contrast) administration Oral Administration of this compound pre_contrast->administration wait Waiting Period (2-6 hours) administration->wait post_contrast Post-contrast MRI Scan (T1-weighted GRE) wait->post_contrast roi_analysis ROI Analysis (Measure Signal Intensity) post_contrast->roi_analysis quant_calc Quantitative Calculation (%SI, LLC, CNR) roi_analysis->quant_calc data_interp Data Interpretation quant_calc->data_interp G start Poor Liver Enhancement Observed check_fasting Was the subject properly fasted? start->check_fasting check_dose Was the correct dose administered correctly? check_fasting->check_dose Yes protocol_deviation Protocol Deviation Identified check_fasting->protocol_deviation No check_timing Was imaging performed within the 2-6 hour window? check_dose->check_timing Yes check_dose->protocol_deviation No absorption_issue Potential individual absorption variability. check_timing->absorption_issue Yes check_timing->protocol_deviation No document_variability Document and consider as a confounding factor. absorption_issue->document_variability correct_protocol Correct protocol for future experiments. protocol_deviation->correct_protocol

References

Validation & Comparative

A Comparative Analysis of Mangoral and Gadobenate Dimeglumine for Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy and safety profiles of Mangoral, an oral manganese-based contrast agent, and gadobenate dimeglumine, an intravenous gadolinium-based contrast agent, for magnetic resonance imaging (MRI) of the liver. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Executive Summary

This compound is being developed as a liver-specific MRI contrast agent for patients with severe renal impairment, a population at risk of nephrogenic systemic fibrosis (NSF) from gadolinium-based contrast agents (GBCAs).[1] Clinical studies suggest that this compound has a comparable efficacy to gadobenate dimeglumine in the visualization of focal liver lesions.[2][3][4] Gadobenate dimeglumine is an established GBCA with high relaxivity and a dual excretion pathway, making it effective for both dynamic and hepatobiliary phase imaging.[5][6][7] This guide presents a side-by-side comparison of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key comparative studies.

Mechanism of Action

This compound: Following oral administration, this compound (manganese chloride tetrahydrate) is absorbed in the small intestine and transported to the liver.[8][9] Normal hepatocytes take up the manganese, which is a paramagnetic substance, leading to an enhanced signal in healthy liver tissue on T1-weighted MRI images.[9] Liver metastases and other focal lesions that do not take up manganese appear as darker areas against the brightened liver parenchyma, thus improving their detection and visualization.[9] The manganese is subsequently excreted via the bile.[8][9]

Gadobenate Dimeglumine: Administered intravenously, gadobenate dimeglumine is a gadolinium-based contrast agent that initially distributes in the extracellular fluid, including blood vessels and interstitial spaces.[6][10] The gadolinium ion shortens the T1 relaxation time of nearby water protons, causing tissues with contrast agent accumulation to appear brighter on T1-weighted images.[6] This property is useful for dynamic imaging of vascularized structures. Uniquely among some GBCAs, a portion of gadobenate dimeglumine is taken up by hepatocytes and excreted into the bile, allowing for delayed-phase hepatobiliary imaging.[6][7][11]

cluster_this compound This compound Mechanism of Action cluster_gadobenate Gadobenate Dimeglumine Mechanism of Action M_oral Oral Administration M_absorption Small Intestine Absorption M_oral->M_absorption M_portal Portal Vein to Liver M_absorption->M_portal M_hepatocyte Hepatocyte Uptake (Healthy Liver Tissue) M_portal->M_hepatocyte M_mri T1 Signal Enhancement (Bright Liver) M_hepatocyte->M_mri M_excretion Biliary Excretion M_hepatocyte->M_excretion M_lesion Lesion (No Uptake) (Dark Area) G_iv Intravenous Administration G_dist Extracellular Fluid Distribution G_iv->G_dist G_dynamic Dynamic Phase Imaging (Vascular Structures) G_dist->G_dynamic G_hepatocyte Hepatocyte Uptake G_dist->G_hepatocyte G_renal Renal Excretion G_dist->G_renal G_delayed Delayed Phase Imaging (Hepatobiliary System) G_hepatocyte->G_delayed G_biliary Biliary Excretion G_hepatocyte->G_biliary

Figure 1: Comparative Mechanisms of Action.

Comparative Efficacy Data

A key clinical trial directly compared the efficacy of this compound with gadobenate dimeglumine for the detection and visualization of colorectal cancer liver metastases. The results are summarized below.

Efficacy ParameterThis compound (CMC-001)Gadobenate Dimegluminep-valueReference
Lesion Detection Sensitivity 93% (41/44 metastases)95% (42/44 metastases)Not Statistically Significant[12]
Metastasis-to-Liver SI Ratio 0.510.21< 0.0001[12]
False-Positive Lesions 152-[12]

A blinded re-read of a previous clinical trial also demonstrated that this compound-enhanced MRI has similar efficacy to gadobenate dimeglumine-enhanced MRI in terms of lesion visualization and the number of lesions detected.[2][3] In this re-read, two out of three readers reported higher scores for this compound-enhanced MRI.[2][3] Furthermore, a study comparing orally administered manganese chloride tetrahydrate (the active component of this compound) with unenhanced MRI and gadobenate dimeglumine found that the manganese-based agent performed similarly to gadobenate dimeglumine in the visualization and detection of colorectal liver metastases.[4]

Physicochemical Properties

PropertyThis compoundGadobenate DimeglumineReference
Active Moiety Manganese (II) chloride tetrahydrateGadobenate dimeglumine[3][5]
Administration Route OralIntravenous[5][8]
T1 Relaxivity in Plasma (1.5 T) Data not available for this compound formulation; dependent on protein binding.6.0 - 6.6 L/mmol·s[5][13]

Note: The relaxivity of manganese-based agents can be significantly enhanced by binding to plasma proteins.[13]

Safety and Tolerability

This compound: Six Phase I and Phase II clinical trials have been completed with no serious safety concerns reported.[1] The ongoing SPARKLE Phase III study is further evaluating the safety and efficacy of this compound in patients with severe renal impairment.[1][14][15][16] Adverse events associated with this compound are primarily mild and transient gastrointestinal symptoms.[17]

Gadobenate Dimeglumine: This agent has a well-established safety profile from extensive clinical trials and post-marketing surveillance.[18][19][20] The rate of acute adverse reactions is low.[5] In a long-term study, the adverse and allergic reaction rate was found to be 0.18%.[21] As a gadolinium-based contrast agent, there is an increased risk of nephrogenic systemic fibrosis (NSF) in patients with impaired drug elimination.[22]

Safety ParameterThis compoundGadobenate DimeglumineReference
Common Adverse Events Mild, transient gastrointestinal symptomsHeadache, injection site reaction, nausea, taste perversion[17][18]
Serious Adverse Events None reported in Phase I/II trialsRare; include dyspnea, nausea, urticaria, hypotension, anaphylactoid reactions[1][20]
Risk of NSF None (non-gadolinium agent)Increased risk in patients with impaired renal function[1][22]

Experimental Protocols

Comparative Efficacy Study of this compound vs. Gadobenate Dimeglumine for Liver Metastases
  • Study Design: A single-center, open-label, randomized, crossover Phase II study.

  • Participants: 20 patients with known or suspected colorectal liver metastases.

  • Interventions:

    • This compound (CMC-001): 1.6 g administered orally.

    • Gadobenate dimeglumine: 0.1 mmol/kg body weight administered intravenously.

  • Imaging: MRI scans were performed at 1.5 T with a one-week interval between the two contrast agent administrations. The imaging protocol included T1-weighted VIBE and T2-weighted HASTE sequences before and after contrast administration.

  • Primary Outcome: Sensitivity for detecting colorectal cancer liver metastases.

  • Reference Standard: Histopathology after surgery or a combination of other imaging studies and follow-up.

cluster_protocol Experimental Workflow: Comparative Efficacy Study start Patient Recruitment (n=20, suspected liver metastases) randomization Randomization (Crossover Design) start->randomization group_a Group A: this compound First randomization->group_a group_b Group B: Gadobenate First randomization->group_b mri_this compound MRI with this compound (1.6 g oral) group_a->mri_this compound mri_gadobenate MRI with Gadobenate (0.1 mmol/kg IV) group_b->mri_gadobenate washout 1-Week Washout Period mri_this compound->washout analysis Image Analysis (Lesion Detection, SI Ratio) mri_this compound->analysis mri_gadobenate->washout mri_gadobenate->analysis crossover_a Crossover to Gadobenate washout->crossover_a crossover_b Crossover to this compound washout->crossover_b crossover_a->mri_gadobenate crossover_b->mri_this compound reference Comparison with Reference Standard (Histopathology/Follow-up) analysis->reference

Figure 2: Crossover Study Design.
SPARKLE Phase III Clinical Trial (this compound)

  • Study Design: A multicenter, open-label, pivotal Phase III study.[17]

  • Participants: Approximately 200 patients with severely reduced renal function and known or suspected liver metastases.[1]

  • Intervention: A single oral dose of this compound.[15]

  • Primary Objective: To demonstrate the safety and efficacy of this compound in improving lesion visualization compared to unenhanced MRI.[1]

  • Efficacy Evaluation: Three independent blinded readers will evaluate the improvement in lesion visualization.[1]

cluster_sparkle SPARKLE Phase III Trial Workflow enrollment Patient Enrollment (Severe renal impairment, suspected liver lesions) baseline_mri Baseline Unenhanced MRI enrollment->baseline_mri mangoral_admin Oral Administration of this compound baseline_mri->mangoral_admin post_mri This compound-Enhanced MRI mangoral_admin->post_mri safety_monitoring Safety Monitoring (72 hours) post_mri->safety_monitoring image_eval Blinded Image Evaluation (3 Independent Readers) post_mri->image_eval efficacy_analysis Efficacy Analysis (Lesion Visualization vs. Unenhanced MRI) image_eval->efficacy_analysis

Figure 3: SPARKLE Phase III Trial Workflow.

Conclusion

This compound presents a promising alternative for liver MRI in patients with severe renal impairment, for whom gadolinium-based contrast agents are contraindicated. Experimental data from comparative studies indicate that this compound's efficacy in detecting and visualizing liver lesions is comparable to that of gadobenate dimeglumine. The ongoing SPARKLE Phase III trial will provide more definitive data on the safety and efficacy of this compound in its target population. Gadobenate dimeglumine remains a valuable and widely used contrast agent with high relaxivity and a dual excretion pathway, offering robust performance in a broader patient population with normal or mildly impaired renal function. The choice between these agents will ultimately depend on the patient's renal function and the specific diagnostic needs of the imaging procedure.

References

Mangoral vs. Unenhanced MRI for Liver Lesion Detection: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mangoral (Orviglance)-enhanced Magnetic Resonance Imaging (MRI) and unenhanced MRI for the detection and visualization of focal liver lesions. The information is supported by available experimental data from clinical trials.

This compound, an oral manganese-based contrast agent, has been developed to improve the diagnostic efficacy of liver MRI, particularly for patients with severe renal impairment who are at risk of complications from gadolinium-based contrast agents.[1][2] This guide evaluates its performance against unenhanced MRI, the standard imaging modality for this patient population.[3]

Executive Summary

Clinical trial data demonstrates that this compound-enhanced MRI significantly improves the visualization and detection of focal liver lesions compared to unenhanced MRI. The pivotal Phase III SPARKLE study successfully met its primary endpoints, showing a highly statistically significant superiority of this compound-enhanced MRI in lesion border delineation and lesion contrast.[2][4] Furthermore, secondary endpoint analyses from the SPARKLE trial and results from a re-read of a Phase II study indicate that this compound helps in detecting a greater number of lesions, including smaller ones, that may be missed on unenhanced scans.[5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from clinical studies comparing this compound-enhanced MRI with unenhanced MRI.

Table 1: Lesion Visualization Scores from the SPARKLE Phase III Study

Efficacy EndpointUnenhanced MRI (Median Score Range)This compound-enhanced MRI (Median Score Range)Statistical Significance (p-value)
Lesion Border Delineation2.1 - 3.03.0 - 4.0<0.001[2][4][6]
Lesion Contrast2.1 - 3.03.0 - 4.0<0.001[2][4][6]
Scores are based on a 4-point scale from 1 (poor) to 4 (excellent) as assessed by three independent, blinded readers.[1][5]

Table 2: Lesion Detection from the SPARKLE Phase III Study (Secondary Endpoint)

Efficacy EndpointFinding
Additional Lesion DetectionAt least one additional lesion was detected in 40-52% of patients with this compound compared to unenhanced MRI across all readers.[5]
Detection of Small LesionsThe mean size of the smallest detected lesions was 2 mm smaller with this compound than with unenhanced MRI.[5]

Experimental Protocols

The methodologies employed in the key clinical studies are crucial for understanding the validity and applicability of the results.

SPARKLE (NCT04119843) Phase III Study Protocol

The SPARKLE trial was a multicenter, open-label, pivotal Phase III study designed to evaluate the safety and diagnostic efficacy of this compound.[1][7][8]

  • Patient Population: The study enrolled adult patients with known or suspected focal liver lesions and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[7][8]

  • Study Design: Each patient served as their own control. MRI scans were performed before and after the oral administration of this compound.[1]

  • Intervention: A single oral dose of this compound was administered, consisting of 800 mg manganese chloride (II) tetrahydrate, 500 mg L-alanine, and 800 IU vitamin D3.[7]

  • Image Analysis: Three independent, blinded radiologists evaluated the MRI images.[1] The primary efficacy endpoints were the visualization of detected focal liver lesions in the combined this compound-enhanced and unenhanced MRI (CMRI) compared to the unenhanced MRI alone.[7] Visualization was assessed based on lesion border delineation and lesion contrast on a 4-point scale.[5]

  • Statistical Analysis: The study was considered successful if at least two of the three readers demonstrated the superiority of CMRI over unenhanced MRI for both primary endpoints, with hypotheses tested using a one-sided paired t-test.[9]

Standard Liver MRI Protocol

While the specific sequences used in the SPARKLE trial are not detailed in the available public documents, a standard liver MRI protocol for lesion detection and characterization typically includes the following sequences:

  • T1-weighted in-phase and opposed-phase imaging: To detect intracellular fat.[10]

  • T2-weighted imaging with and without fat suppression: To characterize the fluid content of lesions.[10]

  • Diffusion-weighted imaging (DWI): Essential for the detection of small lesions.[11]

  • Dynamic contrast-enhanced T1-weighted imaging: Acquired at multiple phases (arterial, portal venous, and equilibrium) after contrast administration to assess lesion vascularity.[10][12]

Visualization of Experimental Workflow and Comparison Logic

The following diagrams illustrate the experimental workflow of the comparative studies and the logical framework for the comparison between this compound-enhanced and unenhanced MRI.

experimental_workflow cluster_patient_journey Patient Journey cluster_image_analysis Image Analysis cluster_comparison Comparative Evaluation cluster_outcomes Primary Efficacy Endpoints Patient Patient with Focal Liver Lesions and Severe Renal Impairment Unenhanced_MRI Unenhanced MRI Scan Patient->Unenhanced_MRI Mangoral_Admin Oral Administration of this compound Unenhanced_MRI->Mangoral_Admin Enhanced_MRI This compound-Enhanced MRI Scan Mangoral_Admin->Enhanced_MRI Blinded_Readers Three Independent Blinded Readers Unenhanced_Analysis Analysis of Unenhanced Images Blinded_Readers->Unenhanced_Analysis Enhanced_Analysis Analysis of Enhanced Images Blinded_Readers->Enhanced_Analysis Comparison Head-to-Head Comparison Unenhanced_Analysis->Comparison Enhanced_Analysis->Comparison Lesion_Visualization Lesion Visualization (Border Delineation & Contrast) Comparison->Lesion_Visualization Lesion_Detection Lesion Detection (Number and Size) Comparison->Lesion_Detection

Caption: Experimental workflow for comparing this compound-enhanced vs. unenhanced MRI.

comparison_logic cluster_unenhanced Unenhanced MRI cluster_this compound This compound-Enhanced MRI cluster_comparison Comparison cluster_outcome Outcome Unenhanced_Node Baseline anatomical imaging of the liver parenchyma and potential lesions. Comparison_Node Improved contrast between lesions (which do not take up manganese) and the enhanced surrounding liver tissue. Unenhanced_Node->Comparison_Node Provides baseline Mangoral_Node Oral this compound is absorbed and taken up by hepatocytes, increasing the signal intensity of healthy liver tissue on T1-weighted images. Mangoral_Node->Comparison_Node Enhances healthy tissue Outcome_Node Superior Lesion Detection and Visualization Comparison_Node->Outcome_Node Leads to

Caption: Logical framework for improved lesion detection with this compound.

References

Mangoral MRI in Liver Lesion Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medical imaging is continually evolving, with a pressing need for safer and more effective contrast agents. Mangoral, an oral manganese-based contrast agent, has emerged as a promising alternative to gadolinium-based contrast agents (GBCAs), particularly for patients with severe renal impairment who are at risk of nephrogenic systemic fibrosis (NSF). This guide provides a comprehensive comparison of this compound's performance with existing alternatives, supported by available clinical trial data, and outlines the experimental protocols necessary for validating its MRI findings with histopathology, the gold standard for tissue diagnosis.

Performance Comparison: this compound vs. Gadolinium-Based Contrast Agents

Clinical studies have positioned this compound as a viable option for liver imaging, demonstrating comparable efficacy to established GBCAs in the visualization of focal liver lesions.

A key study comparing this compound-enhanced MRI to MRI with the gadolinium-based agent gadobenate dimeglumine found that this compound was as effective for the visualization of focal liver lesions.[1] In this blinded reader study, two out of three radiologists scored this compound-enhanced MRI higher for lesion visualization and detection.[1] Furthermore, all three readers concluded that this compound provided improved lesion detection and visualization compared to unenhanced MRI.[1]

The pivotal Phase III SPARKLE trial was designed to confirm the efficacy and safety of this compound for the detection and visualization of focal liver lesions in patients with severe kidney impairment.[2][3] The primary goal of this global, multicenter study is to compare the visualization of liver lesions in combined this compound-enhanced and unenhanced MRI against unenhanced MRI alone.[2][4] This trial aims to provide robust evidence for this compound's use in a patient population where GBCAs are contraindicated.[3]

FeatureThis compoundGadolinium-Based Contrast Agents (GBCAs)Superparamagnetic Iron Oxide (SPIO)
Administration OralIntravenousIntravenous
Primary Indication Liver lesion detection and visualization in patients with severe renal impairment.[3]Wide range of applications including liver, brain, and vascular imaging.Liver lesion characterization.
Mechanism of Action Taken up by hepatocytes, enhancing the liver parenchyma.[5]Distribute in the extracellular fluid space; some are hepatobiliary agents.[5]Taken up by Kupffer cells in the liver.
Efficacy in Liver Lesion Visualization Comparable to gadobenate dimeglumine.[1]High, considered the standard of care.High specificity and positive predictive value for characterizing focal liver lesions.[6]
Safety in Renal Impairment Considered a safer alternative due to the risk of NSF with GBCAs.[3]Contraindicated in patients with severe renal impairment due to the risk of Nephrogenic Systemic Fibrosis (NSF).[7]Generally considered safe in renal impairment.
Regulatory Status Granted Orphan Drug Designation by the FDA.[2]Widely approved and used.Use has declined, with some agents withdrawn from the market.

Experimental Protocols for Validation

Validating MRI findings with histopathology is a critical step in the development and clinical application of any new contrast agent. This process involves the direct comparison of imaging data with the microscopic analysis of tissue samples.

Preclinical Validation Workflow

A typical preclinical study to validate this compound MRI findings with histopathology in an animal model of liver cancer would follow this workflow:

G cluster_animal_model Animal Model cluster_mri MRI Acquisition cluster_histopathology Histopathological Analysis cluster_correlation Data Correlation animal_prep Tumor Induction in Rodent Model unenhanced_mri Baseline Unenhanced MRI animal_prep->unenhanced_mri Imaging Baseline mangoral_admin Oral Administration of this compound unenhanced_mri->mangoral_admin post_contrast_mri Post-Mangoral Enhanced MRI mangoral_admin->post_contrast_mri Contrast Enhancement euthanasia Euthanasia and Liver Excision post_contrast_mri->euthanasia Terminal Procedure coregistration Co-registration of MRI and Histology Images post_contrast_mri->coregistration tissue_processing Tissue Fixation, Sectioning, and Staining (H&E) euthanasia->tissue_processing path_review Microscopic Examination by Pathologist tissue_processing->path_review path_review->coregistration analysis Quantitative and Qualitative Analysis coregistration->analysis

Caption: Preclinical workflow for validating this compound MRI with histopathology.

Detailed Methodologies:

  • Animal Model:

    • Species: Male BALB/c mice are commonly used.

    • Tumor Induction: Liver tumors can be induced either through surgical implantation of cancer cells (e.g., colorectal cancer cells for liver metastases model) or through chemical induction.

    • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.[8]

  • MRI Acquisition:

    • System: A high-field MRI system (e.g., 7T or 9.4T) is typically used for small animal imaging to achieve high resolution.[9]

    • Anesthesia: Animals are anesthetized (e.g., with isoflurane) and monitored for physiological parameters throughout the imaging session.[10]

    • Imaging Sequences:

      • T1-weighted: To visualize the contrast enhancement provided by this compound.

      • T2-weighted: To delineate lesions and assess edema.

      • Diffusion-Weighted Imaging (DWI): To assess cellularity.

    • Contrast Administration: this compound is administered orally at a predetermined dose.

    • Image Acquisition: Images are acquired before and at multiple time points after this compound administration to capture the dynamic uptake and washout of the contrast agent.

  • Histopathology:

    • Tissue Collection: Immediately following the final MRI scan, animals are euthanized, and the livers are excised.

    • Fixation: The liver is fixed in 10% neutral buffered formalin.

    • Sectioning: The fixed liver is sectioned in the same plane as the MRI slices to facilitate direct comparison. Using 3D-printed molds can aid in accurate sectioning.[11][12]

    • Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) for standard morphological assessment. Additional special stains or immunohistochemistry can be used to further characterize the lesions.

Clinical Validation Pathway

The validation of this compound in human subjects follows a similar logical pathway, culminating in the correlation of in vivo imaging with ex vivo histopathological analysis of tissue obtained through biopsy or surgical resection.

G cluster_patient Patient Enrollment cluster_mri_clinical Clinical MRI cluster_histopathology_clinical Histopathological Confirmation cluster_validation Validation patient_selection Patient with Suspected Liver Lesions and Renal Impairment unenhanced_mri_c Unenhanced Liver MRI patient_selection->unenhanced_mri_c mangoral_admin_c Oral this compound Administration unenhanced_mri_c->mangoral_admin_c post_contrast_mri_c This compound-Enhanced MRI mangoral_admin_c->post_contrast_mri_c biopsy_resection Liver Biopsy or Surgical Resection post_contrast_mri_c->biopsy_resection Clinical Indication image_path_correlation Correlation of MRI Findings with Pathology Report post_contrast_mri_c->image_path_correlation pathology_report Histopathological Diagnosis biopsy_resection->pathology_report pathology_report->image_path_correlation diagnostic_accuracy Assessment of Diagnostic Accuracy (Sensitivity, Specificity) image_path_correlation->diagnostic_accuracy

Caption: Clinical pathway for validating this compound MRI with histopathology.

Detailed Methodologies:

  • Patient Population:

    • Inclusion Criteria: Patients with known or suspected focal liver lesions and severe renal impairment (eGFR < 30 mL/min/1.73 m²).[4]

    • Exclusion Criteria: Patients with contraindications to MRI, severe hepatic impairment (Child-Pugh class C), or recent administration of other MRI contrast agents.[4]

  • MRI Protocol:

    • System: Clinical MRI scanner (e.g., 1.5T or 3T).

    • Sequences: Standard clinical liver imaging protocol including T1-weighted (in- and out-of-phase), T2-weighted, and dynamic contrast-enhanced sequences.

    • Contrast Administration: Patients receive a standardized oral dose of this compound.

    • Image Interpretation: Three independent, blinded readers evaluate the images for lesion detection, characterization, and visualization, comparing unenhanced and this compound-enhanced scans.[1][2]

  • Histopathological Standard of Reference:

    • Procedure: Histopathological diagnosis is obtained from tissue samples acquired through liver biopsy or surgical resection, as clinically indicated.[13]

    • Analysis: A pathologist, blinded to the MRI findings, evaluates the tissue to provide a definitive diagnosis.

Conclusion

This compound presents a significant advancement in liver MRI, particularly for patients in whom gadolinium-based contrast agents are contraindicated. The available clinical data suggests that its diagnostic efficacy is comparable to the current standard of care. While direct and extensive histopathological validation studies for this compound are not yet widely published, the established methodologies for such validation in both preclinical and clinical settings provide a clear roadmap for future research. For researchers and drug development professionals, this compound represents a promising tool in the diagnostic arsenal (B13267) for liver disease, and further studies correlating its imaging findings with histopathology will be crucial in solidifying its clinical utility.

References

A Head-to-Head Comparison: Mangoral vs. Gadolinium Agents in a Cross-Over Study Design for Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a contrast agent in magnetic resonance imaging (MRI) is critical for accurate diagnosis and monitoring of liver lesions. This guide provides an objective comparison of the manganese-based oral contrast agent, Mangoral, and the intravenously administered gadolinium-based contrast agent (GBCA), gadobenate dimeglumine, based on data from a cross-over clinical trial.

This comparison focuses on the efficacy and safety of these agents in the detection and visualization of colorectal cancer liver metastases. The data presented is derived from a randomized, cross-over study where each patient served as their own control, receiving both this compound and gadobenate dimeglumine at different times.

Quantitative Performance Data

The following tables summarize the key performance indicators from a blinded re-read of a cross-over study involving 20 patients with suspected colorectal cancer liver metastases. Three independent radiologists assessed the images.

Table 1: Lesion Detection

AgentTotal Lesions Detected (out of 44)Sensitivity (%)False Positives
This compound (CMC-001)4193%15
Gadobenate Dimeglumine4295%2

Table 2: Lesion Visualization Scores (Mean Scores from 3 Readers)

ParameterUnenhanced MRIThis compound-enhanced MRIGadobenate Dimeglumine-enhanced MRI
Lesion Border Delineation1.8 - 2.32.4 - 2.9Comparable to this compound
Lesion Contrast1.8 - 2.32.8 - 3.3Comparable to this compound

Scores are based on a scale where higher values indicate better visualization.

Table 3: Quantitative Image Analysis

ParameterThis compoundGadobenate DimeglumineP-value
Metastasis-to-Liver Signal Intensity (SI) Ratio0.510.21< 0.0001

A higher metastasis-to-liver SI ratio indicates better contrast between the lesion and the surrounding healthy liver tissue.

Experimental Protocols

The comparative data is based on a robust cross-over study design, ensuring a high level of evidence by minimizing inter-patient variability.

Study Design: Randomized, Cross-Over

A cohort of 20 patients with suspected colorectal cancer liver metastases was enrolled. Each patient underwent two separate liver MRI examinations with a one-week interval between scans. In a randomized order, patients received either orally administered this compound or intravenously administered gadobenate dimeglumine for each scan. This design allows for a direct intra-patient comparison of the two contrast agents.

Imaging Protocol
  • Scanner: 1.5 Tesla MRI scanner.

  • Sequences: T1-weighted VIBE and T2-weighted HASTE sequences were acquired before and after the administration of the contrast agent.

  • Dosage:

    • This compound (CMC-001): 1.6 g orally.

    • Gadobenate Dimeglumine: 0.1 mmol/kg of body weight intravenously.

Image Analysis

Three independent and blinded radiologists evaluated the MRI scans. The primary endpoints for the comparison included the number of detected lesions and lesion visualization scores (lesion border delineation and lesion contrast). Quantitative analysis of the metastasis-to-liver signal intensity ratio was also performed.

Visualizing the Comparison

To further clarify the experimental workflow and the mechanisms of action, the following diagrams are provided.

G Cross-Over Study Workflow cluster_0 Patient Cohort (n=20) cluster_1 Group A cluster_2 Group B cluster_3 Data Analysis p1 Randomization a1 This compound Administration p1->a1 b1 Gadobenate Dimeglumine Administration p1->b1 a2 Liver MRI Scan 1 a1->a2 a3 Washout Period (1 week) a2->a3 a4 Gadobenate Dimeglumine Administration a3->a4 a5 Liver MRI Scan 2 a4->a5 c1 Blinded Image Review by 3 Radiologists a5->c1 b2 Liver MRI Scan 1 b1->b2 b3 Washout Period (1 week) b2->b3 b4 This compound Administration b3->b4 b5 Liver MRI Scan 2 b4->b5 b5->c1 c2 Intra-patient Comparison of Lesion Detection & Visualization c1->c2 G Contrast Agent Cellular Uptake in Hepatocytes cluster_this compound This compound (Manganese) cluster_gadolinium Gadobenate Dimeglumine This compound Oral Administration portal_vein_mn Portal Vein This compound->portal_vein_mn transporter_mn Manganese Transporters portal_vein_mn->transporter_mn hepatocyte_mn Hepatocyte bile_mn Biliary Excretion hepatocyte_mn->bile_mn transporter_mn->hepatocyte_mn transporter_mn->hepatocyte_mn Uptake gadolinium Intravenous Administration bloodstream_gd Bloodstream gadolinium->bloodstream_gd oatp Organic Anion Transporting Polypeptides (OATPs) bloodstream_gd->oatp renal_gd Renal Excretion bloodstream_gd->renal_gd hepatocyte_gd Hepatocyte bile_gd Biliary Excretion hepatocyte_gd->bile_gd oatp->hepatocyte_gd oatp->hepatocyte_gd Uptake

A Comparative Analysis of Mangoral and Other Manganese-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is evolving, with a growing interest in alternatives to gadolinium-based contrast agents (GBCAs). Manganese-based agents are at the forefront of this research due to manganese's inherent paramagnetic properties and its role as an essential biological element. This guide provides a detailed comparison of the relaxivity of Mangoral (chemically known as Mn-DPDP) and other manganese-based contrast agents, supported by experimental data and methodologies.

Quantitative Relaxivity Data

The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r1 and r2), which is a measure of its ability to shorten the T1 and T2 relaxation times of water protons, respectively. A higher r1 relaxivity leads to greater positive contrast (brightening) on T1-weighted images. The following table summarizes the longitudinal (r1) and transverse (r2) relaxivity values for this compound and other selected manganese-based and gadolinium-based contrast agents.

Contrast AgentChelate/Formulationr1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)Magnetic FieldMediumCitation
This compound DPDP2.83.720 MHzAqueous Solution[1][2][3]
21.7-Not SpecifiedLiver Tissue[4]
Mn-PyC3A PyC3A2.1-1.4 TBuffer (pH 7.4)[5]
3.8-1.4 TBovine Blood Plasma[5][6]
3.4-3.0 THuman Blood Plasma[7]
Mn-EDTA EDTA2.9-20 MHzNot Specified[3]
3.3-20 MHzNot Specified[8]
ManOC Nanoparticle4.1 ± 0.918.9 ± 1.13.0 TNot Specified[1]
ManOL Nanoparticle20.4 ± 1.165.6 ± 0.93.0 TNot Specified[1]
Gd-DTPA DTPA4.5-Not SpecifiedAqueous Solution[4]
4.1-1.4 TPlasma[5]
Gd-DOTA DOTA3.8-Not SpecifiedAqueous Solution[4]
3.6-1.4 TPlasma[5]
Gd-BOPTA BOPTA4.934.51.5 TNot Specified[8]

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is a fundamental step in the characterization of a potential MRI contrast agent. The following is a generalized experimental protocol for these measurements.

1. Phantom Preparation:

  • A series of phantoms is prepared with varying concentrations of the contrast agent in a relevant medium (e.g., deionized water, saline, or blood plasma).

  • A control phantom containing only the medium is also prepared to measure the baseline relaxation times (T1₀ and T2₀).

2. MRI Data Acquisition:

  • The phantoms are placed within the MRI scanner, and images are acquired at a specific magnetic field strength (e.g., 1.5 T, 3.0 T) and temperature (typically 37°C for physiological relevance).

  • For T1 Measurement: An inversion-recovery spin-echo (IR-SE) pulse sequence is commonly used. A series of images is acquired with different inversion times (TI).

  • For T2 Measurement: A multi-echo spin-echo (ME-SE) pulse sequence is employed. A series of echoes is acquired at different echo times (TE) for each slice.

3. Data Analysis:

  • The signal intensity from a region of interest (ROI) within each phantom is measured for each TI (for T1) or TE (for T2).

  • The T1 relaxation time for each concentration is calculated by fitting the signal intensity versus TI data to a three-parameter exponential recovery curve.

  • The T2 relaxation time for each concentration is determined by fitting the signal intensity versus TE data to a single-parameter exponential decay curve.

  • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then calculated for each concentration.

  • The relaxivities (r1 and r2) are determined by plotting the relaxation rates (R1 and R2) against the concentration of the contrast agent. The slope of the resulting linear regression line corresponds to the relaxivity in units of mM⁻¹s⁻¹.[9]

Visualizing the Experimental Workflow

The process of determining the relaxivity of an MRI contrast agent can be represented as a clear workflow.

G cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis cluster_output Output prep_ca Prepare Contrast Agent Stock Solution prep_dilutions Create Serial Dilutions prep_ca->prep_dilutions prep_phantom Fill Phantoms with Dilutions prep_dilutions->prep_phantom place_phantom Position Phantom in MRI Scanner prep_phantom->place_phantom t1_seq Acquire T1-weighted Images (e.g., Inversion Recovery Spin-Echo) place_phantom->t1_seq t2_seq Acquire T2-weighted Images (e.g., Multi-Echo Spin-Echo) place_phantom->t2_seq measure_signal Measure Signal Intensity in ROIs t1_seq->measure_signal t2_seq->measure_signal calc_t1_t2 Calculate T1 and T2 Relaxation Times measure_signal->calc_t1_t2 plot_rates Plot Relaxation Rates (1/T) vs. Concentration calc_t1_t2->plot_rates calc_relaxivity Determine r1 and r2 from Slope plot_rates->calc_relaxivity output_data Relaxivity Data (r1, r2) calc_relaxivity->output_data

Workflow for Determining MRI Contrast Agent Relaxivity.

Signaling Pathways and Logical Relationships

The relaxivity of a manganese-based contrast agent is not governed by a signaling pathway in the biological sense. Instead, it is a result of the physicochemical properties of the manganese ion and its coordination environment. The following diagram illustrates the key factors influencing the relaxivity of a manganese complex.

G cluster_mn_ion Manganese Ion Properties cluster_chelate Chelate Structure & Dynamics cluster_relaxivity Resultant Relaxivity mn_spin High Electron Spin (S=5/2) r1 r1 Relaxivity mn_spin->r1 r2 r2 Relaxivity mn_spin->r2 mn_relax Long Electronic Relaxation Time mn_relax->r1 mn_relax->r2 water_coord Number of Coordinated Water Molecules (q) water_coord->r1 water_coord->r2 water_exchange Water Exchange Rate (k_ex) water_exchange->r1 water_exchange->r2 rot_corr Rotational Correlation Time (τ_R) rot_corr->r1 rot_corr->r2 chelate_stability Thermodynamic & Kinetic Stability chelate_stability->r1 (indirectly affects in vivo performance)

Factors Influencing the Relaxivity of Manganese Complexes.

References

A Comparative Analysis of Mangoral and Gadoxetate Disodium for Enhanced Magnetic Resonance Imaging of the Liver

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Methodologies

In the realm of liver imaging, contrast-enhanced Magnetic Resonance Imaging (MRI) is a cornerstone for the detection and characterization of focal liver lesions. The choice of contrast agent is critical to image quality, with the signal-to-noise ratio (SNR) being a key determinant of diagnostic accuracy. This guide provides a detailed comparison of two distinct liver-specific contrast agents: Mangoral, an investigational oral manganese-based agent, and gadoxetate disodium (B8443419), a widely used intravenous gadolinium-based agent.

While direct head-to-head clinical trial data comparing the SNR of this compound and gadoxetate disodium is not yet publicly available, this guide synthesizes the existing scientific literature and clinical trial protocols to offer a comprehensive overview of their mechanisms of action, experimental workflows, and key characteristics relevant to signal enhancement. This information is intended to assist researchers and drug development professionals in understanding the current landscape of liver-specific MRI contrast agents.

Comparative Data Summary

The following table summarizes the key characteristics of this compound and gadoxetate disodium, providing a framework for understanding their distinct profiles.

FeatureThis compoundGadoxetate Disodium
Active Agent Manganese (II) ChlorideGadolinium-EOB-DTPA
Administration OralIntravenous
Mechanism of Uptake Absorbed in the small intestine and taken up by hepatocytes.Distributed in the vascular and extravascular spaces, with subsequent uptake into hepatocytes via organic anion transporting polypeptides (OATPs).[1][2]
Excretion Pathway Primarily biliary.Approximately 50% biliary and 50% renal.[2][3]
Target Patient Population Primarily patients with severe renal impairment who are at risk of nephrogenic systemic fibrosis (NSF) from gadolinium-based agents.[4]Patients with normal or mildly impaired renal function undergoing liver MRI.
Regulatory Status Investigational (Phase III clinical trials ongoing).[5]Approved for clinical use by major regulatory agencies.[3]
Signal Enhancement Increases signal intensity in normal liver parenchyma.Provides both dynamic phase (arterial, portal venous) and hepatobiliary phase enhancement.[1]

Experimental Protocols

Understanding the methodologies employed in clinical studies is crucial for interpreting imaging outcomes. Below are the typical experimental protocols for MRI enhanced with this compound and gadoxetate disodium.

This compound-Enhanced MRI Protocol (Based on SPARKLE Phase III Clinical Trial)

The SPARKLE trial is designed to assess the safety and efficacy of this compound for the visualization of focal liver lesions in patients with severe renal impairment.[5][6][7][8]

  • Patient Preparation: Patients are typically required to fast for a specified period before administration.

  • Baseline Imaging: An unenhanced MRI of the liver is performed to serve as a baseline for comparison.[6]

  • Administration: A single oral dose of this compound is administered to the patient.[8]

  • Post-Contrast Imaging: this compound-enhanced MRI scans are acquired at a specified time point after administration, typically allowing for absorption and uptake by the liver parenchyma.[2]

  • Image Analysis: The primary efficacy is evaluated by comparing the visualization of liver lesions on the this compound-enhanced images to the unenhanced baseline scans. This is often performed by independent, blinded readers.[5]

Gadoxetate Disodium-Enhanced MRI Protocol

Gadoxetate disodium-enhanced MRI protocols are well-established in clinical practice and research.[4][9]

  • Patient Preparation: Standard pre-MRI screening is conducted.

  • Pre-Contrast Imaging: Unenhanced T1- and T2-weighted images of the liver are acquired.

  • Administration: A bolus of gadoxetate disodium is administered intravenously.[3]

  • Dynamic Phase Imaging: A series of T1-weighted images are rapidly acquired during the arterial, portal venous, and transitional phases immediately following injection to assess the vascular characteristics of lesions.[1]

  • Hepatobiliary Phase Imaging: After a delay (typically 20 minutes), T1-weighted images are acquired to visualize the uptake of the contrast agent by hepatocytes.[9] This phase is critical for differentiating lesions based on the presence or absence of functioning hepatocytes.[1]

  • Image Analysis: SNR and contrast-to-noise ratio (CNR) are often calculated by placing regions of interest (ROIs) on the liver parenchyma, lesions, and a noise-only area of the image.

Visualizing the Processes

To further clarify the distinct processes involved with each contrast agent, the following diagrams illustrate their respective experimental workflows and signaling pathways.

Mangoral_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis Patient_Prep Patient Preparation (Fasting) Baseline_MRI Baseline Unenhanced MRI Patient_Prep->Baseline_MRI Oral_Admin Oral Administration of this compound Baseline_MRI->Oral_Admin Absorption Absorption in Small Intestine Oral_Admin->Absorption Uptake Hepatocyte Uptake Absorption->Uptake Enhanced_MRI This compound-Enhanced MRI Uptake->Enhanced_MRI Image_Analysis Image Analysis (Comparison to Baseline) Enhanced_MRI->Image_Analysis

Experimental workflow for this compound-enhanced MRI.

Gadoxetate_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis Patient_Prep Patient Preparation Pre_Contrast_MRI Pre-Contrast MRI (T1w, T2w) Patient_Prep->Pre_Contrast_MRI IV_Admin Intravenous Bolus of Gadoxetate Disodium Pre_Contrast_MRI->IV_Admin Dynamic_Phase Dynamic Phase Imaging (Arterial, Portal Venous) IV_Admin->Dynamic_Phase Hepatobiliary_Phase Hepatobiliary Phase Imaging (20 min delay) Dynamic_Phase->Hepatobiliary_Phase Image_Analysis Image Analysis (SNR, CNR Calculation) Hepatobiliary_Phase->Image_Analysis

Experimental workflow for gadoxetate disodium-enhanced MRI.

Signaling_Pathways cluster_this compound This compound Signaling Pathway cluster_gadoxetate Gadoxetate Disodium Signaling Pathway M_Oral Oral Administration M_GI GI Tract M_Oral->M_GI M_Portal Portal Vein M_GI->M_Portal M_Hepatocyte Hepatocyte M_Portal->M_Hepatocyte M_Bile Bile Duct M_Hepatocyte->M_Bile M_Signal T1 Signal Enhancement M_Hepatocyte->M_Signal G_IV Intravenous Administration G_Blood Bloodstream G_IV->G_Blood G_Sinusoid Sinusoidal Space G_Blood->G_Sinusoid G_OATP OATP Transporter G_Sinusoid->G_OATP G_Hepatocyte Hepatocyte G_OATP->G_Hepatocyte G_MRP2 MRP2 Transporter G_Hepatocyte->G_MRP2 G_Signal T1 Signal Enhancement G_Hepatocyte->G_Signal G_Bile Bile Canaliculus G_MRP2->G_Bile

Mechanisms of action for this compound and gadoxetate disodium.

Conclusion

This compound and gadoxetate disodium represent two distinct approaches to contrast-enhanced liver MRI, each with a specific clinical focus. Gadoxetate disodium is an established intravenous agent that provides comprehensive information through both dynamic and hepatobiliary phase imaging.[1] Its utility in the characterization of a wide range of liver lesions is well-documented.

This compound, as an oral agent, is being developed to address a critical unmet need for patients with severe renal impairment who are at high risk for complications from gadolinium-based contrast agents.[4] The ongoing SPARKLE trial will be instrumental in determining its efficacy and safety profile in this vulnerable patient population.[5]

While a direct comparison of the signal-to-noise ratio between these two agents from head-to-head studies is not currently available, this guide provides a foundational understanding of their respective properties and methodologies. As more data from clinical trials of this compound become available, a more direct and quantitative comparison of their imaging performance will be possible. For now, the choice between these agents is primarily dictated by the patient's renal function and the specific clinical question being addressed. Researchers and clinicians should continue to monitor the evolving landscape of MRI contrast agents to optimize patient care and diagnostic outcomes.

References

A Comparative Safety Analysis of Mangoral and Gadolinium Chelates in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Mangoral (manganese-based contrast agent) and gadolinium-based contrast agents (GBCAs), supported by experimental data and detailed methodologies. The emergence of manganese-based agents like this compound offers a potential alternative to gadolinium chelates, particularly for patient populations at higher risk of adverse events associated with gadolinium.

Executive Summary

Gadolinium-based contrast agents have been the cornerstone of contrast-enhanced magnetic resonance imaging (MRI) for decades. However, concerns regarding gadolinium retention in the body and the risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment have prompted the development of alternative contrast agents. This compound, a manganese-based oral contrast agent, has been specifically developed for patients with severe renal insufficiency. Clinical trial data from the pivotal Phase 3 SPARKLE study for this compound (now known as Orviglance) indicate a favorable safety profile, with the most common adverse events being mild-to-moderate and gastrointestinal in nature.[1] This contrasts with the known risks associated with GBCAs, which include acute hypersensitivity reactions, NSF, and potential long-term effects of gadolinium deposition in various tissues.

Quantitative Safety Data Comparison

The following table summarizes the incidence of key adverse events for this compound and different classes of gadolinium-based contrast agents. It is important to note that direct comparison is challenging due to variations in study populations, designs, and reporting standards.

Adverse Event CategoryThis compound (Orviglance)Gadolinium-Based Contrast Agents (GBCAs)
Acute Allergic-Like Reactions
Overall IncidenceNot reported as a primary outcome in detail, but no serious adverse drug reactions were observed in the SPARKLE study.[2][3][4][5]0.01% to 2%[2][3][4][5]
Mild (e.g., hives, nausea)Common adverse events were mild-to-moderate nausea (15%), diarrhea (10%), and vomiting (5%).[1]0.07% to 2.4%
Moderate14% of adverse drug reactions were classified as moderate.[1]0.004% to 0.7%
Severe (e.g., anaphylaxis)No serious adverse drug reactions observed.[1][2][3][4][5]0.001% to 0.01%
Nephrogenic Systemic Fibrosis (NSF) Not expected, as it is a gadolinium-specific condition. Developed for patients with severe renal impairment to avoid this risk.[6]Highly associated with Group I (linear, non-ionic) GBCAs in patients with severe renal impairment. The risk is considered negligible with Group II (macrocyclic) agents.
Gadolinium Deposition Not applicable (manganese-based agent).Documented in the brain, bone, and other tissues with all GBCAs, with higher retention associated with linear agents compared to macrocyclic agents. The long-term clinical significance is still under investigation.
Commonly Reported Adverse Events Nausea (15%), Diarrhea (10%), Vomiting (5%).[1]Headache, nausea, dizziness, injection site reactions (coldness, pain, burning).

Experimental Protocols

A comprehensive safety assessment of MRI contrast agents involves a multi-stage process, from preclinical evaluation to post-market surveillance. The methodologies for key experiments are outlined below.

Preclinical Safety Assessment

In Vitro Studies:

  • Cytotoxicity Assays: To evaluate the potential of the contrast agent to damage cells, various cell lines (e.g., renal, neuronal, endothelial) are exposed to different concentrations of the agent. Cell viability is then assessed using methods like the MTT assay, which measures metabolic activity.

  • Genotoxicity Assays: These assays, such as the micronucleus test, assess the potential of the agent to cause genetic damage.

  • Hemolysis Assays: To determine the effect of the contrast agent on red blood cells, blood samples are incubated with the agent, and the release of hemoglobin is measured.

In Vivo Studies (Animal Models):

  • Acute Toxicity Studies: Animals (typically rodents) are administered a single, high dose of the contrast agent to determine the median lethal dose (LD50) and observe any immediate adverse effects.

  • Repeat-Dose Toxicity Studies: Animals receive daily doses of the contrast agent for a specified period (e.g., 28 days) to evaluate the potential for cumulative toxicity. This includes monitoring for clinical signs, changes in body weight, food and water consumption, and performing detailed histopathological examination of organs upon study completion.

  • Safety Pharmacology Studies: These studies investigate the potential effects of the contrast agent on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Pharmacokinetic and Biodistribution Studies: These studies track the absorption, distribution, metabolism, and excretion (ADME) of the contrast agent in the body to understand its clearance and potential for accumulation in specific tissues.

Clinical Trial Safety Assessment

Phase I-III Clinical Trials:

  • Monitoring of Adverse Events: All adverse events (AEs), regardless of their perceived relationship to the study drug, are meticulously recorded, graded for severity, and assessed for causality. This includes both solicited (actively asked about) and spontaneously reported AEs.

  • Laboratory Safety Tests: Regular monitoring of hematology, clinical chemistry (including renal and liver function tests), and urinalysis is conducted to detect any drug-induced changes.

  • Vital Signs and Electrocardiograms (ECGs): Vital signs (blood pressure, heart rate, respiratory rate, temperature) and ECGs are monitored at regular intervals to assess cardiovascular safety.

  • Physical Examinations: Comprehensive physical examinations are performed at baseline and at specified follow-up visits.

The SPARKLE Phase 3 study for this compound, for instance, was a multicenter, open-label study that evaluated the safety and efficacy of this compound in patients with known or suspected focal liver lesions and severe renal impairment.[7][8][9] Safety was a key component of this trial, with rigorous monitoring for adverse events.[7][8][9]

Visualizing Key Processes

To better understand the logical flow of safety assessment and the mechanisms of toxicity, the following diagrams are provided.

Comparative Safety Assessment Workflow for MRI Contrast Agents cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development cluster_postmarket Post-Market Surveillance In Vitro Studies In Vitro Studies (Cytotoxicity, Genotoxicity) In Vivo Studies In Vivo Animal Studies (Acute & Repeat-Dose Toxicity) In Vitro Studies->In Vivo Studies Safety Pharmacology Safety Pharmacology (Cardiovascular, CNS) In Vivo Studies->Safety Pharmacology Phase I Phase I Trials (Safety & Dosimetry in Healthy Volunteers) Safety Pharmacology->Phase I Phase II Phase II Trials (Efficacy & Short-term Safety in Patients) Phase I->Phase II Phase III Phase III Trials (Large-scale Efficacy & Safety) Phase II->Phase III Post-Approval Studies Post-Approval Studies (Long-term Safety) Phase III->Post-Approval Studies Pharmacovigilance Pharmacovigilance (Spontaneous AE Reporting) Phase III->Pharmacovigilance

Caption: Workflow for the safety assessment of MRI contrast agents.

Signaling Pathways in Gadolinium-Induced Toxicity Free_Gd Free Gadolinium (Gd³⁺) (from dechelation) Cellular_Uptake Cellular Uptake Free_Gd->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction ROS_Production Increased ROS Production (Oxidative Stress) Cellular_Uptake->ROS_Production Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis MAPK_ERK MAPK/ERK Pathway Activation ROS_Production->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Activation ROS_Production->PI3K_Akt Inflammation Pro-inflammatory Cytokine Release MAPK_ERK->Inflammation Fibrosis Fibroblast Activation & Collagen Deposition MAPK_ERK->Fibrosis PI3K_Akt->Inflammation Inflammation->Fibrosis

Caption: Key signaling pathways implicated in gadolinium toxicity.

Conclusion

The safety profiles of this compound and gadolinium chelates present distinct considerations for clinicians and researchers. This compound's development as a manganese-based oral contrast agent specifically targets a patient population at high risk for gadolinium-related adverse events, particularly those with severe renal impairment. The data from its clinical development program suggest a favorable safety profile with predominantly mild and transient gastrointestinal side effects.

Gadolinium chelates, while generally safe and effective for the majority of patients, carry known risks, including the potential for NSF in susceptible individuals and the long-term consequences of gadolinium deposition, which are still being elucidated. The choice of a macrocyclic GBCA over a linear agent can mitigate some of these risks.

The ongoing development and evaluation of non-gadolinium-based contrast agents like this compound are crucial for expanding the options available for safe and effective contrast-enhanced MRI, especially for vulnerable patient populations. Further post-market surveillance and comparative effectiveness research will continue to refine our understanding of the long-term safety of these agents.

References

Evaluating the Cost-Effectiveness of Mangoral in a Research Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate imaging agent is a critical decision that balances diagnostic efficacy with budgetary constraints. This guide provides a comparative framework for evaluating the cost-effectiveness of Mangoral (Orviglance), a novel manganese-based oral contrast agent, against established gadolinium-based contrast agents (GBCAs) for liver imaging in a research setting.

This compound is being developed as a liver-specific MRI contrast agent for patients where the use of GBCAs may be medically inadvisable, such as those with severe renal insufficiency.[1] As it moves closer to potential market approval, its utility and cost-effectiveness in preclinical and translational research warrant a thorough evaluation. An NDA for Orviglance was submitted to the U.S. Food and Drug Administration (FDA) in September 2025.[2]

Mechanism of Action: A Key Differentiator

The primary difference between this compound and its alternatives lies in their mechanism of action and subsequent biodistribution. Understanding these pathways is crucial for designing experiments and interpreting results.

This compound (Orviglance): This oral agent utilizes manganese, a natural trace element, which is absorbed in the small intestine and transported to the liver.[3] Healthy liver cells (hepatocytes) take up the manganese, leading to an enhanced signal on T1-weighted MRI scans.[3] Liver metastases, which lack functioning hepatocytes, do not accumulate manganese and thus appear as dark, clearly delineated lesions against the bright liver parenchyma.[3] The manganese is then excreted via the bile.[3]

Gadolinium-Based Contrast Agents (GBCAs): GBCAs are administered intravenously and are classified based on their distribution.

  • Extracellular GBCAs: These agents distribute in the vascular and interstitial spaces. They do not specifically target hepatocytes.

  • Hepatobiliary GBCAs (e.g., Gadoxetate Disodium (B8443419), Gadobenate Dimeglumine): These agents exhibit a dual mechanism. Initially, they act as extracellular agents, providing information on vascularity during dynamic imaging phases. Subsequently, they are actively taken up by hepatocytes and excreted into the biliary system, allowing for delayed-phase imaging that provides functional information about the liver tissue.[4][5] Gadoxetate disodium, for instance, is taken up by approximately 50% of the injected dose into the liver, while gadobenate dimeglumine has a much lower hepatocyte uptake of about 5%.[5]

Superparamagnetic Iron Oxide Nanoparticles (SPIONs): These agents are taken up by the reticuloendothelial system (Kupffer cells) in the liver. This leads to a darkening of the normal liver tissue on T2-weighted images, which can improve the conspicuity of lesions that do not contain Kupffer cells.

G cluster_this compound This compound (Oral) cluster_gbca Hepatobiliary GBCAs (IV) M_Oral Oral Administration M_Gut Small Intestine Absorption M_Oral->M_Gut M_Portal Portal Vein M_Gut->M_Portal M_Liver Hepatocyte Uptake M_Portal->M_Liver M_Bile Biliary Excretion M_Liver->M_Bile G_IV Intravenous Administration G_Blood Bloodstream G_IV->G_Blood G_Extra Extracellular Space (Dynamic Phase) G_Blood->G_Extra G_Liver Hepatocyte Uptake (Delayed Phase) G_Blood->G_Liver G_Kidney Renal Excretion G_Blood->G_Kidney G_Bile_G Biliary Excretion G_Liver->G_Bile_G

Caption: Simplified biodistribution pathways of this compound vs. Hepatobiliary GBCAs.

Cost Comparison for Research Use

A primary component of a cost-effectiveness analysis is the direct acquisition cost of the contrast agents. As this compound (Orviglance) is an investigational drug pending FDA approval, its pricing for general research is not publicly available and would require direct inquiry with the manufacturer, Ascelia Pharma. However, pricing for its main competitors is available from various suppliers for research-use-only (RUO) purposes.

Contrast AgentSupplier Example(s)Example Pricing (RUO)Key Considerations
This compound (Orviglance) Ascelia PharmaNot Publicly AvailableOral administration may simplify animal handling. As an investigational drug, procurement may be restricted.
Gadoxetate Disodium MedKoo Biosciences, Adooq Bioscience~
350for10mg,350 for 10mg, ~350for10mg,
650 for 25mg
Hepatocyte-specific agent, allows for both dynamic and delayed functional imaging.[6]
Gadobenate Dimeglumine Fisher Scientific, IndiaMART~$750 for a 10ml vial (concentration varies)Lower hepatobiliary excretion than gadoxetate disodium.[5]
Superparamagnetic Iron Oxides VariousVaries widely by formulationPrimarily affects T2 relaxation, different imaging sequences required.

Note: Prices are approximate, based on publicly available information for research-use-only products as of late 2025, and are subject to change. Researchers should obtain current quotes from suppliers.

Performance Data: A Review of Available Evidence

Quantitative data from direct head-to-head preclinical studies comparing this compound with hepatobiliary GBCAs is limited in publicly available literature. However, results from a re-read of a clinical study provide valuable insights into its comparative efficacy.

An independent, blinded re-read of a clinical trial involving 20 patients with colorectal cancer and suspected liver metastases showed that this compound-enhanced MRI was as effective as gadobenate dimeglumine-enhanced MRI for the visualization of focal liver lesions.[7] In this analysis, two out of three readers reported higher scores for this compound in terms of lesion visualization and the number of lesions detected.[7] Furthermore, all three readers concluded that this compound provided improved lesion detection and visualization compared to unenhanced MRI.[7]

Performance MetricThis compound vs. Unenhanced MRIThis compound vs. Gadobenate DimeglumineData Source
Lesion Visualization Significantly ImprovedAs EffectiveIndependent re-read of a clinical trial[7]
Lesion Detection Significantly ImprovedAs EffectiveIndependent re-read of a clinical trial[7]

Experimental Protocols for Comparative Evaluation

Researchers aiming to conduct their own cost-effectiveness analysis will need a robust and standardized experimental protocol. Below is a suggested workflow for a comparative study in a rodent model of liver metastases.

G cluster_setup Experimental Setup cluster_imaging Imaging Protocol cluster_analysis Data Analysis A Induce Liver Metastases in Rodent Model B Tumor Growth (e.g., 10-14 days) A->B C Randomize into 3 Groups: This compound, GBCA, Control B->C D Baseline (Unenhanced) T1w & T2w MRI C->D E Administer Contrast Agent (Oral for this compound, IV for GBCA) D->E F Post-Contrast Dynamic MRI (Arterial, Portal Venous, Equilibrium Phases for GBCA) E->F GBCA Group G Delayed Phase MRI (e.g., 20 min for Gadoxetate, 2-4 hours for this compound) E->G All Groups H Image Analysis: - Lesion Count & Size - Signal-to-Noise Ratio (SNR) - Contrast-to-Noise Ratio (CNR) G->H J Cost-Effectiveness Calculation: (Total Cost / Efficacy Metric) H->J I Histopathological Confirmation I->H Validation

Caption: Workflow for a comparative preclinical evaluation of liver MRI contrast agents.
Detailed Methodologies

1. Animal Model:

  • Species: Male BALB/c or similar immunocompromised mice (6-8 weeks old).

  • Tumor Induction: Induce experimental liver metastases by intrasplenic or intraportal injection of a murine colorectal cancer cell line (e.g., CT26) that readily metastasizes to the liver.

  • Group Size: A minimum of n=8-10 animals per group is recommended to achieve statistical power.

2. Contrast Agent Administration:

  • This compound Group: Administer this compound via oral gavage at the clinically relevant dose, scaled for the animal's body weight. Imaging should be performed within the optimal window of 2-6 hours post-administration.

  • GBCA Group (e.g., Gadoxetate Disodium): Administer via tail-vein injection at the recommended research dose (e.g., 0.025 mmol/kg for gadoxetate disodium).[6][8]

  • Control Group: Administer a vehicle control (e.g., saline) via the appropriate route.

3. MRI Protocol:

  • Scanner: High-field small-animal MRI scanner (e.g., 7T or 9.4T).

  • Pre-Contrast Sequences:

    • T2-weighted fast spin-echo sequence for anatomical reference and lesion detection.

    • T1-weighted gradient-echo sequence (e.g., VIBE or FLASH) to establish a baseline.

  • Post-Contrast Sequences:

    • For GBCA Group: Acquire dynamic T1-weighted images during the arterial (15-25s post-injection), portal venous (~60s), and equilibrium (~120s) phases.

    • For All Groups: Acquire delayed-phase T1-weighted images at the optimal time point for each agent to assess hepatocyte-specific uptake.

4. Image and Cost-Effectiveness Analysis:

  • Quantitative Image Analysis:

    • Measure the Signal-to-Noise Ratio (SNR) of the liver parenchyma and lesions.

    • Calculate the Contrast-to-Noise Ratio (CNR) between the liver and metastatic lesions.

    • Count the number and measure the size of all detectable lesions.

  • Histology: After the final imaging session, euthanize the animals and perfuse the livers. Perform histological analysis (e.g., H&E staining) to confirm the number and size of metastases, serving as the gold standard for diagnostic accuracy.

  • Cost Calculation: The total cost per animal should include:

    • Cost of the contrast agent dose.

    • Animal housing and handling costs.

    • MRI scanner time.

    • Technical personnel time.

  • Cost-Effectiveness Ratio: Calculate the incremental cost-effectiveness ratio (ICER) by dividing the difference in total cost by the difference in a chosen efficacy metric (e.g., cost per additional lesion detected) between the this compound and GBCA groups.

Conclusion for the Research Professional

The evaluation of this compound's cost-effectiveness in a research setting presents a compelling proposition, particularly for studies involving models of renal impairment where GBCAs are contraindicated. Its oral administration offers a potential advantage in simplifying experimental procedures.

While direct preclinical comparative data and research-use pricing are not yet widely available, the efficacy demonstrated in clinical trial analyses suggests it is a potent agent for liver lesion visualization.[7] Researchers can leverage the framework and protocols outlined in this guide to conduct their own robust, in-house evaluations. The ultimate cost-effectiveness will depend on the specific research question, the animal model used, institutional costs for scanner time and personnel, and the final procurement cost of this compound once it becomes available for research applications. Direct engagement with Ascelia Pharma will be necessary to obtain the agent and its pricing for preclinical studies.

References

The Rise of Non-Gadolinium MRI Contrast Agents: A Comparative Analysis of Mangoral and Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of magnetic resonance imaging (MRI) is undergoing a significant transformation. Growing concerns over gadolinium deposition in the body have catalyzed the development of safer, non-gadolinium-based contrast agents. This guide provides a detailed comparison of Mangoral, an oral manganese-based agent, with other novel non-gadolinium alternatives, supported by experimental data and detailed methodologies.

The use of gadolinium-based contrast agents (GBCAs) has been a cornerstone of enhanced MRI for decades. However, the discovery of gadolinium retention in various tissues, including the brain, has prompted a critical re-evaluation of their long-term safety. This has created a pressing need for alternative contrast agents that offer comparable or improved diagnostic efficacy without the associated risks. This guide focuses on this compound (manganese chloride) and compares its performance characteristics with two prominent classes of novel non-gadolinium agents: a next-generation manganese-based agent (Mn-PyC3A) and an iron-based agent (ferumoxytol).

Performance Data Summary

The following tables summarize the key performance indicators of this compound, Mn-PyC3A, and ferumoxytol, providing a clear comparison of their physicochemical properties, efficacy, and safety profiles.

Table 1: Physicochemical and Relaxivity Data

ParameterThis compound (Manganese Chloride)Mn-PyC3AFerumoxytol
Agent Type Oral Manganese-BasedInjectable Manganese-Based ChelateInjectable Iron-Based (USPIO)
r1 Relaxivity (mM⁻¹s⁻¹) Data not publicly available[1][2]~2.1 (1.4T, 37°C)[3]15 (1.5T); 9.5 (3.0T, in plasma)[4]
r2 Relaxivity (mM⁻¹s⁻¹) Data not publicly available[1][2]Data not publicly available89 (1.5T); 65.2 (3.0T, in plasma)[4]
r2/r1 Ratio Data not publicly availableData not publicly available~5.9 (1.5T); ~6.9 (3.0T)

*Relaxivity values are dependent on magnetic field strength and the surrounding medium.

Table 2: Efficacy and Clinical Data

ParameterThis compound (Manganese Chloride)Mn-PyC3AFerumoxytol
Indication Liver imaging in patients with severe renal impairment[5]Potential broad application, including angiography and tumor imaging (preclinical)[6][7]Iron-deficiency anemia (approved); Off-label for MRI contrast[8]
Administration Oral[5]IntravenousIntravenous
Clinical Phase Phase III (SPARKLE study)[9][10]Preclinical; Phase I clinical trial initiated[3]Approved for anemia; Widely used off-label for MRI
Efficacy Highlights Comparable lesion visualization to gadobenate dimeglumine in a reader study[11]Comparable contrast enhancement to GBCAs in preclinical models[7][12]Long intravascular half-life (~15 hours) allows for extended imaging windows[4]

Table 3: Safety and Pharmacokinetics Data

ParameterThis compound (Manganese Chloride)Mn-PyC3AFerumoxytol
Key Safety Feature Avoids gadolinium exposure, targeted for patients with renal insufficiency[5]Dual renal and hepatobiliary clearance, potentially safer for patients with kidney disease[6][12]No gadolinium; used in patients with chronic kidney disease for anemia
Biodistribution Absorbed in the small intestine and taken up by hepatocytes[13]Distributes in extracellular fluid with partial hepatobiliary uptake[6]Initially intravascular, then taken up by reticuloendothelial system
Elimination Primarily biliary excretion[13]85% renal and 15% fecal excretion in rats[14]Cleared by macrophages, iron is recycled
Reported Adverse Events Under evaluation in Phase III trialsPreclinical studies show good toleranceRisk of anaphylactoid reactions

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the benchmarking of these contrast agents.

Protocol 1: Determination of Relaxivity (r1 and r2)

Objective: To measure the longitudinal (r1) and transverse (r2) relaxivities of the contrast agent.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., saline, plasma) at various concentrations.

  • MRI Acquisition:

    • Place the samples in a phantom within the MRI scanner.

    • To measure T1, acquire data using an inversion recovery spin-echo sequence with multiple inversion times.

    • To measure T2, use a multi-echo spin-echo sequence with varying echo times.

  • Data Analysis:

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

    • Plot the relaxation rates against the concentration of the contrast agent.

    • The slopes of the linear regression lines will yield the r1 and r2 relaxivities in units of mM⁻¹s⁻¹.

Protocol 2: In Vivo MRI of Liver Lesions

Objective: To assess the efficacy of the contrast agent in enhancing the visualization of focal liver lesions.

Methodology:

  • Animal Model: Utilize an appropriate animal model with induced or implanted liver tumors.

  • Image Acquisition:

    • Acquire pre-contrast T1-weighted and T2-weighted images of the liver.

    • Administer the contrast agent (orally for this compound, intravenously for others) at a specified dose.

    • Acquire dynamic post-contrast T1-weighted images at multiple time points to observe the enhancement pattern.

    • Acquire delayed-phase images to assess contrast uptake and washout.

  • Image Analysis:

    • Measure the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the lesions and surrounding liver parenchyma.

    • Perform qualitative analysis by blinded readers to assess lesion conspicuity, border delineation, and overall image quality.

Protocol 3: Biodistribution and Elimination Study

Objective: To determine the distribution, accumulation, and clearance pathways of the contrast agent.

Methodology:

  • Animal Model: Use healthy animals (e.g., rats or mice).

  • Administration: Administer a radiolabeled or elemental version of the contrast agent intravenously.

  • Sample Collection: At various time points post-administration, collect blood, urine, feces, and various organs and tissues.

  • Quantification:

    • Measure the concentration of the agent's metal ion (manganese or iron) in the collected samples using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or gamma counting for radiolabeled agents.

  • Data Analysis:

    • Calculate the percentage of the injected dose (%ID) in each organ and fluid over time to determine the biodistribution and elimination kinetics.

Protocol 4: Assessment of Nephrotoxicity

Objective: To evaluate the potential for the contrast agent to cause kidney damage.

Methodology:

  • Animal Model: Utilize an animal model, including those with pre-existing renal impairment.

  • Administration: Administer the contrast agent at various doses, including clinically relevant and supratherapeutic doses.

  • Monitoring:

    • Collect blood and urine samples at baseline and multiple time points post-administration.

    • Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

    • Analyze urine for biomarkers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).

  • Histopathology:

    • At the end of the study, euthanize the animals and perform histopathological examination of the kidneys to look for signs of tubular necrosis or other damage.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

G cluster_this compound This compound Signaling Pathway Oral Administration Oral Administration Small Intestine Small Intestine Oral Administration->Small Intestine Absorption Hepatocytes Hepatocytes Small Intestine->Hepatocytes Uptake Biliary Excretion Biliary Excretion Hepatocytes->Biliary Excretion Elimination

This compound's mechanism of action.

G Start Start Sample Preparation Sample Preparation Start->Sample Preparation MRI Acquisition (T1 & T2) MRI Acquisition (T1 & T2) Sample Preparation->MRI Acquisition (T1 & T2) Data Analysis Data Analysis MRI Acquisition (T1 & T2)->Data Analysis Calculate Relaxivity (r1, r2) Calculate Relaxivity (r1, r2) Data Analysis->Calculate Relaxivity (r1, r2)

Experimental workflow for relaxivity measurement.

G cluster_clearance Mn-PyC3A vs. GBCA Clearance Mn-PyC3A Mn-PyC3A Renal Clearance Renal Clearance Mn-PyC3A->Renal Clearance Major Pathway Hepatobiliary Clearance Hepatobiliary Clearance Mn-PyC3A->Hepatobiliary Clearance Minor Pathway GBCA GBCA GBCA->Renal Clearance Primary Pathway

Comparison of clearance pathways.

Conclusion

The development of non-gadolinium contrast agents represents a critical advancement in ensuring patient safety in MRI. This compound, with its oral administration and specific indication for renally impaired patients, addresses a significant unmet clinical need. Novel injectable agents like Mn-PyC3A and the off-label use of ferumoxytol offer broader potential applications with distinct advantages in terms of clearance pathways and imaging windows. As more data from clinical trials become available, a clearer picture of the relative strengths and weaknesses of these agents will emerge, paving the way for a new era of safer and more personalized contrast-enhanced MRI. Researchers and clinicians are encouraged to closely follow the outcomes of ongoing studies, such as the SPARKLE trial for this compound, to inform future clinical practice and research directions.

References

Safety Operating Guide

Proper Disposal of Mangoral: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all waste containing Mangoral as hazardous chemical waste. Adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, addressing its constituent components: manganese (II) chloride tetrahydrate, L-alanine, and vitamin D3.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound waste.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.

  • Avoid Environmental Release: Do not dispose of this compound or its solutions down the drain or in the general trash. Manganese chloride is toxic to aquatic life with long-lasting effects.[1][2][3]

Quantitative Data for Disposal

The following table summarizes key hazard information and disposal parameters for the primary hazardous component of this compound, manganese (II) chloride tetrahydrate.

ParameterGuideline / ValueRegulatory Body / SourceNotes
Hazard Class Acute toxicity, Oral (Category 4)GHSHarmful if swallowed.[2]
Serious eye damage (Category 1)GHSCauses serious eye damage.[1]
Specific target organ toxicity — repeated exposure (Category 2)GHSMay cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the aquatic environment, long-term (Chronic Category 2)GHSToxic to aquatic life with long lasting effects.[1][2][3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Safety Data SheetsMust be disposed of in accordance with national and local regulations.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable guide for the safe disposal of unused, expired, or contaminated this compound.

Phase 1: Segregation and Labeling
  • Segregate Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Waste: Collect any solutions containing this compound in a separate, sealed, and labeled container for aqueous hazardous waste.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound (manganese (II) chloride tetrahydrate, L-alanine, vitamin D3)," and the approximate quantity.

Phase 2: Waste Treatment and Disposal (to be performed by trained personnel or a licensed waste disposal contractor)

While the final disposal should be handled by a professional service, understanding the principles is crucial for proper segregation and handling. The primary goal is to convert the soluble and toxic manganese chloride into a more stable and less harmful form.

  • Precipitation of Manganese:

    • Dilution: Slowly and cautiously dilute the aqueous this compound waste with a large volume of water in a suitable container.

    • Basification: While stirring, slowly add a solution of sodium carbonate (soda ash) or sodium hydroxide (B78521) to the diluted waste. This will increase the pH.

    • Precipitation: As the pH increases, manganese will precipitate out of the solution as manganese carbonate or manganese hydroxide, which are less soluble. .

  • Separation and Disposal:

    • Solid Waste: The precipitated manganese solids should be separated from the liquid. This solid waste must be disposed of as hazardous solid waste.

    • Liquid Waste: The remaining liquid (supernatant) must be tested for manganese content to ensure it meets local sewer discharge limits. If compliant, and after neutralizing the pH to between 6 and 9, it may be permissible to discharge to the sewer with copious amounts of water, subject to local regulations. If not compliant, it must be collected as aqueous hazardous waste.

  • Disposal of Other Components:

    • L-alanine: L-alanine is a biodegradable amino acid. In the context of the this compound mixture, it will be treated along with the manganese component. If disposed of separately, it can typically be incinerated or sent to a licensed landfill.

    • Vitamin D3: Unused or expired vitamin D3 should be treated as chemical waste. It can be mixed with an unappealing substance like cat litter or coffee grounds and disposed of in a sealed container in a licensed landfill, or preferably, sent for incineration.[4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Mangoral_Disposal_Workflow start This compound Waste Generated solid_waste Solid this compound Waste (unused powder, contaminated items) start->solid_waste liquid_waste Aqueous this compound Waste (solutions) start->liquid_waste containerize_solid Collect in a labeled hazardous solid waste container solid_waste->containerize_solid containerize_liquid Collect in a labeled hazardous aqueous waste container liquid_waste->containerize_liquid disposal_solid Dispose through licensed hazardous waste contractor containerize_solid->disposal_solid disposal_liquid Dispose through licensed hazardous waste contractor containerize_liquid->disposal_liquid

References

Essential Safety and Operational Guide for Handling Mangoral

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of Mangoral (manganese chloride tetrahydrate), an investigational oral contrast agent for magnetic resonance imaging (MRI). Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.

Hazard Identification and Classification

This compound's active ingredient is manganese (II) chloride tetrahydrate. Based on the Globally Harmonized System (GHS), the substance is classified as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs (specifically the brain) through prolonged or repeated exposure.[1]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves tested according to EN 374.[3]Prevents skin contact.
Eye/Face Protection Chemical safety goggles with side protection. A face shield should be worn when there is a risk of splashes.[3]Protects against dust particles and splashes that can cause serious eye damage.[1][4]
Body Protection Disposable lab coat or gown.[4]Protects skin and clothing from contamination.
Respiratory Protection In case of insufficient ventilation or when handling large quantities of powder, use a NIOSH-approved respirator.Prevents inhalation of dust particles.

Safe Handling and Storage Protocol

All handling of this compound, especially in its powdered form, must be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.

Step-by-Step Handling Procedure:

  • Preparation: Cordon off the designated handling area. Ensure all required PPE is available and inspected for integrity. Confirm that an eyewash station and safety shower are accessible.[5]

  • Weighing (Powder): Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure. Use anti-static weigh boats.

  • Solution Preparation: Slowly add the powdered this compound to the solvent (e.g., water) while stirring to avoid splashing and dust generation.

  • Post-Handling: Thoroughly wipe down the work surface with a damp cloth. Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a dry, cool, and well-ventilated area.[3]

  • Store locked up, accessible only to authorized personnel.[4]

  • Recommended storage temperature is between 15–25 °C.[3]

  • Keep away from incompatible materials such as strong acids and strong oxidizing agents.[2][5]

First Aid and Emergency Procedures

Immediate response is critical in the event of an exposure.

Exposure RouteFirst Aid Instructions
If Swallowed Immediately call a POISON CENTER or doctor. [4] Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[4]
If in Eyes Immediately call an ophthalmologist. Rinse cautiously and copiously with fresh, clean water for at least 15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3] If irritation occurs, seek medical advice.
If Inhaled Move the person to fresh air and keep them in a position comfortable for breathing. If symptoms persist, seek medical advice.[3] If not breathing, provide artificial respiration.[4]

Disposal Plan

This compound (manganese chloride tetrahydrate) and its containers must be disposed of as hazardous waste. Avoid release to the environment.[1][2]

Waste Segregation:

  • Solid Waste: Collect unused powder and contaminated materials (e.g., weigh boats, gloves, wipes) in a dedicated, labeled hazardous waste container for solid chemical waste.

  • Aqueous Waste: Collect solutions in a labeled aqueous hazardous waste container.

Disposal Procedure (Aqueous Waste):

  • Neutralization: Adjust the pH of the aqueous waste solution to between 6.0 and 9.0.[5]

  • Precipitation (if required by local regulations): For larger quantities, manganese can be precipitated out of the solution as manganese hydroxide (B78521) by adjusting the pH to 8.5-9.0. Allow the precipitate to settle.[5]

  • Final Disposal: The final waste (liquid or separated solid/liquid) must be disposed of through an approved institutional hazardous waste management program.[4][5] Do not pour down the drain unless explicitly permitted by local wastewater authorities and manganese concentration is below the acceptable threshold.[5]

Quantitative Data Summary

The following table provides key quantitative data for manganese chloride tetrahydrate.

ParameterValueSource
CAS Number 13446-34-9[1][2][3][4]
Molecular Weight 197.91 g/mol [2]
Melting Point 58 °C (136 °F)[2]
Occupational Exposure Limit (OSHA PEL) 5 mg/m³ (Ceiling) for Manganese compounds[5]
GHS Hazard Statements H301, H318, H373, H411[1][2]

General Experimental Protocol: Preparation of an Oral Solution

This protocol outlines the basic steps for preparing a this compound solution for research purposes. All steps must be performed in accordance with the safety procedures outlined above.

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration for the final solution volume.

  • Set Up Handling Area: Prepare a chemical fume hood and all necessary equipment (calibrated balance, glassware, stir plate, magnetic stir bar). Don all required PPE.

  • Weigh this compound: Accurately weigh the calculated mass of this compound powder.

  • Dissolve: Add the appropriate volume of solvent (e.g., purified water) to a beaker. Place the beaker on a stir plate and slowly add the weighed this compound powder to the vortex of the stirring solvent.

  • Ensure Complete Dissolution: Continue stirring until all the solid has dissolved.

  • Final Volume Adjustment: If necessary, transfer the solution to a volumetric flask and add solvent to reach the final desired volume.

  • Labeling and Storage: Transfer the final solution to a properly labeled and sealed container for immediate use or storage as per the guidelines in Section 3.

Mandatory Visualizations

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup A Designate Handling Area (Fume Hood) B Verify Emergency Equipment (Eyewash, Shower) A->B C Inspect & Don Required PPE B->C D Weigh Powder in Ventilated Enclosure C->D Proceed to Handling E Prepare Solution: Slowly Add Powder to Liquid D->E F Decontaminate Work Surface E->F Proceed to Cleanup G Segregate Waste (Solid & Aqueous) F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound from preparation to cleanup.

G Disposal Plan for this compound Waste cluster_collection 1. Waste Collection & Segregation cluster_streams 2. Waste Streams cluster_disposal 3. Final Disposal A Collect this compound Waste at Point of Generation B Segregate Waste Streams A->B C Solid Waste (Contaminated PPE, Powder) B->C D Aqueous Waste (Solutions) B->D F Dispose via Approved Hazardous Waste Program C->F E Treated Aqueous Waste D->E Neutralize pH (6.0-9.0) E->F

Caption: Logical flow for the proper disposal of solid and aqueous this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.